Phytosterols
Description
Structure
3D Structure
Properties
IUPAC Name |
(3S,8S,9S,10R,13R,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H50O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h10,19-21,23-27,30H,7-9,11-18H2,1-6H3/t20-,21-,23+,24+,25-,26?,27+,28+,29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZJWDPNRJALLNS-ICLVQLPZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CC[C@@H](C)[C@H]1CCC2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H50O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
949109-75-5, 68441-03-2 | |
| Record name | Phytosterols | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phytosterols CAS 949109-75-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.483 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PEG-10 Rapeseed Sterol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Phytosterol Structure and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles of phytosterol structure, chemical properties, and relevant experimental methodologies. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.
Core Structure of Phytosterols (B1254722)
This compound, also known as plant sterols, are a group of naturally occurring steroid alcohols found in plants.[1] They are structurally similar to cholesterol, the main sterol in animal tissues.[1][2] This structural similarity is key to many of their biological functions.
The fundamental structure of a phytosterol consists of a rigid tetracyclic steroid nucleus and a flexible aliphatic side chain at C-17.[3] The core steroid nucleus is composed of three six-membered cyclohexane (B81311) rings (A, B, and C) and one five-membered cyclopentane (B165970) ring (D), a structure known as cyclopentanoperhydrophenanthrene. A hydroxyl (-OH) group is typically attached to the C-3 position of the A ring.
This compound are classified based on the number of methyl groups at the C-4 position into three main categories:
-
4-desmethyl sterols: Lacking methyl groups at C-4. This is the most abundant group and includes common this compound like β-sitosterol, campesterol (B1663852), and stigmasterol (B192456).
-
4α-monomethyl sterols: Possessing one methyl group at the C-4 position.
-
4,4-dimethyl sterols (triterpene alcohols): Containing two methyl groups at the C-4 position, such as cycloartenol.
A key distinction within the 4-desmethyl sterol class is between sterols and stanols . Sterols possess a double bond in the steroid nucleus, most commonly between C-5 and C-6 in the B ring. Stanols, on the other hand, are saturated sterols, lacking this double bond in the ring structure.[1][3] This seemingly minor difference in saturation significantly impacts their biological activity and absorption.
The diversity of this compound, with over 200 different types identified, arises from variations in the structure of the side chain attached at C-17.[4] For instance, β-sitosterol has an ethyl group at C-24, campesterol has a methyl group at C-24, and stigmasterol has an additional double bond at C-22 in its side chain.[4]
Chemical Properties of Common this compound
The chemical properties of this compound are largely dictated by their steroidal structure. They are generally white, waxy solids with high melting points.[5] Their solubility is a critical factor in their extraction, analysis, and biological activity. Free this compound are hydrophobic and thus insoluble in water, but they exhibit varying degrees of solubility in organic solvents.[1][5]
| Property | β-Sitosterol | Campesterol | Stigmasterol |
| Molecular Formula | C₂₉H₅₀O | C₂₈H₄₈O | C₂₉H₄₈O |
| Molar Mass ( g/mol ) | 414.71 | 400.69 | 412.70 |
| Melting Point (°C) | 136-140[5][6][7] | 157-158[2][8][9] | 165-167[3][10] |
| Solubility in Ethanol | Soluble (approx. 6-6.5 mg/mL)[11] | Sparingly Soluble | Soluble (20 mg/mL)[12] |
| Solubility in Hexane | Sparingly Soluble[6] | Recrystallized from hexane[13] | Soluble |
| Solubility in Chloroform | Soluble (20 mg/mL)[14] | Soluble[15] | Soluble (50 mg/mL) |
| Solubility in Acetone | Soluble[11] | Recrystallized from acetone[13] | Soluble (2 mg/mL with warming) |
Experimental Protocols
Extraction of this compound from Vegetable Oil
A common method for the extraction of this compound from vegetable oils involves saponification followed by liquid-liquid extraction.[1] Saponification is a hydrolysis process that breaks down ester linkages, liberating the free sterols from their esterified forms.
Materials:
-
Vegetable oil sample
-
Ethanolic potassium hydroxide (B78521) (KOH) solution (e.g., 1 M)
-
n-Hexane
-
Deionized water
-
Rotary evaporator
-
Separatory funnel
-
Water bath
Protocol:
-
Saponification:
-
Weigh a precise amount of the vegetable oil sample (e.g., 0.3 g) into a reaction vessel.[2]
-
Add a sufficient volume of ethanolic KOH solution (e.g., 10 mL of 1 M KOH in 95% ethanol).
-
Heat the mixture in a water bath at a controlled temperature (e.g., 50°C) for a specified duration (e.g., 3 hours) with constant stirring to ensure complete saponification.[2]
-
-
Extraction:
-
After saponification, allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Add an equal volume of deionized water to the separatory funnel.
-
Perform liquid-liquid extraction by adding a measured volume of n-hexane (e.g., 10 mL).
-
Shake the separatory funnel vigorously for several minutes, then allow the layers to separate.
-
Collect the upper n-hexane layer, which contains the unsaponifiable matter, including the this compound.
-
Repeat the extraction process with fresh n-hexane multiple times (e.g., 3-4 times) to ensure complete extraction of the this compound.[2]
-
-
Solvent Evaporation:
-
Combine all the collected n-hexane extracts.
-
Evaporate the n-hexane using a rotary evaporator under reduced pressure and at a controlled temperature (e.g., 40°C) to obtain the crude phytosterol extract.
-
-
Purification (Optional):
-
The crude extract can be further purified using techniques such as crystallization or column chromatography to obtain a higher purity phytosterol fraction.
-
Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful analytical technique for the separation, identification, and quantification of this compound. Due to the low volatility of this compound, a derivatization step is typically required to convert them into more volatile forms.
Materials:
-
Phytosterol extract
-
Derivatization reagent (e.g., a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and Trimethylchlorosilane (TMCS))
-
Pyridine (as a catalyst)
-
Internal standard (e.g., 5α-cholestane)
-
GC-MS system with a suitable capillary column (e.g., TG-5MS)
Protocol:
-
Derivatization:
-
Dissolve a known amount of the dried phytosterol extract in a small volume of pyridine.
-
Add the derivatization reagent (e.g., BSTFA + 1% TMCS).
-
Heat the mixture at a specific temperature (e.g., 60-70°C) for a defined period (e.g., 30-60 minutes) to convert the this compound into their trimethylsilyl (B98337) (TMS) ether derivatives.[13]
-
-
GC-MS Analysis:
-
Inject a small volume (e.g., 1-2 µL) of the derivatized sample into the GC-MS system.[3]
-
GC Conditions:
-
Injector Temperature: 250-300°C.[13]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[4]
-
Oven Temperature Program: An initial temperature of around 150°C held for a few minutes, followed by a temperature ramp (e.g., 15-25°C/min) to a final temperature of approximately 300-320°C, which is then held for a period to ensure elution of all compounds.[3]
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI).
-
Ion Source Temperature: ~230-250°C.[4]
-
Mass Scan Range: m/z 50-650.
-
-
-
Data Analysis:
-
Identify the individual this compound based on their retention times and the fragmentation patterns in their mass spectra, comparing them to known standards and library data.
-
Quantify the this compound by comparing their peak areas to that of the internal standard.
-
Signaling Pathways Involving this compound
This compound exert their biological effects through various signaling pathways, most notably by influencing cholesterol absorption and modulating inflammatory responses.
Inhibition of Cholesterol Absorption
The primary and most well-documented biological effect of this compound is their ability to lower blood cholesterol levels by inhibiting its absorption in the intestine. This occurs through several mechanisms:
-
Competition for Micellar Solubilization: In the intestinal lumen, cholesterol must be incorporated into mixed micelles, formed with bile salts and phospholipids, to be absorbed. Due to their structural similarity, this compound compete with cholesterol for a limited space within these micelles. This competition reduces the amount of cholesterol that is solubilized and available for absorption.
-
Interference with Transporter Proteins: The absorption of cholesterol into enterocytes (intestinal cells) is facilitated by the Niemann-Pick C1-Like 1 (NPC1L1) protein. This compound can interfere with this transporter, further reducing cholesterol uptake.
-
Promotion of Cholesterol Efflux: Once inside the enterocyte, both cholesterol and any absorbed this compound can be pumped back into the intestinal lumen by the ATP-binding cassette (ABC) transporters, specifically ABCG5 and ABCG8. This compound are potent activators of these transporters, leading to an increased efflux of both this compound and cholesterol from the enterocytes back into the gut for excretion.
Modulation of Inflammatory Pathways
Emerging evidence suggests that this compound possess anti-inflammatory properties, which may be mediated through their interaction with key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
-
NF-κB Pathway: NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals (e.g., lipopolysaccharide - LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of inflammatory mediators like TNF-α and IL-6. Some studies suggest that this compound, such as β-sitosterol, can inhibit the activation of the NF-κB pathway, thereby reducing the production of pro-inflammatory cytokines.
-
MAPK Pathway: The MAPK pathway is another critical signaling cascade involved in cellular responses to a variety of external stimuli, including stress and inflammation. It consists of a series of protein kinases that phosphorylate and activate one another, ultimately leading to the activation of transcription factors that regulate gene expression. This compound have been shown to modulate the MAPK pathway, which may contribute to their anti-inflammatory and anti-cancer effects.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. One-step rapid extraction of this compound from vegetable oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. myfoodresearch.com [myfoodresearch.com]
- 4. vjfc.nifc.gov.vn [vjfc.nifc.gov.vn]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. repositorio.ital.sp.gov.br [repositorio.ital.sp.gov.br]
- 9. Solubility Limits of Cholesterol, Lanosterol, Ergosterol, Stigmasterol, and β-Sitosterol in Electroformed Lipid Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of this compound on cholesterol metabolism and MAP kinase in MDA-MB-231 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. aocs.org [aocs.org]
- 13. researchgate.net [researchgate.net]
- 14. GC/EI-MS method for the determination of this compound in vegetable oils - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound Suppress Phagocytosis and Inhibit Inflammatory Mediators via ERK Pathway on LPS-Triggered Inflammatory Responses in RAW264.7 Macrophages and the Correlation with Their Structure - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Phytosterol Biosynthesis Pathway in Plants
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Phytosterols (B1254722), also known as plant sterols, are a group of steroid alcohols naturally occurring in plants. They are structural components of cell membranes, influencing membrane fluidity and permeability, and serve as precursors for the biosynthesis of certain plant hormones like brassinosteroids.[1][2] Due to their structural similarity to cholesterol, this compound have garnered significant attention in the pharmaceutical and nutraceutical industries for their cholesterol-lowering effects in humans. This technical guide provides a comprehensive overview of the phytosterol biosynthesis pathway in plants, focusing on its core components, regulation, and the experimental methodologies used for its investigation.
The Phytosterol Biosynthesis Pathway: A Multi-step Process
The biosynthesis of this compound is a complex process that can be broadly divided into three main stages:
-
Isoprenoid Precursor Biosynthesis: The journey begins with the synthesis of the five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). Plants utilize two independent pathways for this: the mevalonate (B85504) (MVA) pathway, which is active in the cytosol, and the methylerythritol 4-phosphate (MEP) pathway, located in the plastids.[3][4][5][6]
-
Squalene (B77637) Synthesis: IPP and DMAPP are condensed to form the 30-carbon linear hydrocarbon, squalene. This reaction is catalyzed by the enzyme squalene synthase.
-
Post-Squalene Cyclization and Modification: This is the most diverse and plant-specific part of the pathway. Squalene is first epoxidized to 2,3-oxidosqualene (B107256). In most plants, this intermediate is then cyclized to cycloartenol (B190886) by the enzyme cycloartenol synthase (CAS).[1][7][8] A minor pathway involving the cyclization of 2,3-oxidosqualene to lanosterol (B1674476) by lanosterol synthase (LAS) also exists in some plant species.[9] Cycloartenol then undergoes a series of modifications, including demethylations, isomerizations, and alkylations at the C-24 position, to yield the three major this compound: campesterol, β-sitosterol, and stigmasterol.[10]
Key Enzymes and Intermediates
The following table summarizes the key enzymes and their substrates and products in the post-squalene phytosterol biosynthesis pathway.
| Enzyme | Abbreviation | Substrate | Product |
| Squalene Epoxidase | SQE | Squalene | 2,3-Oxidosqualene |
| Cycloartenol Synthase | CAS | 2,3-Oxidosqualene | Cycloartenol |
| Lanosterol Synthase | LAS | 2,3-Oxidosqualene | Lanosterol |
| Sterol C24-Methyltransferase 1 | SMT1 | Cycloartenol | 24-Methylenecycloartanol |
| Cyclopropylsterol Isomerase | CPI | 24-Methylenecycloartanol | Cycloeucalenol |
| Sterol 4α-Methyl Oxidase | SMO | Cycloeucalenol | 4α-Carboxy-4β-methyl-24-methylenecycloartanol |
| Sterol C14-Demethylase | CYP51 | Obtusifoliol | 4α-Methyl-5α-ergosta-8,14,24(28)-trien-3β-ol |
| Sterol Δ14-Reductase | 14-RED | 4α-Methyl-5α-ergosta-8,14,24(28)-trien-3β-ol | 4α-Methyl-5α-ergosta-8,24(28)-dien-3β-ol |
| Sterol Δ8,Δ7-Isomerase | HYD1 | 4α-Methyl-5α-ergosta-8,24(28)-dien-3β-ol | 4α-Methyl-5α-ergosta-7,24(28)-dien-3β-ol |
| Sterol C24-Methyltransferase 2 | SMT2 | 24-Methylene lophenol | 24-Ethylidene lophenol |
| Sterol C22-Desaturase | CYP710A | β-Sitosterol | Stigmasterol |
Pathway Visualization
Figure 1. Simplified overview of the phytosterol biosynthesis pathway.
Quantitative Data on Phytosterol Content
The concentration and composition of this compound vary significantly among plant species, tissues, and developmental stages. The following tables provide a summary of quantitative data on phytosterol content in various plant sources.
Phytosterol Content in Different Plant-Based Foods (mg/100g)
| Food Item | Campesterol | Stigmasterol | β-Sitosterol | Total this compound |
| Corn oil | 686-952 | - | - | - |
| Rapeseed oil | 250-767 | - | - | - |
| Soybean oil | 221-328 | - | - | - |
| Olive oil | 144-193 | - | - | - |
| Almonds | 3.6 | 0.7 | 142.8 | 161.8 |
| Pistachios | - | - | - | 271.9 |
| Brazil nuts | - | - | - | 71.7 |
| Wheat germ | - | - | - | 2382 |
| Tomato seeds | - | - | - | 392 |
| Broccoli | - | - | 39 | - |
| Carrot | - | - | 12-16 | - |
| Data compiled from multiple sources.[11][12][13] |
Enzyme Kinetics of Soybean Sterol Methyltransferase (SMT)
| Substrate | Catalytic Constant (kcat) (s⁻¹) |
| Cycloartenol (for first methylation) | 0.01 |
| 24(28)-Methylenelophenol (for second methylation) | 0.001 |
| Data from a study on cloned soybean SMT purified from E. coli.[14] |
Regulation of Phytosterol Biosynthesis
The biosynthesis of this compound is tightly regulated at multiple levels to meet the plant's developmental and physiological needs.
-
Transcriptional Regulation: The expression of genes encoding key enzymes in the pathway is a major control point. For example, the expression of SMT1 and SMT2 genes, which are crucial for determining the final sterol composition, is differentially regulated by developmental cues and environmental stresses.[6][10] Studies have shown that the transcript levels of SMT1 and SMT2 can be influenced by factors such as light and hormones.
-
Feedback Regulation: There is evidence for a feedback mechanism where the sterol end-products can regulate the transcription of biosynthetic genes. For instance, altered sterol profiles in smt mutants have been shown to affect the transcript levels of other SMT genes.[10]
-
Subcellular Localization: The enzymes of the phytosterol biosynthesis pathway are predominantly localized to the endoplasmic reticulum (ER), which facilitates the channeling of intermediates and the formation of functional enzyme complexes.[15][16][17][18]
Figure 2. Regulatory network of phytosterol biosynthesis.
Experimental Protocols
Investigating the phytosterol biosynthesis pathway requires a combination of biochemical, molecular, and analytical techniques.
Extraction and Analysis of this compound by GC-MS
This protocol outlines a general procedure for the extraction and quantification of this compound from plant tissues.
1. Sample Preparation:
- Freeze-dry the plant tissue to remove water.
- Grind the dried tissue into a fine powder.
2. Extraction:
- Perform a solid-liquid extraction using a solvent like chloroform (B151607) or a mixture of chloroform and methanol.[7] Maceration or Soxhlet extraction are common methods.[4][8][19]
- For liquid samples, a liquid-liquid extraction can be performed.[7]
- Evaporate the solvent under reduced pressure to obtain the crude lipid extract.
3. Saponification:
- To hydrolyze sterol esters and glycosides to free sterols, saponify the lipid extract using an alcoholic solution of a strong base (e.g., KOH or NaOH).[19]
4. Extraction of Unsaponifiables:
- Extract the unsaponifiable fraction, which contains the free sterols, using a non-polar solvent like hexane (B92381) or diethyl ether.
5. Derivatization:
- To improve volatility and thermal stability for GC analysis, derivatize the hydroxyl group of the sterols, typically by silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).
6. GC-MS Analysis:
- Inject the derivatized sample into a gas chromatograph coupled with a mass spectrometer (GC-MS).
- Use a suitable capillary column (e.g., TG-5MS) for separation.[7]
- Identify individual this compound based on their retention times and mass spectra compared to authentic standards.
- Quantify the this compound using an internal standard (e.g., epicoprostanol) and calibration curves.
Start [label="Plant Tissue", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Grinding [label="Grinding"];
Extraction [label="Solvent Extraction"];
Saponification [label="Saponification"];
Unsaponifiables [label="Extraction of Unsaponifiables"];
Derivatization [label="Derivatization"];
GCMS [label="GC-MS Analysis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Data [label="Data Analysis\n(Identification & Quantification)"];
Start -> Grinding;
Grinding -> Extraction;
Extraction -> Saponification;
Saponification -> Unsaponifiables;
Unsaponifiables -> Derivatization;
Derivatization -> GCMS;
GCMS -> Data;
}
Figure 3. Experimental workflow for phytosterol analysis by GC-MS.
Heterologous Expression and Functional Characterization of Biosynthetic Enzymes
To study the function of individual enzymes in the pathway, their corresponding genes can be expressed in a heterologous host system, such as Escherichia coli or yeast (Saccharomyces cerevisiae).
1. Gene Cloning:
- Isolate the cDNA of the target gene from the plant of interest.
- Clone the cDNA into a suitable expression vector for the chosen host.
2. Host Transformation:
- Transform the expression construct into the host cells (E. coli or yeast).
3. Protein Expression and Purification:
- Induce the expression of the recombinant protein.
- Lyse the cells and purify the target protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
4. Enzyme Assays:
- Incubate the purified enzyme with its putative substrate and any necessary co-factors (e.g., S-adenosylmethionine for SMTs).
- Analyze the reaction products using techniques like GC-MS or HPLC to confirm the enzyme's activity and determine its kinetic parameters.
Conclusion and Future Perspectives
The phytosterol biosynthesis pathway is a vital metabolic route in plants with significant implications for both plant biology and human health. While considerable progress has been made in elucidating the core enzymatic steps and their regulation, many aspects still warrant further investigation. Future research will likely focus on understanding the intricate regulatory networks that control sterol homeostasis, the subcellular organization of the biosynthetic machinery, and the engineering of plants with altered phytosterol profiles for enhanced nutritional or pharmaceutical value. The methodologies outlined in this guide provide a robust framework for researchers to continue unraveling the complexities of this fascinating pathway.
References
- 1. STEROL METHYLTRANSFERASE 1 Controls the Level of Cholesterol in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. Mechanism-based Enzyme Inactivators of Phytosterol Biosynthesis [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. myfoodresearch.com [myfoodresearch.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. The sterol methyltransferases SMT1, SMT2, and SMT3 influence Arabidopsis development through nonbrassinosteroid products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Table 12. [Plant Sterol and Stanol Contents in Different Foods]. - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Biosynthesis of this compound. Kinetic mechanism for the enzymatic C-methylation of sterols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Subcellular localization of sterol biosynthesis enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Subcellular Localization of Sterol Biosynthesis Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Subcellular localization of the enzymes of cholesterol biosynthesis and metabolism in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
The Pivotal Role of Phytosterols in the Architecture and Function of Plant Cell Membranes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phytosterols (B1254722), the plant kingdom's equivalent of cholesterol, are integral components of cellular membranes, where they perform a multitude of critical biological functions. Far from being passive structural molecules, this compound are dynamic players that modulate membrane fluidity, permeability, and thickness. They are also key organizers of membrane microdomains, known as lipid rafts, which serve as platforms for vital cellular processes, including signal transduction. This in-depth technical guide explores the core biological functions of this compound in plant cell membranes, presenting quantitative data on their effects, detailed experimental protocols for their study, and visual representations of their involvement in signaling pathways and experimental workflows. This document is intended to be a comprehensive resource for researchers, scientists, and drug development professionals seeking to understand and manipulate the intricate roles of these essential plant lipids.
Introduction: The Significance of this compound in Plant Biology
This compound are a class of steroid compounds, structurally similar to cholesterol, that are found in the cell membranes of all eukaryotic plants.[1] Unlike animal cells that predominantly contain cholesterol, plant membranes are characterized by a complex mixture of this compound, with β-sitosterol, stigmasterol (B192456), and campesterol (B1663852) being the most abundant.[2] These molecules are not only crucial for maintaining the structural integrity of the membrane but are also involved in a wide array of cellular processes, from regulating the activity of membrane-bound enzymes to serving as precursors for the synthesis of brassinosteroid hormones, which are vital for plant growth and development.[1][2] The unique composition of this compound in plant membranes is thought to be an evolutionary adaptation that allows plants, as sessile organisms, to cope with fluctuating environmental conditions, particularly temperature changes.[3]
Core Biological Functions of this compound in Plant Cell Membranes
The multifaceted roles of this compound in plant cell membranes can be broadly categorized into their influence on the biophysical properties of the membrane and their participation in cellular signaling and organization.
Modulation of Membrane Properties
This compound insert themselves into the phospholipid bilayer, with their rigid sterol ring structure orienting parallel to the fatty acyl chains of the phospholipids (B1166683) and their hydrophilic hydroxyl group positioned near the polar head groups. This intercalation has profound effects on the physical state of the membrane.
One of the most well-documented functions of this compound is their ability to modulate membrane fluidity.[4] At temperatures above the phase transition temperature of the membrane lipids, where the membrane is in a more fluid, liquid-disordered state, this compound decrease fluidity and increase the order of the acyl chains. Conversely, at temperatures below the phase transition temperature, in a more gel-like, solid-ordered state, this compound increase fluidity by disrupting the tight packing of the phospholipid acyl chains.[3] This dual role allows this compound to act as "fluidity buffers," maintaining membrane function over a range of temperatures.
Different this compound exhibit varying efficiencies in ordering membranes. Studies on model membranes have shown that campesterol has a strong ordering effect, similar to cholesterol, while β-sitosterol and stigmasterol have less pronounced effects.[5] Stigmasterol, in particular, with its additional double bond in the side chain, is less effective at ordering membranes compared to β-sitosterol.[6][7]
Table 1: Quantitative Effects of this compound on Membrane Order
| Phytosterol | Model Membrane System | Method | Quantitative Effect on Membrane Order | Reference(s) |
| Campesterol | Dipalmitoylphosphatidylcholine (DPPC) bilayers | Fluorescence Anisotropy | Strong ordering effect, comparable to cholesterol. | [5] |
| β-Sitosterol | DPPC bilayers | Fluorescence Anisotropy | Less pronounced ordering effect compared to cholesterol and campesterol. | [5][7] |
| Stigmasterol | DPPC bilayers | Fluorescence Anisotropy | Weakest ordering effect among the three major this compound. | [6][8] |
| Mixture (Sitosterol, Stigmasterol, Campesterol) | Dipalmitoylphosphatidylcholine (DPPC) bilayers | Solid-state 2H-NMR | Overall increase in membrane order, but less than cholesterol alone. | [3] |
By altering the packing of phospholipids, this compound also regulate the permeability of the cell membrane to water and small solutes.[9] An increase in membrane order generally leads to a decrease in permeability.[10][11] For instance, the incorporation of β-sitosterol and stigmasterol into monogalactosyl diglyceride (MG) membranes has been shown to decrease their water permeability.[9]
Table 2: Influence of this compound on Membrane Permeability
| Phytosterol | Model Membrane System | Permeant | Quantitative Effect on Permeability | Reference(s) |
| β-Sitosterol | Monogalactosyl diglyceride (MG) membranes | Water | Decreased osmotic permeability coefficient (Pos). | [9] |
| Stigmasterol | Monogalactosyl diglyceride (MG) membranes | Water | Decreased osmotic permeability coefficient (Pos). | [9] |
| Cholesterol | Egg-lecithin membranes (EPC) | p-methylhippuric acid (MHA) & α-carbamoyl-p-methylhippuric acid (CMHA) | Decreased permeability coefficient (Pm) by a factor of 3.5-4.2. | [11] |
The ordering effect of this compound also leads to an increase in the thickness of the lipid bilayer.[3] Molecular dynamics simulations and experimental data have shown that membranes containing this compound are thicker than those without.[2][12] This increase in thickness is a direct consequence of the straightening and ordering of the phospholipid acyl chains induced by the rigid sterol structure.
Table 3: Phytosterol-Induced Changes in Membrane Thickness
| Phytosterol(s) | Model System | Method | Quantitative Effect on Membrane Thickness | Reference(s) |
| Phytosterol mixture | Model lipid bilayer | Molecular Dynamics Simulation | Significant increase in membrane thickness. | [2][12] |
| Cholesterol | Dimyristoylphosphatidylcholine (DMPC) | Solid-state 2H-NMR | 7 Å increase in bilayer thickness with 30 mol% cholesterol. | [3] |
Organization of Membrane Microdomains (Lipid Rafts)
This compound, in conjunction with sphingolipids, are key players in the formation of specialized membrane microdomains known as lipid rafts.[13] These are small, dynamic, and ordered platforms within the larger, more fluid membrane that are enriched in specific proteins and lipids.[13] Lipid rafts are thought to function as signaling hubs, concentrating or excluding certain proteins to facilitate or inhibit cellular processes. The depletion of this compound from the plant plasma membrane has been shown to disrupt these lipid rafts, highlighting their essential role in the lateral organization of the membrane.[14]
Role in Signaling Pathways
Beyond their structural roles, this compound are directly and indirectly involved in cellular signaling.
The most well-characterized signaling role of this compound is as precursors for the biosynthesis of brassinosteroids (BRs), a class of steroid hormones that regulate a wide range of developmental processes in plants, including cell elongation, division, and differentiation.[15][16] Campesterol is a key precursor in the BR biosynthetic pathway.[17] The perception of BRs at the cell surface by the receptor kinase BRI1 initiates a signaling cascade that ultimately leads to changes in gene expression.[18][19][20]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Plant Sterol Clustering Correlates with Membrane Microdomains as Revealed by Optical and Computational Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sterols and membrane dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sterols in plant biology – Advances in studying membrane dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Why Do Plants Convert Sitosterol to Stigmasterol? [frontiersin.org]
- 7. Changes in the Plant β-Sitosterol/Stigmasterol Ratio Caused by the Plant Parasitic Nematode Meloidogyne incognita - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Water permeability of bilayer lipid membranes: Sterol-lipid interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High cholesterol/low cholesterol: Effects in biological membranes Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A quantitative model for the dependence of solute permeability on peptide and cholesterol content in biomembranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A method for detergent-free isolation of membrane proteins in their local lipid environment | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Frontiers | Brassinosteroid Signaling, Crosstalk and, Physiological Functions in Plants Under Heavy Metal Stress [frontiersin.org]
- 17. Brassinosteroids Regulate Plant Growth through Distinct Signaling Pathways in Selaginella and Arabidopsis | PLOS One [journals.plos.org]
- 18. Brassinosteroid signaling in plant development and adaptation to stress - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Brassinosteroids: Biosynthesis, Signaling, and Hormonal Crosstalk as Related to Fruit Yield and Quality - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Cholesterol-Lowering Mechanism of Phytosterols
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the molecular mechanisms by which phytosterols (B1254722) exert their cholesterol-lowering effects. It details the primary and secondary pathways, summarizes quantitative clinical data, outlines key experimental protocols, and provides visual representations of the core biological processes.
Core Mechanism of Action: Inhibition of Intestinal Cholesterol Absorption
The principal mechanism by which this compound lower plasma cholesterol, particularly low-density lipoprotein cholesterol (LDL-C), is by inhibiting the absorption of dietary and biliary cholesterol in the intestine.[1][2] This inhibition is a multi-step process primarily occurring within the intestinal lumen and at the brush border membrane of enterocytes. A daily intake of 2 g of this compound is associated with a significant reduction in LDL-C of 8-10%.[1][3]
Competition for Micellar Solubilization
In the intestinal lumen, cholesterol, a hydrophobic molecule, must be incorporated into mixed micelles—small aggregates formed by bile acids and phospholipids—to be solubilized and transported to the surface of the enterocytes for absorption.[4] this compound, being structurally similar to cholesterol but more hydrophobic, compete for space within these micelles.[5] This competition effectively displaces cholesterol from the micelles, reducing the amount of cholesterol that is available for absorption.[1][5] Studies have shown that this compound can decrease cholesterol's solubility in micelles by approximately 50%, demonstrating a near 1:1 molar substitution of phytosterol for cholesterol.[6]
Interference with Cellular Uptake and Transport
The cholesterol that is successfully incorporated into micelles is transported to the brush border membrane of intestinal enterocytes. The uptake into the cell is primarily mediated by the Niemann-Pick C1-Like 1 (NPC1L1) protein, a critical sterol transporter.[7][8][9]
-
Competition for NPC1L1: this compound compete with cholesterol for binding to the NPC1L1 transporter.[10] This competitive inhibition reduces the amount of cholesterol that can be internalized by the enterocyte.[5]
-
Intracellular Esterification: Once inside the enterocyte, free cholesterol is esterified into cholesteryl esters by the enzyme Acyl-CoA: Cholesterol Acyltransferase 2 (ACAT2).[2][4] This esterification is a necessary step for cholesterol to be packaged into chylomicrons for transport into the lymphatic system and eventually the bloodstream. ACAT2 has a much lower affinity for this compound than for cholesterol.[11]
-
Efflux via ABCG5/G8: The majority of this compound that enter the enterocyte are not esterified and are actively pumped back into the intestinal lumen.[4] This efflux is carried out by a heterodimer transporter complex consisting of ATP-binding cassette (ABC) transporters ABCG5 and ABCG8.[8][12] This transporter complex also pumps out some unesterified cholesterol, further contributing to the net reduction in cholesterol absorption. The critical role of ABCG5/G8 is highlighted in the genetic disorder sitosterolemia, where mutations in these transporters lead to a massive accumulation of plant sterols in the body.[13][14]
// Edges Cholesterol -> NPC1L1; Phytosterol -> NPC1L1 [label="Competes", style=dashed, color="#EA4335"];
NPC1L1 -> Free_Cholesterol; NPC1L1 -> Free_Phytosterol;
Free_Cholesterol -> ACAT2; Free_Phytosterol -> ACAT2 [label="Low Affinity", style=dotted, color="#5F6368"];
ACAT2 -> Cholesteryl_Ester; Cholesteryl_Ester -> To_Lymph [label="Packaged into\nChylomicrons"];
Free_Phytosterol -> ABCG5_G8 [label="Preferential\nSubstrate"]; Free_Cholesterol -> ABCG5_G8 [label="Minor Efflux", style=dashed];
ABCG5_G8 -> Phytosterol [label="Efflux"]; ABCG5_G8 -> Cholesterol [label="Efflux"]; } Caption: Sterol transport pathways within an intestinal enterocyte.
Quantitative Data on Efficacy
Numerous clinical trials and meta-analyses have established a clear dose-response relationship between phytosterol intake and LDL-C reduction. The effect tends to plateau at intakes above 3 g/day .[7]
| Daily Phytosterol Dose | Average LDL-C Reduction | Key Observations | Reference(s) |
| ~459 mg/day | ~5.0% (trend, not always significant) | Represents a high intake from a natural diet. Reduces cholesterol absorption efficiency by ~10%. | [15] |
| 1.5 - 2.0 g/day | 8 - 10% | Recommended therapeutic dose for cholesterol management. Reduces cholesterol absorption by 30-40%. | [1][3][7] |
| ~2.1 g/day | ~8.9% | Significant reduction in LDL-C and total cholesterol. Reduces cholesterol absorption efficiency by ~25%. | [15] |
| ~3.0 g/day | 10 - 12.5% | Effect begins to plateau at this dosage. | [4][7] |
Note: Efficacy can be additive with other lipid-lowering therapies, such as statins, providing an additional reduction in LDL-C.[1][7]
Key Experimental Protocols
The elucidation of phytosterol mechanisms relies on specific experimental methodologies to quantify cholesterol metabolism.
In Vivo Measurement of Fractional Cholesterol Absorption
Objective: To determine the percentage of intestinal cholesterol that is absorbed into the body.
Protocol: Dual Stable Isotope Method This is a widely used, non-invasive method in human studies.
-
Isotope Administration: Subjects are given a simultaneous administration of:
-
An oral dose of cholesterol labeled with one stable isotope (e.g., ¹³C-cholesterol).
-
An intravenous dose of cholesterol labeled with a different stable isotope (e.g., deuterium, D₇-cholesterol).
-
-
Equilibration Period: Subjects are monitored for a period of 4-7 days to allow for the isotopes to distribute and equilibrate within the body's cholesterol pools.
-
Sample Collection: Blood samples are collected at baseline and at specified time points after isotope administration.
-
Analysis: Plasma is extracted, and the sterols are isolated. The ratio of the two isotopes (e.g., ¹³C/D₇) in the plasma is determined using gas chromatography-mass spectrometry (GC-MS).
-
Calculation: The fractional absorption of cholesterol is calculated based on the ratio of the orally administered isotope to the intravenously administered isotope that appears in the plasma. The intravenous dose represents 100% absorption, providing a reference against which the oral dose is compared.
Alternative Method: The plasma isotope ratio method can also be performed using a single oral test dose containing labeled cholesterol and a non-absorbable plant sterol marker like labeled β-sitosterol. Absorption is calculated as the loss of labeled cholesterol relative to the marker during intestinal transit, measured in stool samples.[16]
In Vitro Assessment of Micellar Cholesterol Solubility
Objective: To measure the effect of this compound on the amount of cholesterol that can be solubilized in model bile micelles.
Protocol: Micellar Solubilization Assay
-
Preparation of Model Bile: A solution mimicking the composition of human bile is prepared, containing sodium salts of glycine- and taurine-conjugated bile acids and phosphatidylcholine in a buffer solution.
-
Incubation: To the model bile solution, a known amount of cholesterol is added, along with varying concentrations of the phytosterol(s) of interest (e.g., sitosterol, campesterol). Control samples contain only cholesterol.
-
Micelle Formation: The mixture is sonicated or incubated with agitation to facilitate the formation of stable mixed micelles.
-
Separation: The solution is ultracentrifuged to separate the micellar phase (supernatant) from any non-solubilized, crystalline sterols (pellet).
-
Quantification: The amount of cholesterol in the micellar supernatant is quantified using methods such as high-performance liquid chromatography (HPLC) or GC-MS.
-
Analysis: The cholesterol solubility in the presence of this compound is compared to the control to determine the percentage reduction in solubility.[6]
Conclusion for Drug Development
The mechanisms described herein underscore the multifaceted approach by which this compound lower cholesterol. For drug development professionals, these pathways offer several points of consideration. The competitive inhibition at both the micellar level and the NPC1L1 transporter highlights a non-systemic, targeted approach to reducing cholesterol absorption. Furthermore, the interplay with efflux transporters like ABCG5/G8 is a critical safety and efficacy determinant. Understanding these detailed mechanisms is essential for designing novel cholesterol-lowering agents, developing synergistic combination therapies (e.g., with statins), and evaluating the potential of phytosterol-based nutraceuticals in cardiovascular risk management.
References
- 1. This compound in the Treatment of Hypercholesterolemia and Prevention of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. mdpi.com [mdpi.com]
- 5. hsfbiotech.com [hsfbiotech.com]
- 6. Phytosterol ester constituents affect micellar cholesterol solubility in model bile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, Cholesterol Control, and Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 9. Niemann-Pick C1 Like 1 (NPC1L1) is the intestinal phytosterol and cholesterol transporter and a key modulator of whole-body cholesterol homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. The ABCG5 ABCG8 sterol transporter and this compound: implications for cardiometabolic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sitosterolemia - Wikipedia [en.wikipedia.org]
- 15. Dose effects of dietary this compound on cholesterol metabolism: a controlled feeding study1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An evaluation of four methods for measuring cholesterol absorption by the intestine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
Distinguishing Plant Sterols and Stanols: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core differences between plant sterols and plant stanols, focusing on their chemical structures, biosynthesis, physiological effects, and the analytical methodologies used for their differentiation and quantification. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and nutritional science.
Chemical Structure: The Foundational Difference
Plant sterols, also known as phytosterols (B1254722), and their saturated counterparts, plant stanols, are structurally similar to cholesterol.[1] They all share a characteristic steroid nucleus composed of four fused rings.[2] The primary distinction lies in the saturation of the sterol ring system. Plant sterols possess a double bond in the sterol ring, typically at the C-5 position, whereas plant stanols are fully saturated, lacking this double bond.[1][3] This seemingly minor structural variance has significant implications for their absorption and metabolic fate.
The most common plant sterols found in the diet are β-sitosterol, campesterol, and stigmasterol.[2] Plant stanols, such as sitostanol (B1680991) and campestanol, are present in nature but at much lower concentrations.[3] They are often produced commercially through the hydrogenation of plant sterols.[1]
Below is a diagram illustrating the structural differences between cholesterol, a representative plant sterol (β-sitosterol), and a representative plant stanol (sitostanol).
Caption: Chemical structures of cholesterol, β-sitosterol, and sitostanol.
Biosynthesis
The biosynthesis of plant sterols originates from the mevalonate (B85504) pathway, a fundamental metabolic pathway in eukaryotes. This pathway produces isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), which are the building blocks for isoprenoids. Through a series of enzymatic reactions, these precursors are converted to squalene, which then undergoes cyclization to form cycloartenol (B190886), the primary precursor for most plant sterols. In contrast, cholesterol synthesis in animals proceeds via lanosterol. Further enzymatic modifications of cycloartenol lead to the diverse array of plant sterols found in nature. Plant stanols are synthesized through the saturation of the corresponding plant sterols.
Caption: Simplified biosynthesis pathway of plant sterols and stanols.
Physiological Effects and Mechanism of Action
Both plant sterols and stanols are recognized for their ability to lower low-density lipoprotein cholesterol (LDL-C) levels in the blood.[4] The primary mechanism of action is the inhibition of cholesterol absorption in the intestine.[1] Due to their structural similarity to cholesterol, they compete with and displace cholesterol from micelles in the intestinal lumen, thereby reducing the amount of cholesterol available for absorption by enterocytes.[1]
While both are effective, their differing absorption rates lead to some distinct physiological consequences.
Table 1: Comparison of Physiological Properties
| Property | Plant Sterols | Plant Stanols |
| Intestinal Absorption | Low (0.05–0.2%)[5] | Very Low (0.04–0.2%)[5] |
| Circulating Levels | 0.3–1 mg/dL[5] | 0.002–0.012 mg/dL[5] |
| LDL-C Reduction | 7.5% to 12% at 1.5-3 g/day [6] | 7.5% to 12% at 1.5-3 g/day [6] |
| Effect on Triglycerides | Modest reduction in hypertriglyceridemic individuals[6][7] | Modest reduction in hypertriglyceridemic individuals[7] |
| Long-term Efficacy | Some studies suggest a potential attenuation of effect over time[8][9] | Efficacy appears to be maintained long-term[8][9] |
A meta-analysis of 14 randomized controlled trials found no statistically significant difference between plant sterols and stanols in their ability to modify total cholesterol, LDL-C, HDL-C, or triglycerides.[10][11] However, another meta-analysis suggested that at intakes exceeding the recommended 2g/day, plant stanols may be associated with additional dose-dependent reductions in LDL-C.[12]
Caption: Mechanism of cholesterol-lowering by plant sterols and stanols.
Quantitative Data Summary
The following tables summarize key quantitative data related to the plant sterol and stanol content in various foods and their comparative effects on lipid profiles.
Table 2: Plant Sterol and Stanol Content in Selected Foods (mg/100g)
| Food Item | Plant Sterols (mg/100g) | Plant Stanols (mg/100g) |
| Vegetable Oils | ||
| Corn oil | 686-952 | 23-33 |
| Rapeseed oil (canola) | 250-767 | 2-12 |
| Soybean oil | 221-328 | 7 |
| Sunflower oil | 263-376 | 4 |
| Olive oil | 144-193 | 0.3-4 |
| Cereals | ||
| Corn | 66-178 | - |
| Rye | 71-113 | 12-22 |
| Wheat | 45-83 | 17 |
| Fruits and Vegetables | ||
| Avocado | 75 | 0.5 |
| Broccoli | 39 | 2 |
| Adapted from Piironen V and Lampi AM (2004).[13] |
Table 3: Meta-Analysis of the Comparative Efficacy of Plant Sterols vs. Stanols on Serum Lipids
| Lipid Parameter | Weighted Mean Difference (WMD) (mg/dL) | 95% Confidence Interval (CI) | P-value |
| Total Cholesterol | -1.11 | -4.12 to 1.90 | 0.47 |
| LDL Cholesterol | -0.35 | -2.98 to 2.28 | 0.79 |
| HDL Cholesterol | -0.28 | -1.18 to 0.62 | 0.54 |
| Triglycerides | -1.80 | -6.80 to 3.21 | 0.48 |
| Data from a meta-analysis of 14 studies (n=531 patients).[10][11] |
Experimental Protocols for Analysis
The accurate quantification and differentiation of plant sterols and stanols in various matrices, such as food products and biological samples, are crucial for research and quality control. Gas chromatography with flame ionization detection (GC-FID) and high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) are the most common analytical techniques employed.
Gas Chromatography-Flame Ionization Detection (GC-FID)
GC-FID is a robust and widely used method for the analysis of this compound. The general workflow involves sample preparation (including saponification to release esterified sterols), derivatization to increase volatility, and chromatographic separation and detection.
Detailed Methodology for GC-FID Analysis of this compound in a Food Matrix:
-
Sample Preparation and Saponification:
-
Weigh accurately approximately 0.2 g of the homogenized food sample into a glass vial.[5]
-
Add an internal standard (e.g., 5α-cholestane or epicoprostanol) for quantification.[10]
-
Add 5 mL of 5 M potassium hydroxide (B78521) (KOH) in ethanol (B145695) and boiling chips.[5]
-
Incubate the mixture at 80°C for 30 minutes in a shaking water bath to saponify the lipids and release the sterols.[5]
-
After cooling, add deionized water and an organic solvent (e.g., n-hexane or heptane) for extraction of the unsaponifiable matter containing the sterols.[5][12]
-
Vortex vigorously and centrifuge to separate the phases.
-
Collect the organic layer and repeat the extraction process.
-
Wash the combined organic extracts with deionized water until neutral and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
-
Derivatization:
-
To the dried extract, add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in pyridine.[2][10]
-
Incubate at 60-70°C for 1 hour to convert the sterols to their more volatile trimethylsilyl (B98337) (TMS) ethers.[10][14]
-
Evaporate the excess derivatizing agent under nitrogen and redissolve the residue in n-hexane for GC analysis.[2]
-
-
GC-FID Analysis:
-
Injector: Split injection (e.g., 1:30 split ratio) at 260-300°C.[5][10]
-
Carrier Gas: Hydrogen or Helium.
-
Column: A non-polar or slightly polar capillary column, such as a 5% phenyl/95% dimethylpolysiloxane column (e.g., DB-5), is commonly used.[10]
-
Oven Temperature Program: An initial temperature of 50°C held for 0.5 minutes, then ramped at 20°C/min to 320°C and held for 10 minutes.[5]
-
Detector: Flame Ionization Detector (FID) at 280-325°C.[10]
-
Quantification: Based on the peak areas relative to the internal standard and calibration curves of pure sterol and stanol standards.
-
Caption: General workflow for GC-FID analysis of plant sterols and stanols.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC-MS offers high sensitivity and specificity for the analysis of sterols, often without the need for derivatization. This technique is particularly useful for complex biological matrices like serum.
Detailed Methodology for HPLC-MS Analysis of this compound in a Biological Sample (Serum):
-
Sample Preparation and Saponification:
-
To a known volume of serum, add an isotopically labeled internal standard (e.g., d7-cholesterol).
-
Perform alkaline hydrolysis by adding ethanolic KOH and heating to release esterified sterols.
-
Neutralize the solution and perform a liquid-liquid extraction with an organic solvent like hexane (B92381) or a chloroform/methanol mixture.[7]
-
Wash the organic phase, dry it down under nitrogen, and reconstitute the residue in the initial mobile phase.[7]
-
-
Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):
-
For complex matrices, an SPE cleanup step can be employed to remove interfering substances.
-
Condition a silica (B1680970) or C18 SPE cartridge.
-
Load the reconstituted extract onto the cartridge.
-
Wash the cartridge with a non-polar solvent to remove non-polar interferences.
-
Elute the sterol fraction with a more polar solvent mixture (e.g., 30% isopropanol (B130326) in hexane).[7]
-
Dry the eluate and reconstitute for HPLC-MS analysis.
-
-
HPLC-MS Analysis:
-
HPLC System: A reverse-phase C18 column is commonly used.[7]
-
Mobile Phase: A gradient elution with a binary solvent system, such as methanol/water with a modifier like ammonium (B1175870) acetate, is typical.[7]
-
Mass Spectrometer: An electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source is used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) mode is employed for high selectivity and sensitivity, where specific precursor-to-product ion transitions for each sterol and stanol are monitored.
-
Quantification: Based on the peak area ratios of the analytes to their corresponding isotopically labeled internal standards.
-
Caption: General workflow for HPLC-MS analysis of plant sterols and stanols.
Conclusion
The distinction between plant sterols and stanols, rooted in the saturation of the sterol nucleus, gives rise to differences in their absorption and metabolic profiles. While both effectively lower LDL-cholesterol by inhibiting its intestinal absorption, the lower absorption of stanols may offer an advantage in terms of long-term efficacy. The choice of analytical methodology for their differentiation and quantification depends on the sample matrix and the required sensitivity, with GC-FID and HPLC-MS being the gold-standard techniques. This guide provides the foundational knowledge and detailed protocols necessary for researchers and drug development professionals to navigate the complexities of plant sterol and stanol analysis and application.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Rapid measurement of this compound in fortified food using gas chromatography with flame ionization detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. vuir.vu.edu.au [vuir.vu.edu.au]
- 6. Development and validation of methodologies for the quantification of this compound and phytosterol oxidation products in cooked and baked food products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lipidmaps.org [lipidmaps.org]
- 8. researchgate.net [researchgate.net]
- 9. aocs.org [aocs.org]
- 10. azom.com [azom.com]
- 11. agriculturejournals.cz [agriculturejournals.cz]
- 12. sciepub.com [sciepub.com]
- 13. scribd.com [scribd.com]
- 14. lipidmaps.org [lipidmaps.org]
The Physiological Impact of Dietary Phytosterols: A Technical Guide for Researchers
Abstract: This technical guide provides a comprehensive overview of the physiological effects of dietary phytosterol intake, with a focus on their cholesterol-lowering, anti-inflammatory, anticancer, and immunomodulatory properties. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the mechanisms of action, quantitative clinical data, and key experimental methodologies. All quantitative data are summarized in structured tables, and relevant signaling pathways and experimental workflows are visualized using Graphviz diagrams.
Introduction to Phytosterols (B1254722)
This compound are a group of naturally occurring steroidal alcohols found in plants. Their structure is analogous to that of cholesterol, which is the primary sterol in animals. The most abundant this compound in the human diet include β-sitosterol, campesterol, and stigmasterol. While the typical Western diet provides a modest intake of approximately 300 mg of this compound per day, clinical research has consistently demonstrated that higher intake levels, typically around 2 grams per day, are associated with significant physiological benefits.[1] This guide delves into the core physiological effects of dietary phytosterol consumption.
Cholesterol-Lowering Effects
The most well-documented physiological effect of this compound is their ability to lower serum levels of low-density lipoprotein cholesterol (LDL-C), a key risk factor for cardiovascular disease. Clinical studies have consistently shown that an intake of 2 g/day of this compound can lead to a significant reduction in LDL-C levels, typically in the range of 8-10%.[1]
Mechanism of Action
The primary mechanism by which this compound reduce LDL-C is by inhibiting the intestinal absorption of cholesterol.[1] This occurs through several proposed pathways:
-
Competition for Micellar Solubilization: In the intestinal lumen, both dietary and biliary cholesterol are incorporated into mixed micelles for absorption. Due to their structural similarity, this compound compete with cholesterol for a place within these micelles, thereby reducing the amount of cholesterol available for absorption.[1][2]
-
Regulation of Transporter Proteins: this compound can influence the expression and activity of key intestinal transporters involved in cholesterol absorption and efflux. While the exact mechanisms are still under investigation, some evidence suggests that this compound may downregulate the Niemann-Pick C1-Like 1 (NPC1L1) protein, which is crucial for cholesterol uptake into enterocytes.[3]
-
Modulation of Hepatic Cholesterol Metabolism: Reduced intestinal cholesterol absorption leads to a decrease in cholesterol delivery to the liver. This can result in a compensatory increase in hepatic cholesterol synthesis; however, this increase is generally not sufficient to offset the reduced absorption.[1] Furthermore, some studies suggest that this compound may influence the assembly and secretion of very-low-density lipoprotein (VLDL) particles in the liver, which are precursors to LDL.[2][3]
Quantitative Data from Clinical Trials
The cholesterol-lowering efficacy of this compound has been demonstrated in numerous randomized controlled trials. The following table summarizes key quantitative findings from a selection of these studies.
| Study Reference | Phytosterol Dose ( g/day ) | Duration | Study Population | LDL-C Reduction (%) | Total Cholesterol Reduction (%) | Other Key Findings |
| Han et al. (Meta-analysis)[1] | Varied | Varied | Patients on statins | -12 mg/dL (additional reduction) | Not Reported | This compound provide additional LDL-C lowering when combined with statin therapy. |
| Demonty et al.[3] | 3 | Not Specified | Not Specified | ~10.7% | Not Reported | A dose-response relationship exists, with a plateau effect at around 3 g/day . |
| Lin et al.[4] | 2 | Not Specified | Hypercholesterolemic patients | Significant reduction | Significant reduction | Combination with ezetimibe (B1671841) significantly enhanced the cholesterol-lowering effect. |
| Miettinen et al.[4] | Not Specified | Not Specified | Mildly hypercholesterolemic patients | Significant reduction | Significant reduction | Sitostanol-ester margarine was effective in lowering serum cholesterol. |
| Katan et al. (Meta-analysis)[4] | 2 | Varied | Varied | 10% | Not Reported | Confirmed the consistent 10% LDL-C reduction at a 2 g/day dose. |
| Abumweis et al. (Meta-analysis)[4] | Varied | Varied | Varied | Significant reduction | Not Reported | Supported the LDL-C lowering effects of phytosterol-containing products. |
| Parraga-Martinez et al.[4] | 2 | 12 months | Hypercholesterolemic adults | >10% | Not Reported | Long-term efficacy of plant stanols in reducing LDL-C was demonstrated. |
| Ras et al.[4] | Not Specified | Not Specified | Hypercholesterolemic patients | Significant reduction | Significant reduction | Double-blind, randomized, placebo-controlled trial confirmed the efficacy of plant sterols. |
Signaling Pathway
Caption: Mechanism of Phytosterol-Mediated Cholesterol Lowering.
Anti-inflammatory Properties
Emerging evidence suggests that this compound possess anti-inflammatory properties, which may contribute to their cardiovascular benefits beyond cholesterol reduction.[5]
Mechanism of Action
The anti-inflammatory effects of this compound are thought to be mediated through the modulation of key inflammatory signaling pathways:
-
Inhibition of Pro-inflammatory Cytokine Production: In vitro and animal studies have shown that this compound, particularly β-sitosterol, can reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[6]
-
Modulation of NF-κB and MAPK Pathways: The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are central to the inflammatory response. This compound have been shown to inhibit the activation of these pathways, leading to a downstream reduction in the expression of inflammatory mediators.[7]
Signaling Pathway
References
- 1. This compound: Extraction Methods, Analytical Techniques, and Biological Activity [mdpi.com]
- 2. This compound in the Treatment of Hypercholesterolemia and Prevention of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plant sterols/stanols as cholesterol lowering agents: A meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: From Preclinical Evidence to Potential Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. foodstandards.gov.au [foodstandards.gov.au]
- 7. humanclinicals.org [humanclinicals.org]
A Researcher's In-depth Guide to Phytosterol Classification and Nomenclature
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Principles of Phytosterol Classification and Nomenclature.
This whitepaper provides a detailed overview of the classification and nomenclature of phytosterols (B1254722), plant-derived compounds with significant applications in the pharmaceutical and nutraceutical industries. This guide is intended to serve as a foundational resource for researchers, scientists, and professionals involved in drug development, offering a clear and structured understanding of these complex molecules. The document outlines the key structural features that define different phytosterol classes, provides a systematic guide to their IUPAC nomenclature, details common experimental protocols for their analysis, and illustrates key biological signaling pathways.
Introduction to this compound
This compound are a group of naturally occurring steroid alcohols found in plants. Structurally similar to cholesterol, they play a crucial role in the structure and function of plant cell membranes.[1] Over 250 different this compound have been identified, with β-sitosterol, campesterol, and stigmasterol (B192456) being the most abundant in the human diet.[1][2] These compounds have garnered significant scientific interest due to their diverse biological activities, most notably their ability to lower blood cholesterol levels.[2]
Classification of this compound
The classification of this compound is primarily based on their chemical structure, specifically the number of methyl groups at the C-4 position of the steroid nucleus and the presence or absence of a double bond in the sterol ring.
2.1. Classification Based on C-4 Methylation:
This compound can be broadly categorized into three main classes based on the methylation at the C-4 position:
-
4-desmethylsterols: Lack methyl groups at the C-4 position. This is the most common class and includes well-known this compound like β-sitosterol, campesterol, and stigmasterol.
-
4-monomethylsterols: Possess one methyl group at the C-4 position.
-
4,4-dimethylsterols: Contain two methyl groups at the C-4 position.
2.2. Classification Based on Saturation of the Sterol Ring:
Another key classification is based on the saturation of the steroid ring system:
-
Sterols: Contain a double bond in the steroid nucleus, typically at the C-5 position.
-
Stanols: Are the saturated counterparts of sterols, lacking the double bond in the ring structure.[1] They are generally less abundant in nature but can be produced by the hydrogenation of sterols.
The following table summarizes the major classes of this compound with their key structural features and examples.
| Classification Category | Key Structural Feature | Examples |
| Based on C-4 Methylation | ||
| 4-desmethylsterols | No methyl groups at C-4 | β-Sitosterol, Campesterol, Stigmasterol |
| 4-monomethylsterols | One methyl group at C-4 | Obtusifoliol, Gramisterol |
| 4,4-dimethylsterols | Two methyl groups at C-4 | Cycloartenol, α-Amyrin |
| Based on Ring Saturation | ||
| Sterols | Double bond in the steroid ring (typically Δ5) | β-Sitosterol, Campesterol, Stigmasterol |
| Stanols | Saturated steroid ring | Campestanol, Sitostanol |
Below is a diagram illustrating the hierarchical classification of this compound.
Nomenclature of this compound
The systematic naming of this compound follows the rules established by the International Union of Pure and Applied Chemistry (IUPAC). A clear understanding of this nomenclature is essential for accurate scientific communication.
The fundamental structure of a phytosterol is the cyclopentanoperhydrophenanthrene ring system, also known as the steroid nucleus. The carbon atoms are numbered systematically, as shown in the IUPAC numbering scheme for the sterol nucleus.[3]
Key Principles of Phytosterol Nomenclature:
-
Parent Hydride Name: The name is based on the parent saturated tetracyclic hydrocarbon. For most common this compound, this is "gonane," "estrane," "androstane," "pregnane," or "cholestane," depending on the side chain at C-17.
-
Unsaturation: The presence of double bonds is indicated by changing the "-ane" suffix of the parent hydride to "-ene," "-diene," and so on, preceded by locants indicating the position of the double bond(s). For example, a double bond between C-5 and C-6 is denoted as "-5-ene".
-
Functional Groups: The principal functional group, the hydroxyl (-OH) group at C-3, is indicated by the suffix "-ol" and its locant.
-
Side Chain: The alkyl side chain at C-17 is named as a substituent. The naming of the side chain follows standard organic nomenclature rules.
-
Stereochemistry: The configuration at chiral centers is specified using the Cahn-Ingold-Prelog (CIP) priority rules, with stereodescriptors such as (R), (S), α, and β. The β-configuration indicates that the substituent is on the same side of the ring system as the angular methyl groups at C-10 and C-13, while the α-configuration indicates it is on the opposite side.
The following table provides the systematic IUPAC names for several common this compound.
| Common Name | Systematic IUPAC Name | Key Structural Features |
| β-Sitosterol | (3β)-Stigmast-5-en-3-ol | Ethyl group at C-24, Double bond at C-5 |
| Campesterol | (3β,24R)-Ergost-5-en-3-ol | Methyl group at C-24, Double bond at C-5 |
| Stigmasterol | (3β,22E)-Stigmasta-5,22-dien-3-ol | Ethyl group at C-24, Double bonds at C-5 and C-22 |
| Campestanol | (3β,5α,24R)-Ergostan-3-ol | Methyl group at C-24, Saturated ring |
| Sitostanol | (3β,5α)-Stigmastan-3-ol | Ethyl group at C-24, Saturated ring |
Experimental Protocols for Phytosterol Analysis
The accurate quantification and identification of this compound in various matrices are crucial for research and quality control. Gas chromatography-mass spectrometry (GC-MS) is the most widely used technique for this purpose.[4]
4.1. Sample Preparation: Extraction and Saponification
The initial step involves extracting the lipids, including this compound, from the sample matrix. This is followed by saponification to hydrolyze any esterified this compound into their free form.
Detailed Methodology:
-
Extraction:
-
For solid samples, a solid-liquid extraction method such as Soxhlet extraction or maceration is commonly employed.[5] A suitable solvent system, often a mixture of chloroform (B151607) and methanol, is used to extract the lipid fraction.[5]
-
For liquid samples like vegetable oils, a liquid-liquid extraction can be performed.[5]
-
-
Saponification:
-
The lipid extract is subjected to alkaline hydrolysis (saponification) to release free sterols from their esterified forms.[6]
-
This is typically achieved by refluxing the extract with an alcoholic potassium hydroxide (B78521) (KOH) solution.
-
-
Extraction of Unsaponifiable Matter:
-
After saponification, the free sterols are extracted from the aqueous-alcoholic solution using a non-polar solvent like n-hexane or diethyl ether. This fraction is known as the unsaponifiable matter.
-
-
Derivatization:
-
To improve their volatility and thermal stability for GC analysis, the hydroxyl group of the free sterols is derivatized.[7] Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is the most common derivatization method, converting the sterols to their trimethylsilyl (B98337) (TMS) ethers.[7]
-
4.2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The derivatized phytosterol sample is then analyzed by GC-MS for separation, identification, and quantification.
Detailed Methodology:
-
Gas Chromatographic Separation:
-
An aliquot of the derivatized sample is injected into the gas chromatograph.
-
A capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is typically used to separate the different this compound based on their boiling points and interactions with the stationary phase.
-
The oven temperature is programmed to increase gradually to ensure optimal separation of the compounds.
-
-
Mass Spectrometric Detection and Identification:
-
As the separated compounds elute from the GC column, they enter the mass spectrometer.
-
Electron ionization (EI) is commonly used to fragment the molecules into characteristic ions.
-
The resulting mass spectrum, which is a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a "fingerprint" for each compound.
-
Identification is achieved by comparing the retention times and mass spectra of the unknown peaks with those of authentic phytosterol standards.
-
-
Quantification:
-
Quantification is typically performed using an internal standard (IS) method.[4]
-
A known amount of an internal standard (a compound not naturally present in the sample, such as 5α-cholestane or epicoprostanol) is added to the sample before extraction.
-
By comparing the peak area of each phytosterol to the peak area of the internal standard, the concentration of each phytosterol in the original sample can be accurately determined.
-
Below is a diagram illustrating a typical experimental workflow for phytosterol analysis.
Biological Signaling Pathways of this compound
This compound exert their biological effects by modulating various cellular signaling pathways. Their cholesterol-lowering, anti-inflammatory, and anticancer properties are of particular interest to researchers.
5.1. Cholesterol-Lowering Mechanism
The primary mechanism by which this compound lower blood cholesterol is by inhibiting its absorption in the intestine.
Key Signaling Events:
-
Competition for Micellar Solubilization: In the intestinal lumen, this compound compete with cholesterol for incorporation into micelles, which are essential for the absorption of lipids. This displacement reduces the amount of cholesterol available for absorption.
-
Modulation of Transporter Proteins:
-
NPC1L1: this compound can interfere with the function of the Niemann-Pick C1-Like 1 (NPC1L1) protein, a key transporter responsible for the uptake of cholesterol into enterocytes.
-
ABCG5/G8: this compound that are absorbed into enterocytes are actively pumped back into the intestinal lumen by the ATP-binding cassette transporters ABCG5 and ABCG8. This efflux mechanism is more efficient for this compound than for cholesterol, leading to their low systemic absorption.
-
-
Activation of Liver X Receptor (LXR): this compound can act as ligands for LXR, a nuclear receptor that plays a central role in cholesterol homeostasis. Activation of LXR upregulates the expression of ABCG5 and ABCG8, further promoting the efflux of sterols from enterocytes.
The following diagram illustrates the signaling pathway of the cholesterol-lowering effect of this compound.
5.2. Anti-inflammatory Signaling Pathways
Several studies have demonstrated the anti-inflammatory properties of this compound, which are mediated through the modulation of key inflammatory signaling cascades.[8][9]
Key Signaling Events:
-
Inhibition of NF-κB Pathway: this compound can suppress the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation.[8] They can inhibit the degradation of IκBα, the inhibitory protein of NF-κB, thereby preventing the translocation of NF-κB to the nucleus and the subsequent transcription of pro-inflammatory genes such as TNF-α, IL-6, and COX-2.[10]
-
Modulation of MAPK Pathway: this compound have been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cellular responses to a variety of stimuli, including inflammation.[8] They can inhibit the phosphorylation of key MAPK proteins like ERK, JNK, and p38, leading to a reduction in the production of inflammatory mediators.[11]
5.3. Anticancer Signaling Pathways
Emerging evidence suggests that this compound may possess anticancer properties by influencing multiple signaling pathways involved in tumorigenesis.[12][13]
Key Signaling Events:
-
Inhibition of Cell Proliferation: this compound can arrest the cell cycle at different phases, thereby inhibiting the uncontrolled proliferation of cancer cells.[13]
-
Induction of Apoptosis: They can induce programmed cell death (apoptosis) in cancer cells by modulating the expression of pro-apoptotic (e.g., Bax, caspases) and anti-apoptotic (e.g., Bcl-2) proteins.[13]
-
Inhibition of Angiogenesis and Metastasis: this compound may inhibit the formation of new blood vessels (angiogenesis) that supply nutrients to tumors and can also suppress the invasion and metastasis of cancer cells to distant organs.[12][13]
Conclusion
A thorough understanding of the classification and nomenclature of this compound is fundamental for researchers in the fields of natural product chemistry, pharmacology, and drug development. The ability to accurately identify and quantify these compounds through robust analytical methods like GC-MS is essential for elucidating their biological activities and potential therapeutic applications. The ongoing investigation into the complex signaling pathways modulated by this compound continues to reveal their promising role in human health, particularly in the prevention and management of chronic diseases. This guide provides a solid foundation for further exploration and innovation in this exciting area of research.
References
- 1. Phytosterol - Wikipedia [en.wikipedia.org]
- 2. This compound | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 3. researchgate.net [researchgate.net]
- 4. aocs.org [aocs.org]
- 5. myfoodresearch.com [myfoodresearch.com]
- 6. austinpublishinggroup.com [austinpublishinggroup.com]
- 7. azom.com [azom.com]
- 8. This compound: Physiological Functions and Potential Application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Anti-inflammatory activity of plant sterols in a co-culture model of intestinal inflammation: focus on food-matrix effect - Food & Function (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. tandfonline.com [tandfonline.com]
- 13. The Protective Effect of Dietary this compound on Cancer Risk: A Systematic Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Stigmasterol in Plant Growth, Development, and Stress Responses: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stigmasterol (B192456), a prominent phytosterol, is integral to the structural integrity and functionality of plant cell membranes. Beyond its structural role, it is a key signaling molecule and a precursor for the biosynthesis of critical compounds, including brassinosteroids. This technical guide provides a comprehensive overview of the multifaceted functions of stigmasterol in plant physiology. It delves into its biosynthesis, its influence on membrane dynamics, and its intricate involvement in signaling pathways that govern growth, development, and responses to both biotic and abiotic stresses. This document summarizes key quantitative data, outlines detailed experimental protocols, and provides visual representations of relevant pathways to serve as a valuable resource for researchers in plant biology and drug development.
Introduction
Stigmasterol is a C29 phytosterol that, along with β-sitosterol and campesterol, constitutes a major component of plant cell membranes.[1] Its primary function is to modulate membrane fluidity and permeability, ensuring cellular integrity under varying environmental conditions.[2][3] Fluctuations in stigmasterol levels are observed during different developmental stages and in response to environmental cues, suggesting its active participation in signaling pathways essential for plant adaptation and survival.[2][4] This guide explores the biosynthesis of stigmasterol, its physiological roles, and its involvement in key signaling cascades.
Stigmasterol Biosynthesis
Stigmasterol is synthesized via the mevalonate (B85504) (MVA) pathway in the cytoplasm.[5] The biosynthesis begins with the production of isoprene (B109036) units, which are assembled into squalene.[5] Squalene is then cyclized to cycloartenol (B190886), a key intermediate in phytosterol synthesis.[2][3] A series of enzymatic reactions, including demethylation, isomerization, and reduction, convert cycloartenol to β-sitosterol. The final step in stigmasterol biosynthesis is the desaturation of β-sitosterol at the C-22 position, a reaction catalyzed by the enzyme C22-sterol desaturase, which belongs to the CYP710A family of cytochrome P450 enzymes.[6][7]
dot graph Stigmasterol_Biosynthesis { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Nodes AcetylCoA [label="Acetyl-CoA"]; MVA [label="Mevalonate Pathway"]; Squalene [label="Squalene"]; Cycloartenol [label="Cycloartenol"]; Intermediates [label="Sterol Intermediates"]; Sitosterol [label="β-Sitosterol"]; Stigmasterol [label="Stigmasterol"]; Campesterol [label="Campesterol"]; Brassinosteroids [label="Brassinosteroids"];
// Edges AcetylCoA -> MVA; MVA -> Squalene; Squalene -> Cycloartenol; Cycloartenol -> Intermediates; Intermediates -> Sitosterol; Intermediates -> Campesterol; Sitosterol -> Stigmasterol [label="CYP710A (C22-desaturase)", fontcolor="#34A853"]; Campesterol -> Brassinosteroids [label="Biosynthesis Pathway", fontcolor="#EA4335"]; }
Caption: Simplified overview of the stigmasterol and brassinosteroid biosynthesis pathways.
Physiological Roles and Quantitative Effects on Plant Growth
Stigmasterol plays a crucial role in various aspects of plant growth and development, from cell proliferation to reproductive success. Its influence is often mediated through its effects on membrane properties and hormone signaling.
Data Presentation: Quantitative Effects of Stigmasterol
The following table summarizes the quantitative effects of exogenous stigmasterol application on various growth parameters in different plant species.
| Plant Species | Treatment | Parameter | Effect | Reference |
| Wheat (Triticum aestivum) | 200 ppm stigmasterol (foliar spray) | Plant Height | Increased | [4][8] |
| Root Length | Increased | [4][8] | ||
| Shoot Fresh Weight | Increased | [4][8] | ||
| Shoot Dry Weight | Increased | [4][8] | ||
| Photosynthetic Pigments | Increased | [8] | ||
| Indole Acetic Acid (IAA) | Increased | [8] | ||
| Gibberellic Acid (GA) | Increased | [8] | ||
| Abscisic Acid (ABA) | Decreased | [8] | ||
| Flax (Linum usitatissimum) | 200 ppm stigmasterol (seed soaking) | Growth Parameters | Improved | [9] |
| Hormonal Contents | Modulated | [9] | ||
| Seed Oil Quality | Improved | [9] | ||
| Arabidopsis thaliana | Exogenous application | Gene Expression (Cell expansion and division-related) | Increased | [10][11] |
Stigmasterol in Signaling Pathways
Stigmasterol is not merely a structural component but an active participant in cellular signaling, particularly in stress responses and gravitropism.
Activation of Plasma Membrane H+-ATPase in Stress Response
Under abiotic stress conditions such as high salinity, stigmasterol plays a vital role in activating the plasma membrane H+-ATPase.[7][10] This enzyme pumps protons out of the cell, creating an electrochemical gradient that drives the transport of ions, including the extrusion of toxic Na+ ions.[7][10] The activation of H+-ATPase by stigmasterol is a key mechanism for maintaining ion homeostasis and mitigating the detrimental effects of salt stress.[7][10]
dot graph Stigmasterol_Stress_Signaling { graph [splines=ortho, nodesep=0.5]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Nodes Abiotic_Stress [label="Abiotic Stress\n(e.g., Salinity)", fillcolor="#FBBC05", fontcolor="#202124"]; Stigmasterol_Increase [label="Increased Stigmasterol\nBiosynthesis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PM_H_ATPase [label="Plasma Membrane\nH+-ATPase", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proton_Extrusion [label="H+ Extrusion", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Electrochemical_Gradient [label="Electrochemical\nGradient", fillcolor="#F1F3F4", fontcolor="#202124"]; Na_H_Exchanger [label="Na+/H+ Exchanger\nActivation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Na_Efflux [label="Na+ Efflux", fillcolor="#34A853", fontcolor="#FFFFFF"]; Stress_Tolerance [label="Stress Tolerance", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Abiotic_Stress -> Stigmasterol_Increase; Stigmasterol_Increase -> PM_H_ATPase [label="Activates", fontcolor="#34A853"]; PM_H_ATPase -> Proton_Extrusion; Proton_Extrusion -> Electrochemical_Gradient; Electrochemical_Gradient -> Na_H_Exchanger; Na_H_Exchanger -> Na_Efflux; Na_Efflux -> Stress_Tolerance; }
Caption: Signaling pathway of stigmasterol in response to abiotic stress.
Role in Gravitropism: The ROSY1 Signaling Pathway
Stigmasterol is a key player in the gravitropic response of plant roots. It binds to the protein InteractoR Of SYnaptotagmin1 (ROSY1), a regulator of gravitropism.[6][7] This interaction is thought to facilitate membrane trafficking and asymmetric cell elongation, which are essential for the bending of the root in response to gravity.[6][7] Mutants lacking ROSY1 exhibit a faster gravitropic response and altered auxin transport, highlighting the importance of the stigmasterol-ROSY1 interaction in this process.[6][7][10]
dot graph Stigmasterol_Gravitropism { graph [splines=ortho, nodesep=0.5]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Nodes Gravistimulation [label="Gravistimulation", fillcolor="#FBBC05", fontcolor="#202124"]; Stigmasterol [label="Stigmasterol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ROSY1 [label="ROSY1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Synaptotagmin1 [label="Synaptotagmin-1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Membrane_Trafficking [label="Membrane Trafficking", fillcolor="#F1F3F4", fontcolor="#202124"]; Asymmetric_Cell_Elongation [label="Asymmetric Cell\nElongation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gravitropic_Bending [label="Gravitropic Bending", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Gravistimulation -> Stigmasterol; Stigmasterol -> ROSY1 [label="Binds to", fontcolor="#34A853"]; ROSY1 -> Synaptotagmin1 [label="Interacts with", fontcolor="#EA4335"]; Synaptotagmin1 -> Membrane_Trafficking [label="Regulates", fontcolor="#5F6368"]; Membrane_Trafficking -> Asymmetric_Cell_Elongation; Asymmetric_Cell_Elongation -> Gravitropic_Bending; }
Caption: Stigmasterol-ROSY1 signaling in plant root gravitropism.
Experimental Protocols
This section provides detailed methodologies for the extraction, quantification, and functional analysis of stigmasterol in plant tissues.
Protocol for Stigmasterol Extraction and Quantification using GC-MS
This protocol is adapted for the analysis of phytosterols (B1254722) from plant material.
1. Extraction: a. Weigh approximately 5g of dried and powdered plant material. b. Perform Soxhlet extraction with 150 mL of methanol (B129727) for 7 hours at 45°C.[12] c. Concentrate the extract using a rotary evaporator. d. For solid samples, a solid-liquid extraction with chloroform (B151607) can also be employed. For liquid samples, use a liquid-liquid extraction with a methanol:chloroform:water (1:1:1) mixture.[13]
2. Saponification (for total sterols): a. To the dried extract, add 1 M ethanolic potassium hydroxide. b. Heat at 80°C for 1 hour to hydrolyze sterol esters. c. After cooling, add water and extract the unsaponifiable fraction three times with n-hexane or diethyl ether. d. Pool the organic phases and wash with water until neutral pH. e. Evaporate the solvent under a stream of nitrogen.
3. Derivatization for GC-MS: a. To the dried sterol extract, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). b. Heat at 70°C for 30 minutes to convert sterols to their trimethylsilyl (B98337) (TMS) ethers. c. Evaporate the reagent under nitrogen and redissolve the sample in a suitable solvent (e.g., hexane).
4. GC-MS Analysis: a. Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS). b. Column: A non-polar capillary column, such as a TG-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness), is suitable.[13] c. Injection Volume: 1-2 µL.[13] d. Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[14] e. Oven Temperature Program: Start at a lower temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 300-350°C) to separate the different sterols.[14] f. MS Parameters: Use electron impact (EI) ionization. Scan a mass range of m/z 50-600.[13] g. Quantification: Use a standard curve prepared with authentic stigmasterol standard. An internal standard (e.g., epicoprostanol (B1214048) or 5α-cholestane) should be added at the beginning of the extraction for accurate quantification.
dot graph GCMS_Workflow { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Nodes Start [label="Plant Material (Dried, Powdered)"]; Extraction [label="Soxhlet Extraction\n(Methanol)"]; Saponification [label="Saponification\n(Ethanolic KOH)"]; LLE [label="Liquid-Liquid Extraction\n(Hexane)"]; Derivatization [label="Derivatization\n(BSTFA + TMCS)"]; GCMS [label="GC-MS Analysis"]; Data [label="Data Analysis & Quantification"];
// Edges Start -> Extraction; Extraction -> Saponification; Saponification -> LLE; LLE -> Derivatization; Derivatization -> GCMS; GCMS -> Data; }
Caption: Experimental workflow for stigmasterol analysis by GC-MS.
Protocol for Assaying Plasma Membrane H+-ATPase Activity
This spectrophotometric assay measures the vanadate-sensitive ATP hydrolytic activity of the plasma membrane H+-ATPase.[3]
1. Microsomal Membrane Isolation: a. Homogenize fresh plant tissue (e.g., Arabidopsis leaves) in ice-cold homogenization buffer.[3] b. Centrifuge the homogenate to remove cell debris. c. Ultracentrifuge the supernatant to pellet the microsomal membranes.[3] d. Resuspend the pellet in a suitable buffer and determine the protein concentration.[3]
2. ATPase Activity Assay: a. Prepare a reaction mixture containing the microsomal membranes, ATPase reaction buffer (containing ATP and necessary ions like Mg2+), with and without an inhibitor of P-type ATPases, sodium orthovanadate.[3] b. Incubate the reaction mixtures at 30°C. c. Stop the reaction by adding a stop solution. d. Measure the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis using a colorimetric method (e.g., the Ames method). e. The vanadate-sensitive ATPase activity is calculated as the difference in Pi released in the absence and presence of vanadate.[3]
Conclusion
Stigmasterol is a dynamic and essential molecule in plant biology, with functions that extend far beyond its structural role in membranes. Its involvement in signaling pathways related to growth, development, and stress responses underscores its importance for plant fitness. The quantitative data and detailed protocols presented in this guide offer a valuable resource for researchers seeking to further elucidate the intricate mechanisms by which stigmasterol exerts its effects. A deeper understanding of these processes holds promise for the development of novel strategies to enhance crop resilience and for the discovery of new bioactive compounds for pharmaceutical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Striking the Right Chord: Signaling Enigma during Root Gravitropism [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Stigmasterol: An Enigmatic Plant Stress Sterol with Versatile Functions | MDPI [mdpi.com]
- 5. Frontiers | Why Do Plants Convert Sitosterol to Stigmasterol? [frontiersin.org]
- 6. ROSY1, a novel regulator of gravitropic response is a stigmasterol binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Why Do Plants Convert Sitosterol to Stigmasterol? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 13. A High-Throughput Yeast Two-Hybrid Protocol to Determine Virus-Host Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Brassinosteroid Signaling, Crosstalk and, Physiological Functions in Plants Under Heavy Metal Stress [frontiersin.org]
A Technical Guide to the History and Discovery of Phytosterols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phytosterols (B1254722), plant-derived sterols structurally analogous to cholesterol, have a rich history of scientific investigation spanning nearly a century. From early observations of their cholesterol-lowering potential to the elucidation of their molecular mechanisms of action, the journey of phytosterol research offers a compelling case study in nutritional biochemistry and its application in cardiovascular health. This technical guide provides an in-depth overview of the key milestones, experimental methodologies, and scientific breakthroughs that have shaped our understanding of these bioactive compounds.
I. Early Observations and Foundational Research (1930s-1950s)
The story of this compound begins with foundational studies in sterol metabolism. As early as the 1930s, Rudolf Schoenheimer's work on cholesterol balance in animals laid the groundwork for understanding how dietary sterols influence endogenous cholesterol synthesis[1][2]. These early investigations set the stage for exploring the effects of plant-derived sterols.
Key Milestones:
-
1931: Schoenheimer and colleagues conduct seminal experiments on sterol metabolism, providing the conceptual framework for later phytosterol research[3].
-
1951: Peterson publishes a key study demonstrating the hypocholesterolemic effect of soy sterols in chicks, offering the first direct evidence of the cholesterol-lowering properties of this compound[4].
-
1953: Pollak provides the first evidence of the cholesterol-lowering effect of plant sterols in humans[5][6]. In his experiments, the administration of sitosterol (B1666911) was shown to reduce blood cholesterol levels[7].
-
1958: Farquhar and Sokolow conduct a clinical trial investigating the effects of β-sitosterol and safflower oil on serum lipids in humans, further solidifying the cholesterol-lowering potential of this compound[8][9].
Challenges of Early Research: A significant hurdle in these initial studies was the poor solubility of crystalline this compound. To achieve a therapeutic effect, researchers had to administer very large doses, often in unpalatable forms[10].
II. The Esterification Breakthrough and Modern Clinical Trials (1970s-1990s)
The 1970s and 1980s marked a pivotal period in phytosterol research, with a focus on overcoming the challenge of their low solubility. This led to the development of phytosterol esters, a breakthrough that revolutionized their application in functional foods.
Key Milestones:
-
1977: Lees and colleagues conduct a clinical trial evaluating different preparations of plant sterols, providing more quantitative data on their cholesterol-lowering efficacy and highlighting the need for improved formulations[11][12].
-
1980s: The development of methods to esterify this compound with fatty acids from vegetable oils dramatically improves their solubility in fat-based foods like margarine. This innovation paves the way for the creation of phytosterol-enriched functional foods.
-
1995: The landmark North Karelia study, led by Miettinen and colleagues, provides conclusive evidence for the long-term efficacy and safety of plant stanol esters in a margarine spread for lowering LDL cholesterol[13].
III. Elucidation of the Molecular Mechanism of Action
A central focus of modern phytosterol research has been to unravel the precise molecular mechanisms by which they lower cholesterol. It is now understood that this compound primarily work by inhibiting the absorption of dietary and biliary cholesterol in the intestine.
The Key Players in Intestinal Sterol Transport:
-
Niemann-Pick C1-Like 1 (NPC1L1): This protein is a crucial sterol transporter located on the apical membrane of enterocytes. It facilitates the uptake of both cholesterol and this compound from the intestinal lumen into the enterocyte.
-
ATP-Binding Cassette (ABC) Transporters G5 and G8 (ABCG5/G8): This heterodimeric transporter is also located on the apical membrane of enterocytes, as well as on the canalicular membrane of hepatocytes. Its primary function is to efflux sterols, particularly this compound and excess cholesterol, from the enterocyte back into the intestinal lumen for excretion.
Mechanism of Action: this compound, due to their structural similarity to cholesterol, compete with cholesterol for incorporation into micelles in the intestinal lumen. This competition reduces the amount of cholesterol available for absorption. Furthermore, once inside the enterocyte, this compound are preferentially effluxed back into the intestinal lumen by the ABCG5/G8 transporter, while cholesterol is more readily absorbed into the bloodstream. This selective efflux of this compound further contributes to the net reduction in cholesterol absorption.
The discovery of the genetic basis of sitosterolemia , a rare autosomal recessive disorder characterized by the hyperabsorption and accumulation of plant sterols, was instrumental in identifying the critical role of ABCG5 and ABCG8 in sterol transport[6][14]. Individuals with sitosterolemia have mutations in either the ABCG5 or ABCG8 gene, leading to impaired efflux of this compound from enterocytes[6][14].
IV. Quantitative Data from Key Historical Studies
The following tables summarize the quantitative data from some of the pivotal clinical trials in the history of phytosterol research.
Table 1: Early Clinical Trials with Crystalline this compound
| Study (Year) | Phytosterol Type | Daily Dose | Duration | Subject Population | Key Findings |
| Pollak (1953) [5][6] | Sitosterol | 5-7 g | 2-4 weeks | Volunteers | Reduction in total blood cholesterol. |
| Farquhar & Sokolow (1958) [8][9] | β-sitosterol | Not specified | Long-term | 15 ambulatory subjects | Similar magnitude of serum lipid reduction as safflower oil. |
| Lees et al. (1977) [11][12] | Tall oil sterols | 3 g | Not specified | 46 patients with type II hyperlipoproteinemia | Maximal mean cholesterol lowering of 12%. |
Table 2: Clinical Trials with Esterified this compound/Stanols
| Study (Year) | Phytosterol/Stanol Type | Daily Dose | Duration | Subject Population | Key Findings |
| Miettinen et al. (1995) [13] | Sitostanol (B1680991) esters | 1.8 g or 2.6 g | 1 year | 153 subjects with mild hypercholesterolemia | 10.2% reduction in total cholesterol and 14.1% reduction in LDL cholesterol in the sitostanol group. |
| Meta-analysis (AbuMweis et al., 2008) [13][15][16] | Plant sterols/stanols | ~2 g | Various | 59 randomized controlled trials | Average LDL cholesterol reduction of 0.31 mmol/L (approximately 12 mg/dL). |
| Meta-analysis (this compound in the Treatment of Hypercholesterolemia, 2017) [17] | Plant sterols/stanols | 2 g | Various | Multiple clinical studies | 8-10% reduction in LDL cholesterol. |
V. Experimental Protocols from Key Studies
Understanding the methodologies of seminal studies is crucial for appreciating the evolution of research in this field.
1. Pollak (1953): Reduction of Blood Cholesterol in Man
-
Objective: To investigate the effect of oral administration of plant sterols on blood cholesterol levels in humans.
-
Methodology:
-
Subjects: Volunteers.
-
Intervention: Ingestion of a plant sterol mixture containing 75-80% sitosterols. The daily intake was 5 g divided into two doses, or 7 g.
-
Data Collection: Total, free, and ester cholesterol were determined in duplicate periodically. Blood was taken every fifth or seventh day during the period of sitosterol intake and for some time thereafter.
-
Analytical Method: The Sperry-Schoenheimer method was used for cholesterol determination.
-
-
Key Findings: The study demonstrated a reduction in total blood cholesterol levels with sitosterol administration.
2. Lees et al. (1977): Plant sterols as cholesterol-lowering agents: clinical trials in patients with hypercholesterolemia and studies of sterol balance
-
Objective: To evaluate the efficacy of different plant sterol preparations in lowering plasma cholesterol in patients with type II hyperlipoproteinemia.
-
Methodology:
-
Subjects: A total of 46 patients with type II hyperlipoproteinemia.
-
Intervention: Administration of plant sterol preparations from two different sources and in two different physical forms, in addition to appropriate diet therapy. One of the preparations was a tall oil sterol suspension.
-
Data Collection: Plasma cholesterol levels were measured. A sterol balance technique was used in 7 patients to investigate the mechanism of action.
-
Analytical Method: Not explicitly detailed in the abstract, but likely involved gas-liquid chromatography, a standard method for sterol analysis at the time.
-
-
Key Findings: The maximal mean cholesterol lowering was 12%. Sterol balance data showed that plant sterols inhibit cholesterol absorption, with a maximal effect at a dose of 3 g/day of the tall oil sterol suspension.
3. Miettinen et al. (1995): Reduction of serum cholesterol with sitostanol-ester margarine in a mildly hypercholesterolemic population (North Karelia Study)
-
Objective: To test the tolerability and cholesterol-lowering effect of margarine containing sitostanol ester in a population with mild hypercholesterolemia over a long period.
-
Methodology:
-
Study Design: A one-year, randomized, double-blind, placebo-controlled study.
-
Subjects: 153 randomly selected subjects with mild hypercholesterolemia.
-
Intervention: The intervention group (102 subjects) consumed margarine containing sitostanol ester (1.8 g or 2.6 g of sitostanol per day). The control group (51 subjects) consumed margarine without sitostanol ester.
-
Data Collection: Serum total cholesterol, LDL cholesterol, HDL cholesterol, and triglyceride concentrations were measured. Serum campesterol (B1663852) levels were also measured as a marker of cholesterol absorption.
-
Analytical Method: Not explicitly detailed in the abstract, but would have involved standard enzymatic and chromatographic methods for lipid and sterol analysis.
-
-
Key Findings: The sitostanol ester margarine was well tolerated and resulted in a significant and sustained reduction in total and LDL cholesterol levels without affecting HDL cholesterol or triglycerides.
VI. Visualization of Key Processes
Diagram 1: Historical Workflow of Phytosterol Research
Caption: A flowchart illustrating the major phases of phytosterol research, from initial discoveries to modern applications.
Diagram 2: Signaling Pathway of Intestinal Sterol Absorption and the Role of this compound
Caption: The molecular pathway of sterol transport in the intestine, highlighting the roles of NPC1L1 and ABCG5/G8.
VII. Conclusion
The history of phytosterol research is a testament to the power of scientific inquiry in translating basic biochemical observations into practical applications for human health. From the early, challenging studies with crystalline compounds to the sophisticated understanding of molecular transport mechanisms, the field has continually evolved. The development of phytosterol esters stands as a landmark achievement in food technology, enabling the widespread use of these compounds in functional foods for cholesterol management. For researchers, scientists, and drug development professionals, the story of this compound offers valuable insights into the discovery and development of bioactive food components and their potential to impact public health. Future research will likely focus on further optimizing the delivery and efficacy of this compound, exploring their potential benefits beyond cholesterol lowering, and personalizing their use based on individual genetic and metabolic profiles.
References
- 1. Cholesterol feedback: from Schoenheimer's bottle to Scap's MELADL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cholesterol feedback: from Schoenheimer's bottle to Scap's MELADL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Effect of soybean sterols in the diet on plasma and liver cholesterol in chicks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Reduction of blood cholesterol in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aocs.org [aocs.org]
- 8. Dietary interventions (plant sterols, stanols, omega‐3 fatty acids, soy protein and dietary fibers) for familial hypercholesterolaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. scielo.br [scielo.br]
- 11. Plant sterols as cholesterol-lowering agents: clinical trials in patients with hypercholesterolemia and studies of sterol balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 13. Plant sterols/stanols as cholesterol lowering agents: a meta-analysis of randomized controlled trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Plant sterols/stanols as cholesterol lowering agents: A meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Plant sterols/stanols as cholesterol lowering agents: A meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound in the Treatment of Hypercholesterolemia and Prevention of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Deep Dive into Sterols: Unraveling the Fundamental Differences Between Cholesterol and Phytosterols
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core distinctions between cholesterol, the primary sterol in animals, and phytosterols (B1254722), their plant-based counterparts. As research continues to illuminate the intricate roles of these molecules in health and disease, a thorough understanding of their unique chemical structures, biosynthetic pathways, metabolic fates, and physiological functions is paramount for professionals in the fields of life sciences and drug development. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes complex biological pathways to serve as a critical resource for the scientific community.
Structural and Physicochemical Distinctions
Cholesterol and this compound share a common tetracyclic steroid ring structure, but key differences in their side-chain configurations fundamentally alter their physicochemical properties and biological activities.[1][2] The primary distinction lies at the C-24 position of the sterol side chain.[3] Cholesterol lacks any substitution at this position, whereas this compound possess either a methyl (e.g., campesterol) or an ethyl (e.g., β-sitosterol) group.[3] This seemingly minor structural variance has profound implications for their absorption and metabolic processing in humans.
Another important class of this compound are phytostanols, which are saturated forms of this compound, lacking the double bond in the B-ring that is present in both cholesterol and most this compound.[4][5] This saturation further decreases their already low absorption rate in the human intestine.[6]
| Property | Cholesterol | This compound | Phytostanols |
| Source | Animal products | Plants, vegetable oils, nuts, seeds[4][7] | Hydrogenated this compound, some plant sources[4] |
| Key Structural Feature | No substitution at C-24 | Methyl or ethyl group at C-24[3] | Saturated B-ring, C-24 substitution[4] |
| Common Examples | Cholesterol | β-sitosterol, Campesterol, Stigmasterol[3][7] | Sitostanol, Campestanol[4] |
| Intestinal Absorption Rate | 50-60%[8] | < 5%[7][8] | < 0.2%[6] |
| Plasma Concentration | High | ~500-20,000 times lower than cholesterol[9] | Extremely low[6] |
Biosynthesis: Convergent Evolution of Sterol Production
While both cholesterol and this compound are essential components of cellular membranes, their biosynthetic pathways, though sharing common precursors, have evolved independently in animals and plants.[10][11] Both pathways originate from acetyl-CoA and proceed through the mevalonate (B85504) pathway to produce squalene (B77637).
The key divergence occurs at the cyclization of squalene oxide. In animals, this leads to the formation of lanosterol, the direct precursor to cholesterol.[11] In plants, the cyclization product is cycloartenol, which then undergoes a series of modifications to yield various this compound.[10] A notable difference is the introduction of the C-24 alkyl group in this compound, a step catalyzed by the enzyme sterol C24-methyltransferase (24-SMT), which is absent in animals.[11]
Metabolism and Physiological Function: A Tale of Two Sterols
The metabolic fates and physiological functions of cholesterol and this compound are markedly different, primarily due to the stark contrast in their intestinal absorption.
Intestinal Absorption and Efflux
Cholesterol from both dietary sources and bile is efficiently absorbed by enterocytes in the small intestine, a process mediated by the Niemann-Pick C1-Like 1 (NPC1L1) protein.[4][8] Once inside the enterocyte, cholesterol is esterified by acyl-CoA:cholesterol acyltransferase (ACAT) and incorporated into chylomicrons for transport into the bloodstream.[12]
This compound, due to their structural differences, are poor substrates for ACAT and are thus not efficiently esterified.[13] This leads to a higher concentration of free this compound within the enterocyte. Crucially, the ATP-binding cassette (ABC) transporters ABCG5 and ABCG8, located on the apical membrane of enterocytes, actively pump both unesterified cholesterol and this compound back into the intestinal lumen for excretion.[9][14][15] this compound are preferential substrates for this efflux mechanism, which largely accounts for their very low systemic absorption.[16]
The primary mechanism by which this compound lower plasma cholesterol is through competition with cholesterol for incorporation into micelles in the intestinal lumen, thereby reducing cholesterol's availability for absorption.[4][17][18] An intake of 2 grams of this compound per day can reduce LDL cholesterol by approximately 8-10%.[7]
Systemic Effects and Signaling Pathways
Once in circulation, cholesterol is a vital component of cell membranes, a precursor for the synthesis of steroid hormones and bile acids, and is transported in lipoproteins.[19] Its homeostasis is tightly regulated by a complex interplay of signaling pathways.
This compound, due to their low systemic levels, do not perform these physiological roles in humans. In fact, the rare genetic disorder sitosterolemia, caused by mutations in the ABCG5 or ABCG8 genes, leads to hyperabsorption and accumulation of this compound, resulting in premature atherosclerosis, highlighting the importance of their exclusion from the body.[9][14]
Several key signaling pathways are differentially affected by cholesterol and this compound:
-
Liver X Receptors (LXRs): LXRs are nuclear receptors that act as cellular cholesterol sensors.[20] When activated by oxysterols (oxidized derivatives of cholesterol), LXRs promote cholesterol efflux by upregulating the expression of ABCA1 and ABCG1.[20][21] They also play a role in the regulation of ABCG5 and ABCG8.[20] this compound have been shown to activate LXR, which may contribute to their cholesterol-lowering effects by enhancing the expression of ABC transporters.[8][22]
-
Sterol Regulatory Element-Binding Proteins (SREBPs): SREBPs are transcription factors that control the expression of genes involved in cholesterol and fatty acid synthesis.[23] When cellular cholesterol levels are low, SREBP-2 is activated, leading to increased cholesterol synthesis and uptake.[24] Conversely, high cellular cholesterol levels suppress SREBP-2 activation.[23] Some studies suggest that certain this compound can inhibit cholesterol biosynthesis by affecting the SREBP pathway.[25][26]
The interplay between LXR and SREBP pathways is crucial for maintaining cholesterol homeostasis. LXR activation in response to high cholesterol levels promotes cholesterol removal, while SREBP-2 activation in response to low cholesterol levels enhances its synthesis and uptake.[23][27]
Experimental Protocols for Sterol Analysis
Accurate quantification and differentiation of cholesterol and this compound are essential for research and clinical applications. The following are outlines of standard methodologies.
Sample Preparation: Lipid Extraction and Saponification
-
Lipid Extraction: Lipids are typically extracted from biological matrices (e.g., plasma, tissues, food) using a modified Bligh-Dyer method with a chloroform:methanol (B129727) solvent system.[28][29] Deuterated internal standards for both cholesterol and various this compound are added at the beginning of the extraction to account for procedural losses and to enable accurate quantification.[29]
-
Saponification: To analyze total sterol content (both free and esterified forms), the lipid extract is saponified by heating with a strong alkali (e.g., potassium hydroxide (B78521) in ethanol).[28] This process hydrolyzes the sterol esters, yielding free sterols.
-
Non-saponifiable Lipid Extraction: After saponification, the non-saponifiable lipids, which include the free sterols, are extracted with a non-polar solvent like hexane (B92381) or diethyl ether.[30]
Chromatographic Separation and Quantification
High-Performance Liquid Chromatography (HPLC)
-
Principle: HPLC is a widely used technique for the separation of sterols.[31] Reverse-phase columns (e.g., C18) are commonly employed, where separation is based on the differential partitioning of the sterols between the non-polar stationary phase and a polar mobile phase.[28][32]
-
Mobile Phase: A gradient of methanol and water or acetonitrile (B52724) and isopropanol (B130326) is often used to achieve optimal separation.[28][30]
-
Detection:
-
UV Detection: Sterols with conjugated double bonds can be detected by UV absorbance.
-
Mass Spectrometry (LC-MS): Coupling HPLC with mass spectrometry provides high sensitivity and specificity, allowing for the identification and quantification of individual sterols based on their mass-to-charge ratio.[28][29] Electrospray ionization (ESI) is a common ionization technique used for this purpose.[28]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[31] Sterols are first derivatized (e.g., silylation) to increase their volatility and thermal stability. The derivatized sterols are then separated based on their boiling points and polarity on a capillary column.
-
Detection: The separated compounds are detected by a mass spectrometer, which provides a unique fragmentation pattern for each sterol, allowing for their definitive identification and quantification.
Visualizing Key Biological Pathways and Workflows
To facilitate a deeper understanding of the complex processes discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows.
Signaling Pathways
Caption: Intestinal absorption and efflux of cholesterol and this compound.
Caption: LXR and SREBP-2 signaling pathways in cholesterol homeostasis.
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound, Cholesterol Control, and Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Health interest of cholesterol and this compound and their contribution to one health approach: Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, Phytostanols, and Lipoprotein Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound: What Are They, and Do They Have Downsides? [healthline.com]
- 8. mdpi.com [mdpi.com]
- 9. Phytosterol Feeding Causes Toxicity in ABCG5/G8 Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. The ABCG5 ABCG8 sterol transporter and this compound: implications for cardiometabolic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The ABCG5 ABCG8 sterol transporter opposes the development of fatty liver disease and loss of glycemic control independently of phytosterol accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. The Lipid-Lowering Effects and Associated Mechanisms of Dietary Phytosterol Supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound and cholesterol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. henryford.com [henryford.com]
- 20. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 25-Hydroxycholesterol-3-sulfate regulates macrophage lipid metabolism via the LXR/SREBP-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. This compound: Physiological Functions and Potential Application - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. portlandpress.com [portlandpress.com]
- 25. researchgate.net [researchgate.net]
- 26. Inhibition of cholesterol biosynthesis by Delta22-unsaturated this compound via competitive inhibition of sterol Delta24-reductase in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Impact of cholesterol metabolism and the LXRalpha-SREBP-1c pathway on nonalcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. lipidmaps.org [lipidmaps.org]
- 29. Extraction and analysis of sterols in biological matrices by high performance liquid chromatography electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. mdpi.com [mdpi.com]
- 31. mdpi.com [mdpi.com]
- 32. The separation of sterol intermediates in cholesterol biosynthesis by high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Phytosterols as Precursors for Bioactive Compounds: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Phytosterols (B1254722), plant-derived steroid alcohols, are pivotal starting materials in the pharmaceutical industry for the synthesis of a wide array of bioactive steroid hormones. Their structural similarity to cholesterol allows for their efficient biotransformation into high-value steroid intermediates, primarily through microbial fermentation. This process offers a cost-effective, sustainable, and environmentally friendlier alternative to traditional chemical synthesis routes. This guide provides a detailed overview of the bioconversion pathways of major this compound like β-sitosterol, stigmasterol, and campesterol (B1663852) into key C19 and C22 steroid intermediates such as androstenedione (B190577) (AD), androstadienedione (ADD), and 22-hydroxy-23,24-bisnorchol-4-ene-3-one (4-HBC). It outlines the critical role of microorganisms, particularly engineered strains of Mycolicibacterium (formerly Mycobacterium), and details the experimental protocols, process parameters, and resulting therapeutic compounds.
Introduction to this compound
This compound are a group of naturally occurring steroidal triterpenes essential for the structure and function of plant cell membranes.[1] They are extracted commercially from by-products of vegetable oil refining (especially from soybean oil), wood pulp processing, and other plant sources.[1][2][3] The most abundant this compound in the human diet and used for industrial synthesis are β-sitosterol, stigmasterol, and campesterol.[1][4] Their core tetracyclic steroid nucleus is the key feature that makes them ideal precursors for steroid drug manufacturing.[3] The global market for key intermediates like AD and ADD exceeds 1000 tons per year, driving the continuous search for optimized production methods from these plant-based raw materials.[5]
The Microbial Biotransformation Pathway
The cornerstone of producing bioactive compounds from this compound is the selective cleavage of the C-17 aliphatic side chain while leaving the steroid nucleus intact. This is accomplished using microbial fermentation, predominantly with strains of Mycolicibacterium and Mycobacterium.[3][5] These microbes possess the enzymatic machinery to degrade the side chain but can be genetically modified to prevent the degradation of the steroid rings.[5][6]
The general pathway involves two concurrent processes: side-chain cleavage and potential steroid nucleus decomposition.[5] To maximize the yield of desired intermediates, the enzymes responsible for nucleus degradation, namely 3-ketosteroid-9α-hydroxylase (Ksh) and 3-ketosteroid-1-dehydrogenase (KstD), are often inactivated or their activity is minimized.[5][6]
The process begins with the oxidation of the 3β-hydroxyl group of the phytosterol, followed by a series of enzymatic steps that systematically break down the side chain, yielding key C19 (e.g., AD, ADD) or C22 (e.g., 4-HBC) steroid intermediates.[1][5][7]
Caption: Microbial biotransformation of this compound to key steroid intermediates.
Key Bioactive Steroid Intermediates
The bioconversion of this compound yields several crucial platform molecules for the pharmaceutical industry.
-
Androstenedione (AD) : A C19 steroid, AD (androst-4-ene-3,17-dione) is a primary and highly versatile intermediate. It serves as the direct precursor for synthesizing a vast range of steroid hormones, including testosterone (B1683101) and estrogens.[5][6]
-
Androstadienedione (ADD) : This C19 steroid (androsta-1,4-diene-3,17-dione) is the C1,2-dehydrogenated derivative of AD. ADD is a valuable synthon for producing corticosteroids, mineralocorticoids, and oral contraceptives.[8]
-
9α-hydroxy-androst-4-ene-3,17-dione (9-OH-AD) : This hydroxylated C19 steroid is a key precursor for the synthesis of corticosteroids, as the 9α-hydroxy group is a critical feature in many potent anti-inflammatory steroids.[7]
-
C22 Steroids (e.g., 4-HBC) : Intermediates like 22-hydroxy-23,24-bisnorchol-4-ene-3-one (4-HBC) are products of incomplete side-chain cleavage. They are particularly valuable as precursors for adrenocortical hormones.[1][7]
Therapeutic End-Products
The steroid intermediates derived from this compound are chemically modified to produce a wide spectrum of therapeutic agents used to treat numerous conditions.
| Therapeutic Class | Example Bioactive Compounds |
| Sex Hormones (Androgens & Estrogens) | Testosterone, Estradiol, Ethinyl Estradiol |
| Anabolic Steroids | Boldenone, Testolactone |
| Progestogens | Progesterone |
| Adrenocortical Hormones (Corticosteroids) | Cortisone, Cortisol, Prednisone, Prednisolone |
Quantitative Data on Bioconversion Processes
The efficiency of phytosterol biotransformation is influenced by numerous factors. The tables below summarize key quantitative parameters reported in various studies.
Table 1: General Bioconversion Process Conditions [5][9][10]
| Parameter | Typical Range | Notes |
| Microorganism | Mycolicibacterium sp., M. neoaurum | Genetically modified strains are common to prevent nucleus degradation. |
| Temperature | 29 - 37 °C | Optimal temperature can vary for cell growth vs. bioconversion.[5][11] |
| pH | 6.0 - 8.0 | Optimal pH for AD production has been reported around 8.0.[12] |
| Agitation Speed | 140 - 400 rpm | Essential for mixing and oxygen transfer in two-phase systems.[5][9] |
| Incubation Time | 72 hours - 14 days | Duration depends on substrate concentration, strain, and process.[5] |
| Substrate Concentration | 10 - 100 g/L | High concentrations are achievable with solubilizing agents.[7][9] |
Table 2: Reported Bioconversion Yields and Productivity
| Product | Substrate | Microorganism | Yield / Productivity | Reference |
| AD | This compound (20 g/L) | Mycobacterium sp. B3805 | 7.4 g/L (54% molar yield) in 11 days | [11] |
| 4-HBC | This compound | M. neoaurum (kasB deficient) | 7.8 g/L (34.5% increase over parent) in 96 hours | [7] |
| 9-OH-AD | This compound | M. neoaurum (kasB deficient) | 1.45 g/L (137.7% increase over parent) in 72 hours | [7] |
| 9-OHPDC & 9-OHPDC-M | This compound | Engineered M. neoaurum | 11.13 g/L total (85.9% mole yield) in 6 days | [13] |
| AD | β-sitosterol | Kocuria palusteria | 42.31% yield under optimized conditions | [12] |
Experimental Protocols
Protocol: Lab-Scale Microbial Bioconversion of this compound to AD/ADD
This protocol provides a generalized methodology for the bioconversion of this compound in shake flasks, based on common practices in the literature.[2][7]
1. Inoculum Preparation: a. Prepare a seed culture medium (e.g., MYC/02 medium). b. Inoculate the medium with a cryopreserved stock of a suitable microorganism (e.g., Mycolicibacterium neoaurum). c. Incubate at 30°C with agitation (e.g., 200 rpm) for 24-48 hours until the culture reaches the late exponential phase.
2. Substrate Preparation: a. To overcome low water solubility, this compound must be emulsified.[2] b. Prepare a stock solution of this compound (e.g., 100 g/L) in an aqueous solution containing a surfactant like Tween 80 (e.g., 5% w/v). c. Autoclave the mixture at 121°C for 60 minutes to ensure emulsification and sterilization. d. Alternatively, use solubilizing agents like hydroxypropyl-β-cyclodextrin (HP-β-CD) or a two-phase system with an organic solvent (e.g., silicone oil).[5][7][9]
3. Bioconversion Reaction: a. Prepare the main fermentation medium in shake flasks or a fermenter. A typical medium might contain yeast extract, glycerol, and mineral salts.[14] b. Inoculate the fermentation medium with the seed culture (e.g., 10% v/v). c. Add the emulsified phytosterol substrate to the desired final concentration (e.g., 20 g/L). d. If using resting cells (for higher conversion efficiency): i. Harvest the seed culture by centrifugation (e.g., 8000g for 15 min). ii. Wash the cell pellet with a buffer (e.g., 20 mM KH₂PO₄). iii. Resuspend the cells to a high density (e.g., 200 g/L wet weight) in the conversion medium containing the substrate and buffer.[7] e. Incubate the flasks at the optimal conversion temperature (e.g., 30-37°C) with vigorous shaking (e.g., 200 rpm) for the required duration (e.g., 96-144 hours).
4. Product Extraction and Analysis: a. At regular intervals, withdraw samples from the culture. b. Extract the steroids from the culture broth. Add an equal volume of an organic solvent (e.g., ethyl acetate (B1210297) or chloroform-methanol mixture) to the sample, vortex thoroughly, and centrifuge to separate the phases. c. Collect the organic phase containing the steroids. d. Analyze the extracted steroids using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for quantification of substrate and products.[2][3]
Caption: General experimental workflow for phytosterol bioconversion.
Challenges and Future Directions
Despite the success of microbial biotransformation, challenges remain. The primary obstacles are the low water solubility of both the phytosterol substrates and the steroid products, and the potential toxicity of intermediates to the microbial cells.[2][3] Future research is focused on:
-
Strain Engineering: Further genetic modification of microbial strains to enhance enzyme activity, improve substrate uptake, and increase tolerance to product toxicity.[7]
-
Process Optimization: Development of novel fermentation strategies, such as two-stage processes where cell growth and bioconversion are performed under different optimal conditions.[11]
-
Advanced Solubilization: Exploring new solubilizing agents and nano-emulsion techniques to improve substrate bioavailability and overall process efficiency.[11]
-
Pathway Elucidation: Gaining a deeper understanding of the complex metabolic pathways to identify new rate-limiting steps and discover novel bioactive intermediates.[15]
Conclusion
This compound are a cornerstone of the modern steroid pharmaceutical industry, providing a sustainable and efficient route to a multitude of essential medicines. The biotransformation process, driven by engineered microorganisms, allows for the targeted production of high-value intermediates like AD, ADD, and 9-OH-AD. By leveraging advanced techniques in metabolic engineering and bioprocess optimization, the conversion of these abundant plant-derived molecules into life-saving bioactive compounds will continue to be a critical area of research and development.
References
- 1. scispace.com [scispace.com]
- 2. Bioconversion of this compound into Androstenedione by Mycolicibacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioconversion of this compound into Androstenedione by Mycobacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: Physiological Functions and Potential Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Biotransformation of this compound into Androstenedione—A Technological Prospecting Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancing the bioconversion of this compound to steroidal intermediates by the deficiency of kasB in the cell wall synthesis of Mycobacterium neoaurum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioconversion of this compound into Androstadienedione by Mycobacterium smegmatis CECT 8331 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Microbial conversion of plant sterols to steroid androgens. [wisdomlib.org]
- 13. Transformation of this compound into pregnatetraenedione by a combined microbial and chemical process - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Efficient conversion of this compound into 4-androstene-3,17-dione and its C1,2-dehydrogenized and 9α-hydroxylated derivatives by engineered Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
Methodological & Application
Application Notes & Protocols: Analysis of Phytosterols by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phytosterols (B1254722) are a group of naturally occurring steroidal alcohols found in plants.[1][2] Their structural similarity to cholesterol allows them to compete with its absorption in the human gut, leading to a reduction in blood cholesterol levels.[1][3] This property has led to their widespread use as functional food ingredients and in dietary supplements aimed at reducing the risk of coronary heart disease.[1] Accurate and reliable analytical methods are therefore crucial for the qualitative and quantitative analysis of this compound in various matrices, including vegetable oils, food products, and dietary supplements.[1][4]
Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of this compound due to its high resolution, sensitivity, and ability to provide structural information for identification.[1][4][5] This document provides detailed application notes and protocols for the analysis of this compound using GC-MS.
Experimental Workflow
The overall experimental workflow for the analysis of this compound by GC-MS involves several key steps, from sample preparation to data analysis.
Caption: Experimental workflow for phytosterol analysis by GC-MS.
Experimental Protocols
Sample Preparation
The initial and most critical step in phytosterol analysis is the sample preparation, which aims to isolate the sterol fraction and convert all forms of this compound (free, esterified, and glycosylated) into their free form for GC analysis.[1]
1.1. Saponification (Alkaline Hydrolysis)
This step is essential to hydrolyze sterol esters and release free sterols.
-
Protocol:
-
Weigh approximately 2.0 g of the vegetable oil sample into a 250 mL Erlenmeyer flask.[6] For solid samples, an appropriate amount should be taken to yield at least 50-150 µg of this compound.[1]
-
Add an internal standard (IS) solution. Common internal standards include 5α-cholestane, dihydrocholesterol, epicoprostanol, and betulin.[1]
-
Add 50 mL of 20% potassium hydroxide (B78521) (KOH) in ethanol.[6]
-
Heat the mixture at 70-80°C for 60 minutes with occasional shaking to ensure complete hydrolysis.[6][7]
-
Allow the solution to cool to room temperature.[6]
-
1.2. Extraction of Unsaponifiable Matter
Following saponification, the unsaponifiable fraction containing the this compound is extracted.
-
Protocol:
-
To the cooled saponification mixture, add an equal volume of deionized water.[7][8]
-
Transfer the mixture to a separatory funnel and extract the unsaponifiable matter three times with an organic solvent such as n-hexane or toluene.[6][7][8]
-
Combine the organic layers and wash them with deionized water to remove any remaining soap.
-
Dry the organic extract over anhydrous sodium sulfate.[7]
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 50°C.[7]
-
Derivatization
This compound contain hydroxyl groups that make them polar and less volatile. Derivatization to form trimethylsilyl (B98337) (TMS) ethers increases their volatility and thermal stability, making them suitable for GC analysis.[1][5]
-
Protocol:
-
To the dried unsaponifiable residue, add a silylating agent. A common reagent is a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or a mixture of hexamethyldisilazane (B44280) (HMDS) and trimethylchlorosilane (TMCS).[1][5][6] For example, add 0.2 mL of hexamethyldisilazane and 0.1 mL of trimethylchlorosilane.[6]
-
Vortex the mixture vigorously for 30 seconds to 1 minute.[6][9]
-
Incubate the mixture at 60-70°C for 30-60 minutes to ensure complete derivatization.[1][9]
-
After cooling, the derivatized sample is ready for GC-MS analysis. It can be diluted with a suitable solvent like n-hexane if necessary.[7]
-
GC-MS Analysis
The derivatized this compound are separated and detected using a gas chromatograph coupled to a mass spectrometer.
3.1. GC-MS Parameters
The following table summarizes typical GC-MS parameters for phytosterol analysis. These parameters may require optimization depending on the specific instrument and column used.[1]
| Parameter | Typical Value | Reference |
| Gas Chromatograph | ||
| Column | TG-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or similar | [6][10] |
| Carrier Gas | Helium | [6] |
| Flow Rate | 1 mL/min | [6] |
| Injection Mode | Splitless or Split (e.g., 1:15 to 1:100) | [1][6] |
| Injection Volume | 1-2 µL | [6][10] |
| Injector Temperature | 250-300°C | [1][6] |
| Oven Temperature Program | Initial temp 50°C (hold 1 min), ramp at 40°C/min to 280°C (hold 20 min) | [6] |
| Alternative: Initial temp 150°C (hold 1 min), ramp at 10°C/min to 320°C (hold 4 min) | [5][11] | |
| Mass Spectrometer | ||
| Ionization Mode | Electron Impact (EI) | [1][10] |
| Ionization Energy | 70 eV | [1] |
| Ion Source Temperature | 250°C | [6] |
| Transfer Line Temperature | 280-320°C | [6][11] |
| Mass Scan Range | m/z 50-650 | [6][7] |
| Acquisition Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification | [5][7][12] |
3.2. Data Presentation: Quantitative Data Summary
The following table provides a summary of characteristic ions for common this compound (as TMS derivatives) that can be used for identification and quantification in SIM mode. Retention times are approximate and will vary depending on the specific GC conditions.
| Phytosterol | Molecular Weight (TMS derivative) | Characteristic Ions (m/z) | Approximate Retention Time (min) |
| Campesterol | 472.9 | 472 (M+), 382, 367, 129 | 12.5 - 13.0 |
| Stigmasterol | 484.9 | 484 (M+), 394, 351, 129 | 13.0 - 13.5 |
| β-Sitosterol | 486.9 | 486 (M+), 396, 381, 129 | 13.5 - 14.0 |
| Stigmastanol | 488.9 | 488 (M+), 398, 383, 129 | 13.8 - 14.2 |
| Δ5-Avenasterol | 484.9 | 484 (M+), 369, 255 | Varies |
| Δ7-Stigmasterol | 484.9 | 484 (M+), 343 | Varies |
| Δ7-Avenasterol | 484.9 | 484 (M+), 343 | Varies |
Note: The retention times and characteristic ions are based on typical elution orders and fragmentation patterns reported in the literature.[6][10] Exact values should be confirmed using authentic standards.
Quantification and Method Validation
For accurate quantification, an internal standard is essential.[1] Calibration curves should be prepared for each phytosterol standard over a relevant concentration range (e.g., 30-1000 ppm).[10]
4.1. Method Validation Parameters
Method validation ensures the reliability and reproducibility of the analytical procedure.[4] Key validation parameters include:
| Parameter | Typical Performance | Reference |
| Linearity (r²) | > 0.99 | [13] |
| Limit of Detection (LOD) | 5 mg/kg (in vegetable oil) | [6][14] |
| 0.02 mg/kg (in cooked foods) | [15] | |
| 1.23 - 4.14 ng/mL (in human serum) | [15] | |
| Limit of Quantification (LOQ) | 15 mg/kg (in vegetable oil) | [6][14] |
| 28.0 - 674 pg/mL (in human serum) | [16] | |
| Accuracy (Recovery) | 93.5% - 101% | [6][14] |
| Precision (CV%) | Within-day: 2.1 - 10.8% | [16] |
| Between-day: 2.3 - 12.1% | [16] |
Conclusion
The GC-MS method detailed in these application notes provides a robust and sensitive approach for the analysis of this compound in a variety of matrices. Proper sample preparation, including saponification and derivatization, is critical for achieving accurate and reproducible results. The use of an appropriate internal standard and thorough method validation are essential for reliable quantification. These protocols serve as a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of this compound.
References
- 1. aocs.org [aocs.org]
- 2. Mass Spectrometric Approaches for the Analysis of this compound in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. austinpublishinggroup.com [austinpublishinggroup.com]
- 6. vjfc.nifc.gov.vn [vjfc.nifc.gov.vn]
- 7. GC/EI-MS method for the determination of this compound in vegetable oils - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative analysis of this compound in edible oils using APCI liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. myfoodresearch.com [myfoodresearch.com]
- 11. researchgate.net [researchgate.net]
- 12. GC/EI-MS method for the determination of this compound in vegetable oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Determination of this compound in vegetable oils by GC-MS method [vjfc.nifc.gov.vn]
- 15. Analytical Strategies to Analyze the Oxidation Products of this compound, and Formulation-Based Approaches to Reduce Their Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Validation of an isotope dilution gas chromatography-mass spectrometry method for combined analysis of oxysterols and oxythis compound in serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Separation of Phytosterol Isomers
Introduction
Phytosterols (B1254722) are a class of naturally occurring steroid alcohols found in plants, with structures analogous to cholesterol in animals.[1][2] Common this compound include β-sitosterol, campesterol, and stigmasterol. Due to their structural similarity, particularly among isomers, their separation and quantification present a significant analytical challenge. High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose, offering various methodologies tailored to specific analytical needs. While Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is a traditional and powerful tool for phytosterol analysis, it typically requires time-consuming sample derivatization.[2][3][4] HPLC methods can often be simpler, sometimes allowing for direct analysis after a basic extraction.[1][2] This document details several HPLC-based protocols for the effective separation of phytosterol isomers.
Method 1: Reversed-Phase HPLC (RP-HPLC)
Reversed-phase HPLC is the most widely used method for phytosterol analysis due to its robustness and ability to separate key isomers.[5][6] The separation is based on the hydrophobic interactions between the analytes and the nonpolar stationary phase. C18 columns are frequently favored over C8 columns because their longer alkyl chains enhance these interactions, leading to better retention and separation of structurally similar this compound.[7]
Quantitative Data Summary
The following table summarizes typical performance data for the RP-HPLC separation of common this compound using a Charged Aerosol Detector (CAD), which offers sensitive, mass-based detection without the need for a chromophore.[2]
| Analyte | Retention Time (min) | Limit of Detection (LOD) (ng on column) | Limit of Quantitation (LOQ) (ng on column) | Linearity (R²) |
| Stigmastanol | ~12.5 | < 5 | < 10 | 0.997 - 0.999 |
| Campesterol | ~13.5 | < 5 | < 10 | 0.997 - 0.999 |
| Stigmasterol | ~14.0 | < 5 | < 10 | 0.997 - 0.999 |
| β-Sitosterol | ~14.5 | < 5 | < 10 | 0.997 - 0.999 |
Data compiled from studies utilizing RP-HPLC with charged aerosol detection.[1][2]
Detailed Experimental Protocol: RP-HPLC with UV/CAD Detection
This protocol provides a step-by-step guide for the analysis of this compound from a complex matrix like plant oil.
1. Sample Preparation: Saponification and Extraction
Saponification is a crucial step to hydrolyze esterified this compound into their free form for analysis.[4][7]
-
Objective: To liberate free sterols from steryl esters and other conjugates.
-
Procedure:
-
Weigh approximately 2 mg of the oil or extract into a screw-capped test tube.[8]
-
Add an internal standard (e.g., 5α-cholestane) for accurate quantification.[9]
-
Add 5 mL of a 2 M solution of potassium hydroxide (B78521) (KOH) in ethanol.[10]
-
Incubate the mixture in a water bath at 80°C for 45-60 minutes to ensure complete saponification.[10]
-
After cooling to room temperature, add 5 mL of water and 5 mL of n-hexane.
-
Vortex vigorously for 2 minutes to extract the unsaponifiable matter (containing the free this compound) into the hexane (B92381) layer.[7]
-
Centrifuge to separate the phases and carefully transfer the upper hexane layer to a clean vial.
-
Repeat the extraction twice more with fresh hexane.
-
Combine the hexane extracts and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 1 mL of the mobile phase starting solvent or a suitable solvent like methanol/chloroform (1:1).[1][2]
-
Filter the final solution through a 0.45-μm filter before injection.[8]
-
2. HPLC Instrumentation and Conditions
-
HPLC System: An HPLC or UHPLC system equipped with a pump, autosampler, column oven, and a UV/PDA detector and/or a Charged Aerosol Detector (CAD).
-
Chromatographic Conditions (Example 1: General Purpose RP-HPLC):
-
Chromatographic Conditions (Example 2: High-Resolution UHPLC):
3. Data Analysis
-
Identification: Identify phytosterol peaks in the sample chromatogram by comparing their retention times with those of authentic standards.
-
Quantification: Construct a calibration curve for each phytosterol standard by plotting peak area against concentration.[8] Determine the concentration of each phytosterol in the sample by interpolating its peak area on the calibration curve. Correct for sample dilution and apply the internal standard ratio for final quantification.
Method 2: Silver-Ion HPLC (Ag+-HPLC)
Silver-ion chromatography is a powerful technique that separates compounds based on the number, configuration, and location of double bonds. The stationary phase is impregnated with silver ions, which form reversible π-complexes with the double bonds in the analyte molecules. This interaction provides a unique separation mechanism that is not achievable with conventional RP-HPLC, making it ideal for separating sterols that differ only in their degree of unsaturation.[13]
Protocol: Preparation of a Silver-Ion Column
While pre-packed silver-ion columns are commercially available, they can also be prepared in the lab from strong cation-exchange columns.[14]
-
Column: Use a pre-packed strong cation-exchange column (e.g., Nucleosil 5SA™), 250 mm x 4.6 mm.[14]
-
Flushing: Flush the column with 1% aqueous ammonium (B1175870) acetate (B1210297) for 1 hour at 0.5 mL/min, followed by distilled water for 1 hour at 1.0 mL/min.[14]
-
Loading: While pumping water, inject a solution of silver nitrate (B79036) (0.2 g in 1 mL water) in multiple 50 µL aliquots at 1-minute intervals.[14]
-
Solvent Exchange: After the final injection, flush the column sequentially with acetone (B3395972) and then the desired mobile phase (e.g., a hexane/isopropanol mixture) to remove water.[14]
Visualizations: Workflows and Method Selection
Experimental Workflow
The following diagram illustrates the complete workflow for phytosterol analysis, from sample acquisition to data interpretation.
Caption: General workflow for HPLC analysis of this compound.
Method Selection Logic
The choice of analytical method depends heavily on the research question. This diagram outlines a logical approach to selecting the appropriate technique.
Caption: Decision tree for phytosterol analytical method selection.
References
- 1. researchgate.net [researchgate.net]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. harvest.usask.ca [harvest.usask.ca]
- 4. aocs.org [aocs.org]
- 5. Comparison of normal and reverse phase column in phytosterol detection by high performance liquid chromatography(HPLC) | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. High-performance liquid chromatography analysis of this compound in Panax ginseng root grown under different conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Isolation and identification of an isomer of β-sitosterol by HPLC and GC-MS [scirp.org]
- 12. A UHPLC method for the rapid separation and quantification of this compound using tandem UV/Charged aerosol detection - A comparison of both detection techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Silver ion high pressure liquid chromatography provides unprecedented separation of sterols: application to the enzymatic formation of cholesta-5,8-dien-3 beta-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aocs.org [aocs.org]
Quantification of Phytosterols in Food Matrices using LC-MS: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the quantification of common phytosterols (B1254722) in various food matrices using Liquid Chromatography-Mass Spectrometry (LC-MS). The protocol is designed to be a comprehensive guide, covering sample preparation, chromatographic separation, and mass spectrometric detection.
Introduction
This compound are naturally occurring sterols found in plants, with a structure similar to cholesterol. Due to their recognized health benefits, particularly in lowering blood cholesterol levels, there is a growing interest in their accurate quantification in food products.[1][2] Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful analytical technique for this purpose, offering high sensitivity and selectivity without the need for the extensive derivatization often required by gas chromatography (GC) methods.[1][3][4][5][6] This application note details a validated LC-MS/MS method applicable to a range of food matrices.
Experimental Protocols
A successful analysis of this compound by LC-MS hinges on a robust experimental protocol that encompasses sample preparation to release this compound from the food matrix and optimized instrumental analysis for their separation and detection.
Sample Preparation: Saponification and Extraction
The majority of this compound in food exist in esterified or glycosidic forms and require a hydrolysis step, typically alkaline saponification, to liberate the free sterols.[7][8] This is followed by a liquid-liquid extraction to isolate the unsaponifiable matter containing the this compound.
Materials:
-
Ethanolic potassium hydroxide (B78521) (KOH) solution (e.g., 2 M in ethanol)
-
n-Hexane
-
Deionized water
-
Internal Standard (IS) solution (e.g., d6-cholesterol, 5α-cholestane, epicoprostanol, or betulin (B1666924) at a suitable concentration)[3][7]
Procedure:
-
Sample Weighing: Accurately weigh a representative amount of the homogenized food sample (e.g., 20 mg of edible oil).[3]
-
Internal Standard Spiking: Add a known volume of the internal standard solution to the sample.[3]
-
Saponification: Add the ethanolic KOH solution to the sample. For instance, use 2 mL of 2 M ethanolic KOH.[3] Heat the mixture at 80°C for 60 minutes to ensure complete hydrolysis.[3] For some matrices, overnight stirring at room temperature with 1 M ethanolic KOH can also be effective.[8]
-
Extraction: After cooling, add deionized water (e.g., 2 mL) and n-hexane (e.g., 3 mL).[3] Vortex the mixture vigorously for 1 minute to facilitate the transfer of this compound into the organic layer.[3]
-
Phase Separation: Centrifuge the mixture (e.g., at 3000 x g for 5 minutes) to achieve clear separation of the aqueous and organic layers.[3]
-
Collection and Re-extraction: Carefully collect the upper hexane (B92381) layer. Repeat the extraction process two more times with fresh n-hexane to ensure complete recovery of the this compound.[3]
-
Drying: Combine the hexane extracts and evaporate them to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a suitable solvent for LC-MS analysis, such as isopropanol (e.g., 2 mL).[3]
For certain matrices like cereals, an initial acid hydrolysis step may be necessary to break down the carbohydrate matrix and release all conjugated forms of this compound.[7][8]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis
This section outlines the instrumental parameters for the separation and detection of this compound. Atmospheric Pressure Chemical Ionization (APCI) is a commonly used ionization source for phytosterol analysis due to its efficiency in ionizing these relatively nonpolar compounds.[1][5][8]
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).
Chromatographic Conditions:
-
Column: A C18 or C8 reversed-phase column is typically used for separation.[8][9] For example, a C18 guard column (1.9 µm particle size) can be employed for fast chromatography.[10]
-
Mobile Phase: An isocratic mobile phase of acetonitrile/methanol (e.g., 99:1, v/v) is often effective.[3][10][11]
-
Flow Rate: A typical flow rate is around 600 µL/min.[10]
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
Mass Spectrometric Conditions:
-
Ionization Mode: Positive ion Atmospheric Pressure Chemical Ionization (APCI).[3][11]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, allowing for the quantification of specific this compound even in complex matrices.[9]
-
Source Temperature: Approximately 300-400°C.[11]
-
Corona Current: Typically around 4 µA.[11]
-
MRM Transitions: Specific precursor-to-product ion transitions for each phytosterol and the internal standard need to be optimized. The most common adduct is the [M+H-H2O]+ ion.[5]
Quantitative Data Summary
The performance of the LC-MS/MS method is evaluated through various validation parameters. The table below summarizes typical quantitative data for the analysis of major this compound.
| Analyte | Linearity (r²) | LOQ (ng/mL) | Recovery (%) | Intra-day Precision (RSD %) | Inter-day Precision (RSD %) | Food Matrix | Reference |
| β-Sitosterol | >0.999 | 10 | 90.96 - 103.56 | - | - | Not Specified | [9] |
| Campesterol | >0.99 | 10 | - | - | - | Dried Leaf Powder | [12] |
| Stigmasterol (B192456) | >0.99 | 10 | - | - | - | Dried Leaf Powder | [12] |
| Lophenol | >0.999 | 2.3 - 4.1 | 95 - 105 | 2.6 - 6.4 | 3.8 - 7.3 | Aloe Vera Gel Powder | [13][14] |
| 24-methyl-lophenol | >0.999 | 2.3 - 4.1 | 95 - 105 | 2.6 - 6.4 | 3.8 - 7.3 | Aloe Vera Gel Powder | [13][14] |
| 24-ethyl-lophenol | >0.999 | 2.3 - 4.1 | 95 - 105 | 2.6 - 6.4 | 3.8 - 7.3 | Aloe Vera Gel Powder | [13][14] |
| Cycloartanol | >0.999 | 2.3 - 4.1 | 95 - 105 | 2.6 - 6.4 | 3.8 - 7.3 | Aloe Vera Gel Powder | [13][14] |
| 24-methylene-cycloartanol | >0.999 | 2.3 - 4.1 | 95 - 105 | 2.6 - 6.4 | 3.8 - 7.3 | Aloe Vera Gel Powder | [13][14] |
Note: The values presented are indicative and may vary depending on the specific matrix, instrumentation, and experimental conditions.
Visualizations
The following diagrams illustrate the key workflows in the quantification of this compound.
Caption: Experimental workflow for phytosterol quantification.
Caption: Sample preparation logic for phytosterol analysis.
Conclusion
The described LC-MS/MS method provides a rapid, sensitive, and selective approach for the quantification of this compound in various food matrices.[3][4] The elimination of derivatization steps simplifies sample preparation and increases throughput compared to traditional GC-based methods.[3][4][6] This protocol, along with the provided performance data, serves as a valuable resource for researchers and professionals in the fields of food science, nutrition, and drug development who are engaged in the analysis of these important bioactive compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Quantitative analysis of this compound in edible oils using APCI liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of this compound in edible oils using APCI liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. harvest.usask.ca [harvest.usask.ca]
- 6. Analytical Strategies to Analyze the Oxidation Products of this compound, and Formulation-Based Approaches to Reduce Their Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aocs.org [aocs.org]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. LC-MS/MS method for β-sitosterol, campesterol, stigmasterol quantitation. [wisdomlib.org]
- 13. Validation of an LC-MS/MS method for the quantitation of this compound derived from Aloe vera gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Utilizing Phytosterols in Caco-2 Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Caco-2 cell line, derived from human colorectal adenocarcinoma, serves as a cornerstone in preclinical research for modeling the intestinal epithelial barrier. When cultured on semi-permeable supports, these cells differentiate into a monolayer of polarized enterocytes that exhibit many of the morphological and functional characteristics of the small intestine, including the formation of tight junctions and the expression of brush border enzymes and transport proteins. This makes the Caco-2 model an invaluable in vitro tool for investigating the absorption, transport, and metabolic effects of various compounds, including phytosterols (B1254722).
This compound, plant-derived sterols structurally similar to cholesterol, are recognized for their cholesterol-lowering effects and potential anti-cancer properties.[1][2][3] Understanding their interaction with intestinal cells is crucial for elucidating their mechanisms of action and evaluating their efficacy and safety. These application notes provide detailed protocols for studying the effects of this compound on Caco-2 cells, including cytotoxicity, permeability, and transport, as well as insights into the underlying signaling pathways.
Key Experimental Protocols
Caco-2 Cell Culture and Differentiation
A foundational requirement for reliable transport and permeability studies is the proper culture and differentiation of Caco-2 cells to form a confluent and polarized monolayer.[4][5][6]
Protocol:
-
Cell Seeding: Seed Caco-2 cells at a density of 1.0 x 10⁵ cells/cm² onto 12-well Transwell® plates with polycarbonate membrane inserts (0.4 µm pore size).[1][7]
-
Culture Medium: Use Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% non-essential amino acids, 1% L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.[7]
-
Culture Conditions: Maintain the cells in a humidified incubator at 37°C with 5% CO₂.[7]
-
Medium Change: For the first week, change the medium in both the apical (0.5 mL) and basolateral (1.5 mL) chambers every two days. Subsequently, change the medium daily until the cells are cultured for 21 days to ensure full differentiation.[1][7]
-
Monolayer Integrity Assessment: Before conducting transport experiments, verify the integrity of the Caco-2 monolayer. This can be achieved by measuring the transepithelial electrical resistance (TEER) using a voltmeter. A TEER value above 250 Ω·cm² generally indicates a well-formed monolayer. Additionally, the apparent permeability coefficient (Papp) of a paracellular marker like mannitol (B672) or propranolol (B1214883) hydrochloride can be determined.[7][8] For propranolol hydrochloride, a Papp value higher than 1.57 x 10⁻⁵ cm/s indicates good monolayer permeability.[7]
Preparation and Application of this compound
The poor water solubility of this compound necessitates specific preparation methods for their application in cell culture.
Protocol:
-
Stock Solution Preparation: For powdered this compound like β-sitosterol and campesterol (B1663852), dissolve them in ethanol (B145695) to create a concentrated stock solution.[9]
-
Working Solution Preparation:
-
Method 1 (Dispersion): Disperse the ethanolic stock solution in a sodium carboxymethyl cellulose (B213188) (CMC-Na) aqueous solution for powder-form this compound.[7]
-
Method 2 (Emulsification): For oily phytosterol esters like phytosterol oleate (B1233923) (PO) and phytosterol linoleate (B1235992) (PL), prepare a stable aqueous solution using a small amount of Tween 80 as an emulsifier.[1][7]
-
Method 3 (Micellar Delivery): Incorporate this compound into mixed micelles, which mimic the intraluminal environment of the small intestine. This is particularly relevant for studying absorption mechanisms.
-
-
Application to Cells: Replace the existing medium in the apical chamber of the Transwell® plates with a medium containing the desired concentration of the prepared phytosterol solution.
Cytotoxicity Assessment
Before evaluating the biological effects of this compound, it is essential to determine their cytotoxic potential on Caco-2 cells.
Protocol:
-
Cell Seeding: Seed Caco-2 cells in a 96-well plate at a suitable density and allow them to adhere and grow for 24-48 hours.
-
Treatment: Treat the cells with increasing concentrations of the phytosterol of interest (e.g., 0-12.5 µM) for a specified duration (e.g., 24 hours).[9]
-
Assays:
-
Neutral Red Uptake (NRU) Assay: This assay assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of viable cells. A decrease in uptake can indicate cytotoxicity.[9]
-
Lactate Dehydrogenase (LDH) Release Assay: This assay measures the release of LDH from damaged cells into the culture medium, which is an indicator of cell membrane disruption and cytotoxicity.[9]
-
Fluorescein Diacetate/Ethidium Bromide (FDA/EtBr) Staining: This method uses fluorescent dyes to distinguish between viable (green) and non-viable (red) cells under a microscope.[9]
-
Note: Studies have shown that this compound like β-sitosterol, campesterol, stigmasterol, and stigmastanol (B1215173) generally do not exhibit significant cytotoxicity in Caco-2 cells at concentrations up to 12.5 µM, as assessed by LDH and FDA/EtBr assays.[9] However, higher concentrations of β-sitosterol and campesterol may show decreased viability with the NRU assay.[9]
Permeability and Transport Studies
The Caco-2 monolayer model is extensively used to study the transport of compounds across the intestinal barrier.
Protocol:
-
Monolayer Preparation: Culture and differentiate Caco-2 cells on Transwell® inserts for 21 days as described in Protocol 1.
-
Transport Experiment (Apical to Basolateral):
-
Wash the monolayer with pre-warmed PBS.
-
Add the phytosterol-containing medium to the apical (AP) chamber (0.5 mL).
-
Add fresh, phytosterol-free medium to the basolateral (BL) chamber (1.5 mL).[7]
-
Incubate at 37°C.
-
At predetermined time points (e.g., 1, 2, 3 hours), collect samples from the basolateral chamber and replace with fresh medium.
-
-
Transport Experiment (Basolateral to Apical):
-
Follow the same procedure as above, but add the phytosterol-containing medium to the basolateral chamber and sample from the apical chamber. This helps to investigate active efflux mechanisms.
-
-
Sample Analysis: Quantify the concentration of the phytosterol in the collected samples using methods like High-Performance Liquid Chromatography (HPLC).[7]
-
Calculation of Apparent Permeability Coefficient (Papp): Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the transport rate (µg/s).
-
A is the surface area of the membrane (cm²).
-
C₀ is the initial concentration in the donor chamber (µg/mL).[7]
-
Data Presentation
Quantitative Data on Phytosterol Absorption and Transport in Caco-2 Cells
| Phytosterol/Ester | Concentration (µg/mL) | Incubation Time (h) | Absorption (µg/g cell protein) | Cumulative Transport (AP to BL, µg) at 3h | Cumulative Transport (BL to AP, µg) at 3h |
| Phytosterol (PS) | 120 | 6 | 14.84 ± 0.56 | 8.58 ± 0.51 | 12.44 ± 0.53 |
| Phytosterol Acetic Ester (PA) | 160 | 6 | 25.84 ± 0.86 | 13.08 ± 0.82 | 21.06 ± 0.81 |
| Phytosterol Oleate Ester (PO) | 200 | 4 | 75.93 ± 2.64 | 24.65 ± 0.78 | 50.30 ± 0.79 |
| Phytosterol Linoleic Ester (PL) | 200 | 4 | 78.89 ± 2.82 | 27.26 ± 0.76 | 58.08 ± 1.16 |
Data synthesized from Wang et al., 2022.[1][7]
The data indicates that the absorption and transport of this compound are influenced by their esterification, with linoleic and oleic esters showing higher bioavailability in this model.[1][7] The transport from the basolateral to the apical side was higher than in the reverse direction, suggesting the involvement of active efflux transporters.[7][10]
Signaling Pathways and Visualizations
This compound can modulate key signaling pathways involved in cholesterol homeostasis and transport in intestinal cells. A primary target is the Liver X Receptor (LXR), a nuclear receptor that plays a crucial role in regulating the expression of ATP-binding cassette (ABC) transporters.
LXR Signaling Pathway in Caco-2 Cells
This compound have been shown to interfere with the LXRα-mediated signaling cascade.[11] Specifically, they can inhibit the generation of 27-hydroxycholesterol (B1664032) (27OH-C), a potent LXRα agonist, from cholesterol by the enzyme sterol 27-hydroxylase.[11] This leads to reduced LXRα activation and subsequently decreased expression of its target gene, ABCA1, which is responsible for the basolateral efflux of cholesterol from enterocytes.[11][12] In contrast, the expression of ABCG5/G8, which are involved in the apical efflux of sterols back into the intestinal lumen, appears to be less affected by LXRα activation in human enterocytes.[11]
Caption: Phytosterol-mediated inhibition of the LXRα signaling pathway in Caco-2 cells.
Experimental Workflow for Phytosterol Transport Studies
The following diagram outlines the general workflow for assessing the transport of this compound across a Caco-2 cell monolayer.
Caption: Workflow for assessing phytosterol transport across Caco-2 cell monolayers.
Conclusion
The Caco-2 cell model provides a robust and physiologically relevant system for investigating the intestinal absorption, transport, and cellular effects of this compound. By following standardized protocols for cell culture, treatment, and analysis, researchers can generate reliable and reproducible data to advance our understanding of the biological activities of these important dietary compounds. The provided application notes and protocols serve as a detailed guide for professionals in the fields of nutrition, pharmacology, and drug development to effectively utilize this model in their research endeavors.
References
- 1. scielo.br [scielo.br]
- 2. mdpi.com [mdpi.com]
- 3. This compound: Physiological Functions and Potential Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caco-2 cells as a model for intestinal absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Caco-2 Cell Line - An Extensive Guide to CaCo-2 cells in Gastrointestinal Research [cytion.com]
- 6. Use of Caco-2 Cell Monolayers to Study Drug Absorption and Metabolism | Springer Nature Experiments [experiments.springernature.com]
- 7. scielo.br [scielo.br]
- 8. Caco-2 Cell Conditions Enabling Studies of Drug Absorption from Digestible Lipid-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound: lack of cytotoxicity but interference with beta-carotene uptake in Caco-2 cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound reduce cholesterol absorption by inhibition of 27-hydroxycholesterol generation, liver X receptor α activation, and expression of the basolateral sterol exporter ATP-binding cassette A1 in Caco-2 enterocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. LXR/RXR ligand activation enhances basolateral efflux of beta-sitosterol in CaCo-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Phytosterol Administration in Animal Models of Hypercholesterolemia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phytosterols (B1254722), plant-derived compounds structurally similar to cholesterol, have garnered significant attention for their cholesterol-lowering properties. Their primary mechanism of action involves inhibiting the intestinal absorption of dietary and biliary cholesterol.[1] Animal models of hypercholesterolemia are indispensable tools for elucidating the efficacy and underlying molecular mechanisms of this compound. These models allow for controlled investigation of dosage, formulation, and an in-depth analysis of the physiological and biochemical changes induced by phytosterol administration. This document provides detailed application notes and standardized protocols for researchers utilizing animal models to study the effects of this compound on hypercholesterolemia.
Data Presentation: Efficacy of this compound in Hypercholesterolemic Animal Models
The following tables summarize the quantitative data from various studies on the effects of phytosterol administration on key lipid parameters in animal models of hypercholesterolemia.
Table 1: Effects of Phytosterol Administration on Serum Lipid Profile in Hypercholesterolemic Mice
| Animal Model | Diet-Induced Hypercholesterolemia | Phytosterol Intervention | Duration | Total Cholesterol (TC) | Triglycerides (TG) | LDL-C | HDL-C | Reference |
| C57BL/6J Mice | High-Fat Diet | 100 mg/kg/day this compound (gavage) | 8 weeks | Significant Decrease | Significant Decrease | Significant Decrease | Significant Increase | [2] |
| Hyperlipidemic Mice | High-Fat Diet | 75 mg/(kg·d) phytosterol ester (gavage) | Not Specified | Significant Reduction | No Significant Effect | Significant Reduction | Increase in HDL-C/LDL-C ratio | [3][4] |
| C57BL/6J Mice | Control Diet vs. 2% Phytosterol Diet | 2% this compound in diet | 28 weeks | Significant Reduction | No Change | Not Specified | Not Specified | [5][6] |
| Hypercholesterolemic Mice | High-Fat Diet | 4.00-12.50 mg/mL phytosterol nanoparticles (gavage) | 4 weeks | 28.6-36.8% Decrease | 22.4-30.1% Decrease | 31.2-39.5% Decrease | 18.7-23.4% Increase | [7] |
Table 2: Effects of Phytosterol Administration on Hepatic and Gene Expression Parameters
| Animal Model | Phytosterol Intervention | Key Hepatic Changes | Key Gene Expression Changes | Reference |
| C57BL/6J Mice | 100 mg/kg/day this compound | Increased antioxidant function | ↑ FXR, SHP; ↓ TGR5, FGFR4, CYP7A1, CYP8B1; ↑ CYP27A1, CYP7B1 | [2] |
| C57BL/6J Mice | 2% this compound in diet | Upregulation of endogenous cholesterol synthesis genes | Not Specified | [5][6] |
| Hypercholesterolemic Rats | Phytosterol and Phosphatidylcholine combination | Reduced liver cholesterol | ↑ LDLR, LXRα, CYP7A1, ABCG5/8; ↓ ACAT2, SREBP2, HMGCR | [8] |
| Syrian Golden Hamsters | 2% this compound in diet | Reduced hepatic cholesterol | ↓ Intestinal SREBP1c and PPARα mRNA | [9] |
Experimental Protocols
Protocol 1: Induction of Hypercholesterolemia in Rodents
This protocol describes the induction of hypercholesterolemia in rats or mice using a high-fat or high-cholesterol diet.
Materials:
-
Standard rodent chow
-
High-Fat Diet (HFD): A common composition includes 2% cholesterol and 0.4% cholic acid mixed with other components like peanut oil and coconut oil.[11] Alternatively, diets with 1% cholesterol are also frequently used.[10]
-
Animal caging with controlled temperature, humidity, and 12-hour light/dark cycles.[6]
Procedure:
-
Acclimatize animals for one week with free access to standard chow and water.[2]
-
Randomly divide animals into a control group and a hypercholesterolemic model group.
-
Provide the control group with the standard chow.
-
Feed the experimental group the high-fat diet ad libitum.[12][13]
-
The induction period typically lasts from 4 to 8 weeks.[2][10]
-
Monitor animal body weight and food intake weekly.[2]
-
At the end of the induction period, collect blood samples to confirm the hypercholesterolemic state by measuring serum lipid profiles (TC, TG, LDL-C, HDL-C). A significant increase in TC and LDL-C levels compared to the control group indicates successful model establishment.[7]
Protocol 2: Administration of this compound
This protocol outlines the administration of this compound to the established hypercholesterolemic animal models.
Materials:
-
Hypercholesterolemic rats or mice (from Protocol 1)
-
This compound or phytosterol esters
-
Vehicle for administration (e.g., saline, corn oil)
-
Oral gavage needles
Procedure:
-
Preparation of Phytosterol Suspension:
-
Administration:
-
Oral Gavage: Administer the phytosterol suspension to the animals once daily using an oral gavage needle. A control group should receive the vehicle alone.[2]
-
Dietary Admixture: Provide the phytosterol-containing diet to the experimental group ad libitum. The control hypercholesterolemic group should continue on the high-fat diet without this compound.
-
-
Treatment Duration: The treatment period can range from 4 to 28 weeks, depending on the study objectives.[5][6][7]
-
Monitoring and Sample Collection:
-
Continue to monitor body weight and food intake.
-
At the end of the treatment period, collect blood samples for lipid profile analysis.
-
Euthanize the animals and collect liver and intestinal tissues for histopathological analysis and gene/protein expression studies.
-
Protocol 3: Biochemical and Molecular Analysis
This protocol details the key analyses to assess the effects of phytosterol treatment.
1. Serum Lipid Profile Analysis:
-
Collect blood via cardiac puncture or retro-orbital bleeding and centrifuge to obtain serum.
-
Measure serum concentrations of Total Cholesterol (TC), Triglycerides (TG), LDL-Cholesterol (LDL-C), and HDL-Cholesterol (HDL-C) using commercially available enzymatic kits.
2. Hepatic Lipid Analysis:
-
Excise a portion of the liver and homogenize it.
-
Extract total lipids from the liver homogenate using a suitable solvent system (e.g., chloroform-methanol).
-
Measure hepatic TC and TG concentrations using enzymatic kits.
3. Gene Expression Analysis (RT-qPCR):
-
Isolate total RNA from liver and intestinal tissues.
-
Synthesize cDNA from the RNA samples.
-
Perform quantitative real-time PCR (RT-qPCR) to measure the mRNA expression levels of key genes involved in cholesterol metabolism, such as:
4. Protein Expression Analysis (Western Blot):
-
Extract total protein from liver and intestinal tissues.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies against target proteins (e.g., HMGCR, LDLR, ABCG5/G8).
-
Detect the protein bands using a secondary antibody conjugated to a reporter enzyme.
Mandatory Visualizations
Diagram 1: Experimental Workflow for Evaluating this compound
A typical experimental workflow for phytosterol studies.
Diagram 2: Signaling Pathway of Phytosterol-Mediated Cholesterol Reduction
Key molecular targets of this compound in cholesterol metabolism.
Conclusion
The protocols and data presented herein provide a comprehensive framework for investigating the effects of this compound in animal models of hypercholesterolemia. Adherence to standardized methodologies is crucial for generating reproducible and comparable data. The provided diagrams offer a visual representation of the experimental flow and the complex molecular pathways involved in the cholesterol-lowering effects of this compound, serving as a valuable resource for researchers in the field.
References
- 1. profiles.wustl.edu [profiles.wustl.edu]
- 2. This compound Alleviate Hyperlipidemia by Regulating Gut Microbiota and Cholesterol Metabolism in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipid-lowering Effect of Phytosterol Ester in Hyperlipidemic Rats [spkx.net.cn]
- 4. Lipid-lowering Effect of Phytosterol Ester in Hyperlipidemic Rats [spkx.net.cn]
- 5. Frontiers | Effects of this compound' intake on systemic and tissue-specific lipid metabolism in C57BL/6J mice [frontiersin.org]
- 6. Effects of this compound' intake on systemic and tissue-specific lipid metabolism in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nano-Encapsulated this compound Ameliorate Hypercholesterolemia in Mice via Dual Modulation of Cholesterol Metabolism Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cholesterol-lowering effects of phytosterol combined with phosphatidylcholine and their mechanism of action in hypercholesterolemic rats - Food & Function (RSC Publishing) [pubs.rsc.org]
- 9. This compound protect against diet-induced hypertriglyceridemia in Syrian golden hamsters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modelling hypercholesterolaemia in rats using high cholesterol diet - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medic.upm.edu.my [medic.upm.edu.my]
- 12. scielo.br [scielo.br]
- 13. scielo.br [scielo.br]
- 14. The Lipid-Lowering Effects and Associated Mechanisms of Dietary Phytosterol Supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Bioavailability and Biological Activities of this compound as Modulators of Cholesterol Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Solid-Phase Extraction (SPE) for Phytosterol Sample Cleanup
Introduction
Phytosterols (B1254722), plant-derived sterols structurally similar to cholesterol, are of significant interest in the food, pharmaceutical, and nutraceutical industries due to their health benefits, particularly their cholesterol-lowering effects.[1] Accurate quantification of this compound in various matrices, such as vegetable oils, food products, and biological samples, is crucial for quality control, product development, and clinical research. These matrices are often complex, containing interfering substances like triglycerides, fatty acids, and pigments that can compromise analytical accuracy. Solid-Phase Extraction (SPE) is a robust and efficient sample preparation technique widely used for the cleanup, concentration, and fractionation of this compound prior to chromatographic analysis.[2][3] This application note provides detailed protocols for the use of SPE in phytosterol sample cleanup and presents comparative data on the performance of different SPE methods.
Principle of Solid-Phase Extraction for this compound
SPE separates components of a mixture based on their physical and chemical properties as they interact with a solid stationary phase. For phytosterol analysis, the typical workflow involves a saponification step to hydrolyze sterol esters and release free sterols.[1][2][4] The resulting unsaponifiable matter is then subjected to SPE for cleanup. The choice of SPE sorbent and solvents is critical and depends on the sample matrix and the specific this compound of interest. Common sorbents for phytosterol cleanup include silica (B1680970), C18, and alumina.[2][4][5]
Experimental Workflow
The general workflow for phytosterol sample cleanup using SPE is illustrated in the diagram below. This process typically involves sample saponification, extraction of the unsaponifiable fraction, followed by the SPE procedure which includes conditioning of the cartridge, sample loading, washing away impurities, and eluting the purified this compound.
Caption: General experimental workflow for phytosterol sample cleanup using SPE.
Protocols
Protocol 1: Silica-Based SPE for Phytosterol Cleanup from Vegetable Oils
This protocol is adapted for the cleanup of the unsaponifiable fraction of vegetable oils.
1. Sample Preparation (Saponification) a. Weigh approximately 250 mg of the oil sample into a screw-capped tube. b. Add an internal standard (e.g., 5α-cholestane). c. Add 5 mL of 2 M ethanolic potassium hydroxide (B78521) (KOH). d. Cap the tube tightly and vortex for 30 seconds. e. Place the tube in an 80°C water bath for 1 hour. f. After cooling to room temperature, add 5 mL of water and 5 mL of n-hexane. g. Vortex for 1 minute and centrifuge at 2000 rpm for 5 minutes. h. Transfer the upper hexane layer containing the unsaponifiables to a new tube. i. Repeat the extraction with n-hexane twice more and combine the hexane fractions. j. Evaporate the pooled hexane extract to dryness under a stream of nitrogen. k. Reconstitute the residue in 1 mL of n-hexane for SPE.
2. Silica SPE Procedure a. Conditioning: Condition a silica SPE cartridge (e.g., 500 mg, 3 mL) by passing 5 mL of n-hexane. b. Sample Loading: Load the reconstituted unsaponifiable fraction (1 mL in n-hexane) onto the cartridge. c. Washing: Wash the cartridge with 10 mL of n-hexane/diethyl ether (95:5, v/v) to remove less polar interferences. d. Elution: Elute the this compound with 10 mL of n-hexane/diethyl ether (1:1, v/v). e. Drying: Evaporate the eluate to dryness under a stream of nitrogen. f. Reconstitution: Reconstitute the dried residue in a suitable solvent for derivatization or direct analysis.
3. Derivatization for GC Analysis (Silylation) a. To the dried phytosterol fraction, add 100 µL of a silylating agent (e.g., BSTFA + 1% TMCS). b. Cap the vial and heat at 60°C for 30 minutes. c. Cool to room temperature before injection into the GC-MS.
Protocol 2: C18-Based SPE for Phytosterol Cleanup
This protocol provides an alternative using a reverse-phase C18 sorbent.
1. Sample Preparation (Saponification) a. Follow the saponification and extraction procedure as described in Protocol 1 (steps 1a-1j). b. Reconstitute the residue in 1 mL of acetonitrile.
2. C18 SPE Procedure a. Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 3 mL) sequentially with 5 mL of methanol (B129727) followed by 5 mL of acetonitrile. b. Sample Loading: Load the reconstituted unsaponifiable fraction (1 mL in acetonitrile) onto the cartridge. c. Washing: Wash the cartridge with 5 mL of acetonitrile/water (90:10, v/v) to remove polar impurities. d. Elution: Elute the this compound with 5 mL of chloroform/methanol (20:1, v/v).[4] e. Drying and Reconstitution: Evaporate the eluate to dryness and reconstitute as described in Protocol 1.
Data Presentation
The following tables summarize quantitative data from studies utilizing SPE for phytosterol cleanup, showcasing the method's efficiency.
Table 1: Recovery of this compound using SPE
| Phytosterol | Matrix | SPE Sorbent | Recovery (%) | Reference |
| β-Sitosterol | Plant Oil | Monolithic Column | 90.96 - 103.56 | [1] |
| Mixed Tocopherols and this compound | Vegetable Oils | Not Specified | 83.4 - 97.7 | [6] |
| β-Sitosterol | Niger Seed Oil | LLE (post-saponification) | - | [1] |
| Campesterol | Niger Seed Oil | LLE (post-saponification) | - | [1] |
| Stigmasterol | Niger Seed Oil | LLE (post-saponification) | - | [1] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound after SPE Cleanup
| Analyte | Method | LOD | LOQ | Reference |
| Tocopherols | SPE-GC-FID | 0.05 mg/100g oil | - | |
| This compound | SPE-GC-FID | 0.03 mg/100g oil | - | |
| Phytosterol Oxidation Products (hydroxy, triol, keto derivatives) | GC-MS | < 2.99 ng/mL | - | [7] |
| Phytosterol Oxidation Products (epoxide derivatives) | GC-MS | 14.6 - 36.3 ng/mL | - | [7] |
| Various this compound | SFC-APCI-MS/MS | 1 - 15 ng/mL | 5 - 40 ng/mL |
Conclusion
Solid-phase extraction is a highly effective and versatile technique for the cleanup of this compound from complex sample matrices. The choice of SPE sorbent and elution solvents can be tailored to the specific application, enabling high recovery and removal of interfering substances. The protocols and data presented in this application note demonstrate the utility of SPE in achieving reliable and accurate quantification of this compound, which is essential for researchers, scientists, and drug development professionals in the field.
References
- 1. mdpi.com [mdpi.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. This compound: Extraction Methods, Analytical Techniques, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances and Challenges in Plant Sterol Research: Fundamentals, Analysis, Applications and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Analytical Strategies to Analyze the Oxidation Products of this compound, and Formulation-Based Approaches to Reduce Their Generation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Supercritical Fluid Extraction (SFE) for Phytosterol Isolation
References
- 1. Advances in various techniques for isolation and purification of sterols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Application of supercritical fluids in cholesterol extraction from foodstuffs: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Supercritical CO2 Extraction of Fatty Acids, this compound, and Volatiles from Myrtle (Myrtus communis L.) Fruit | MDPI [mdpi.com]
- 6. Frontiers | Optimization of extraction in supercritical fluids in obtaining Pouteria lucuma seed oil by response surface methodology and artificial neuronal network coupled with a genetic algorithm [frontiersin.org]
- 7. Optimization of extraction in supercritical fluids in obtaining Pouteria lucuma seed oil by response surface methodology and artificial neuronal network coupled with a genetic algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Extraction of this compound and tocopherols from rapeseed oil waste by supercritical CO2 plus co-solvent: A comparison with conventional solvent extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. β-Sitosterol: Supercritical Carbon Dioxide Extraction from Sea Buckthorn (Hippophae rhamnoides L.) Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. 2024.sci-hub.red [2024.sci-hub.red]
- 17. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Phytosterols in Functional Food Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phytosterols (B1254722), plant-derived compounds structurally similar to cholesterol, have garnered significant attention for their health-promoting properties, particularly their ability to lower low-density lipoprotein (LDL) cholesterol.[1][2][3] This has led to their incorporation into a variety of functional foods, offering a dietary approach to managing hypercholesterolemia.[1][2][4] These application notes provide a comprehensive overview of the use of this compound in the development of functional foods, including their mechanisms of action, challenges in food matrix incorporation, and detailed experimental protocols for their analysis and efficacy assessment.
Health Benefits and Mechanism of Action
The primary health benefit associated with phytosterol consumption is the reduction of blood cholesterol levels. A daily intake of 2-3 grams of this compound can lead to a 10-15% reduction in LDL cholesterol.[2] Beyond cholesterol management, emerging evidence suggests potential anti-inflammatory, anti-cancer, and immunomodulatory effects of this compound.[3]
The cholesterol-lowering effect of this compound is primarily attributed to their ability to inhibit the intestinal absorption of dietary and biliary cholesterol.[1] This is achieved through several mechanisms:
-
Competition for Micellar Solubilization: In the intestinal lumen, this compound, being more hydrophobic than cholesterol, successfully compete for limited space within mixed micelles, which are essential for cholesterol absorption. This results in less cholesterol being available for uptake by enterocytes.
-
Regulation of Transporter Proteins: this compound can influence the expression and activity of key proteins involved in cholesterol transport. They have been shown to down-regulate the Niemann-Pick C1-Like 1 (NPC1L1) transporter, which is responsible for cholesterol uptake into enterocytes.[5][6] Concurrently, they can up-regulate the ATP-binding cassette transporters ABCG5 and ABCG8, which actively pump both cholesterol and this compound from the enterocytes back into the intestinal lumen for excretion.[5][6]
-
Interference with Chylomicron Formation: this compound may also interfere with the esterification of cholesterol within the enterocyte and its subsequent packaging into chylomicrons, the lipoproteins responsible for transporting dietary fats and cholesterol from the intestine to the rest of the body.
Challenges in Functional Food Formulation
The incorporation of this compound into food matrices presents several challenges for food technologists:[2][7]
-
Low Water Solubility: this compound are lipophilic, making their incorporation into low-fat or aqueous food systems difficult.
-
High Crystallinity: Their crystalline nature can lead to a chalky or gritty mouthfeel in some food products.
-
Oxidation Susceptibility: Similar to cholesterol, this compound can undergo oxidation, which may affect their efficacy and the sensory properties of the food.[2][7]
-
Impact on Food Matrix Properties: The addition of this compound can alter the physical and sensory characteristics of the food product, such as texture and flavor.
To overcome these challenges, various strategies are employed, including the use of phytosterol esters (which are more fat-soluble), microencapsulation to improve dispersibility and stability, and the selection of suitable food matrices like fat-based spreads, dairy products, and beverages.[2][8]
Quantitative Data on Phytosterol Efficacy
The cholesterol-lowering efficacy of this compound has been demonstrated in numerous clinical trials. The following table summarizes the typical LDL cholesterol reduction observed with daily phytosterol consumption.
| Daily Phytosterol Intake (g) | Average LDL Cholesterol Reduction (%) | Food Matrix Examples | References |
| 1.5 - 2.0 | 8 - 10 | Margarine, Yogurt, Milk | [1][3] |
| 2.0 - 3.0 | 10 - 15 | Enriched Spreads, Juices, Cereal | [2] |
Experimental Protocols
Protocol 1: Extraction and Quantification of this compound from a Food Matrix (e.g., Fortified Yogurt) using GC-MS
This protocol describes the extraction and quantification of this compound from a complex food matrix.
1. Materials and Reagents:
-
Yogurt sample (fortified with this compound)
-
Internal Standard (IS): 5α-cholestane or epicoprostanol
-
Ethanolic potassium hydroxide (B78521) (KOH) solution (2 M)
-
n-Hexane (HPLC grade)
-
Anhydrous sodium sulfate
-
Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (B92270) (anhydrous)
-
Phytosterol standards (e.g., β-sitosterol, campesterol, stigmasterol)
2. Procedure:
-
Sample Preparation and Saponification:
-
Weigh approximately 1-2 g of the homogenized yogurt sample into a screw-capped glass tube.
-
Add a known amount of the internal standard solution.
-
Add 10 mL of 2 M ethanolic KOH.
-
Seal the tube and heat at 70-80°C in a water bath for 1-2 hours with occasional vortexing to saponify the lipids and release esterified this compound.
-
-
Extraction of Unsaponifiables:
-
Cool the tube to room temperature.
-
Add 10 mL of deionized water and 10 mL of n-hexane.
-
Vortex vigorously for 2 minutes and then centrifuge at 2000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper hexane (B92381) layer to a clean tube.
-
Repeat the extraction of the aqueous layer twice more with 10 mL of n-hexane each time.
-
Combine the hexane extracts and wash them with 10 mL of deionized water.
-
Dry the combined hexane extract by passing it through a small column of anhydrous sodium sulfate.
-
-
Derivatization:
-
Evaporate the hexane extract to dryness under a gentle stream of nitrogen.
-
Add 100 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS to the dried residue.
-
Seal the vial and heat at 60-70°C for 30 minutes to form trimethylsilyl (B98337) (TMS) ethers of the this compound.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
GC Conditions (example):
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Initial temperature of 180°C, hold for 1 min, ramp to 290°C at 10°C/min, and hold for 20 min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions (example):
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-600.
-
Selected Ion Monitoring (SIM) can be used for higher sensitivity and specificity, monitoring characteristic ions for each phytosterol-TMS ether and the internal standard.
-
-
-
Quantification:
-
Prepare a calibration curve using the phytosterol standards.
-
Calculate the concentration of each phytosterol in the sample based on the peak area ratio of the analyte to the internal standard and the calibration curve.
-
Protocol 2: In Vitro Digestion Model for Assessing Phytosterol Bioaccessibility
This protocol simulates the human digestive process to evaluate the fraction of this compound that is released from the food matrix and becomes available for absorption. The INFOGEST standardized static in vitro digestion method is a widely accepted protocol.[9]
1. Materials and Reagents:
-
Simulated Salivary Fluid (SSF)
-
Simulated Gastric Fluid (SGF)
-
Simulated Intestinal Fluid (SIF)
-
α-amylase solution
-
Pepsin solution
-
Bile extract solution
-
Pancreatin (B1164899) solution
-
HCl and NaHCO₃ solutions for pH adjustment
2. Procedure:
-
Oral Phase:
-
Mix 5 g of the food sample with 5 mL of SSF containing α-amylase.
-
Adjust the pH to 7.0.
-
Incubate at 37°C for 2 minutes with gentle mixing.
-
-
Gastric Phase:
-
Add 10 mL of SGF containing pepsin to the oral bolus.
-
Adjust the pH to 3.0 with HCl.
-
Incubate at 37°C for 2 hours with continuous mixing.
-
-
Intestinal Phase:
-
Add 20 mL of SIF containing pancreatin and bile extract to the gastric chyme.
-
Adjust the pH to 7.0 with NaHCO₃.
-
Incubate at 37°C for 2 hours with continuous mixing.
-
-
Micellar Fraction Separation:
-
After the intestinal phase, centrifuge the digestate at high speed (e.g., 10,000 x g for 45 minutes) to separate the micellar fraction (supernatant) from the undigested food particles.
-
-
Analysis:
-
Extract this compound from the micellar fraction using the method described in Protocol 1.
-
Quantify the phytosterol content.
-
Bioaccessibility (%) = (Amount of phytosterol in the micellar fraction / Total amount of phytosterol in the initial food sample) x 100.
-
Visualizations
Signaling Pathway of Phytosterol Action in an Enterocyte
Caption: Phytosterol mechanism in reducing cholesterol absorption in an enterocyte.
Experimental Workflow for Phytosterol Quantification
Caption: General workflow for the quantification of this compound in a food matrix.
Logical Relationship of Phytosterol Efficacy Factors
Caption: Key factors influencing the efficacy of phytosterol-enriched functional foods.
References
- 1. researchgate.net [researchgate.net]
- 2. vjfc.nifc.gov.vn [vjfc.nifc.gov.vn]
- 3. repositorio.ital.sp.gov.br [repositorio.ital.sp.gov.br]
- 4. The Bioavailability and Biological Activities of this compound as Modulators of Cholesterol Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound and phytosterolemia: gene–diet interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mayo.edu [mayo.edu]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Phytosterol Isomer Co-elution in Gas Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with phytosterol isomer co-elution during gas chromatography (GC) analysis.
Frequently Asked Questions (FAQs)
Q1: Why is co-elution a common problem in the GC analysis of phytosterols (B1254722)?
A1: Co-elution is a frequent challenge in phytosterol analysis due to the high structural similarity among different isomers.[1][2] this compound, such as β-sitosterol, campesterol, and stigmasterol, and their corresponding stanols, possess nearly identical chemical structures and physicochemical properties, leading to similar retention times on many standard GC columns.[2][3] Non-polar columns, which primarily separate compounds based on boiling point, often provide insufficient selectivity to resolve these structurally similar molecules.[3]
Q2: Is derivatization necessary for phytosterol analysis by GC, and can it solve co-elution?
A2: Yes, derivatization is a critical step for the successful GC analysis of this compound.[2] The process, typically silylation, converts the polar hydroxyl group of the sterol into a less polar and more volatile trimethylsilyl (B98337) (TMS) ether.[3] This enhances thermal stability, improves peak shape, and increases sensitivity.[2][4][5] While essential for making the compounds suitable for GC, derivatization alone may not resolve co-elution issues, as the fundamental elution order is mainly determined by the interaction between the analytes and the GC column's stationary phase.[3][6]
Q3: How can I confirm the identity of a phytosterol if it co-elutes with another compound?
A3: When chromatographic separation is incomplete, mass spectrometry (MS) is a powerful tool for identification and quantification.[5][6] By operating the mass spectrometer in Selected Ion Monitoring (SIM) mode, you can monitor for specific, unique fragment ions of the target phytosterol that are not present in the mass spectrum of the co-eluting compound.[3][6] This allows for selective detection and quantification even with overlapping chromatographic peaks.[2]
Troubleshooting Guide
Issue 1: Poor or No Separation of Critical Phytosterol Pairs (e.g., β-sitosterol/Fucosterol, Sitosterol (B1666911)/Stigmasterol, Campesterol/Stigmasterol)
This is the most common challenge encountered during phytosterol analysis. Several factors can contribute to this issue.
Troubleshooting Steps:
-
Evaluate the GC Column: The choice of the GC capillary column is the most critical factor for separating structurally similar this compound.[1][3] Non-polar columns (e.g., 100% dimethylpolysiloxane or 5% phenyl-95% dimethylpolysiloxane) may not provide enough selectivity.[1][6][7]
-
Solution: Switch to a mid-polarity or high-polarity column. These columns offer different selectivity based on dipole-dipole interactions, which can significantly enhance the separation of sterol isomers.[3]
-
-
Optimize the Temperature Program: A temperature ramp that is too fast can lead to insufficient separation.[1]
-
Solution: Decrease the temperature ramp rate (e.g., from 10°C/min to 1.5°C/min during the elution window of the sterols).[6][8] A slower ramp allows for better interaction between the analytes and the stationary phase, which improves resolution.[1] Experiment with different initial temperatures and hold times.
-
-
Check Derivatization Protocol: Incomplete or inconsistent derivatization can lead to peak broadening or tailing, which negatively impacts resolution.[1]
Issue 2: Phytosterol Peaks Exhibit Significant Tailing or Broadening
Peak tailing and broadening can obscure the separation of closely eluting peaks and affect quantification. This issue often points to active sites within the GC system or incomplete derivatization.[1][2]
Troubleshooting Steps:
-
Assess System Inertness: The free hydroxyl groups of underivatized this compound can interact with active sites in the injector, column, or detector.[1]
-
Solution: Use a deactivated inlet liner and a high-quality, well-conditioned GC column. Regularly replace the inlet liner and septum to prevent the buildup of non-volatile residues.[2]
-
-
Verify Complete Derivatization: Moisture can deactivate the silylating reagent, leading to an incomplete reaction.[2]
-
Solution: Ensure the sample extract is completely dry before adding the derivatization reagent.[2] Use a sufficient excess of the reagent and confirm that the reaction conditions (temperature and time) are adequate for your sample matrix.
-
-
Optimize Injection Technique and Flow Rate:
Data & Protocols
Table 1: GC Capillary Column Selection for Phytosterol Analysis
| Stationary Phase Composition | Polarity | Application Notes |
| 100% Dimethylpolysiloxane | Non-polar | Good general-purpose column, but may not resolve critical pairs like β-sitosterol and stigmasterol.[1] |
| 5% Phenyl / 95% Dimethylpolysiloxane | Low-polar | Most common phase for general phytosterol analysis; may still have co-elution issues with some isomers like sitosterol and Δ5-avenasterol.[7][10] |
| 50% Phenyl / 50% Methylpolysiloxane | Mid-polar | Improved selectivity for structurally similar compounds.[1][5] |
| 14% Cyanopropylphenyl / 86% Dimethylpolysiloxane | Mid-polar | Often effective for separating structurally similar this compound.[1][5] |
| 65% Dimethyl / 35% Diphenyl Polysiloxane | High-polarity | Used for samples high in Δ7-sterols, such as those from pumpkin seed oil.[7][10] |
Table 2: Common Silylating Reagents for Phytosterol Derivatization
| Reagent | Abbreviation | Typical Reaction Conditions | Notes |
| N,O-Bis(trimethylsilyl)trifluoroacetamide + 1% Trimethylchlorosilane | BSTFA + 1% TMCS | 70-80°C for 30 minutes in pyridine (B92270) or another suitable solvent.[3] | A very common and effective reagent for creating TMS ethers.[5][6] |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Often used with 1% TMCS.[4][9] | Another highly effective silylating agent.[4][9] |
Detailed Experimental Protocol: GC-MS Analysis of this compound in Vegetable Oil
This protocol provides a general framework. Optimization may be required for specific sample matrices and instrumentation.[1]
1. Sample Preparation (Saponification)
-
Weigh approximately 250 mg of the oil sample into a screw-capped tube.
-
Add an internal standard (e.g., 50 µL of epicoprostanol (B1214048) in chloroform).[1]
-
Add 5 mL of 2 M ethanolic potassium hydroxide.[1]
-
Blanket the tube with nitrogen, cap tightly, and vortex.
-
Heat the tube at 60°C for 1 hour with occasional vortexing to ensure complete saponification.[1]
-
Cool the tube to room temperature.
-
Add 5 mL of water and 5 mL of hexane (B92381), then vortex for 1 minute.
-
Centrifuge to separate the layers.
-
Carefully transfer the upper hexane layer (containing the unsaponifiable matter) to a clean tube.[1]
-
Repeat the extraction with another 5 mL of hexane and combine the extracts.
-
Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen.[1]
2. Derivatization (Silylation)
-
Ensure the dried extract is completely free of moisture.[2]
-
Add 100 µL of anhydrous pyridine to dissolve the residue.
-
Add 100 µL of BSTFA with 1% TMCS.[3]
-
Cap the vial tightly and heat at 70°C for 30 minutes.[3]
-
Allow the vial to cool to room temperature before GC-MS analysis.[3]
3. GC-MS Parameters
-
GC System: Agilent 6890 or similar.
-
Column: Optima 5 HT (30 m x 0.25 mm i.d., 0.25 µm film thickness; 5% phenyl polysiloxane).[8]
-
Injector: Splitless mode, 250°C.[8]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[8]
-
Oven Program: Start at 150°C (hold 1 min), ramp at 10°C/min to 320°C (hold 4 min). Alternative for better resolution: Start at 55°C (hold 1 min), ramp at 20°C/min to 255°C, then ramp at 1.5°C/min to 283°C, and finally at 15°C/min to 300°C (hold 11 min).[6][8]
-
MS System: Agilent 5973 or similar.
-
Transfer Line: 280°C.[8]
-
Ion Source: 230°C.[8]
-
Acquisition Mode: Scan (m/z 50-650) for qualitative analysis or Selected Ion Monitoring (SIM) for targeted quantification.[1][8]
Visual Workflow and Logic Diagrams
Caption: Experimental workflow for phytosterol analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. austinpublishinggroup.com [austinpublishinggroup.com]
- 7. scribd.com [scribd.com]
- 8. GC/EI-MS method for the determination of this compound in vegetable oils - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. aocs.org [aocs.org]
"troubleshooting low recovery during phytosterol extraction"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during phytosterol extraction. It is designed for researchers, scientists, and drug development professionals to help optimize their extraction protocols and improve recovery yields.
Troubleshooting Guide: Low Phytosterol Recovery
Low recovery of phytosterols (B1254722) can be attributed to several factors throughout the extraction and analysis process. This guide provides a systematic approach to identifying and resolving common issues.
Problem 1: Inefficient Initial Extraction
Possible Cause: The chosen extraction method or solvent may not be optimal for the sample matrix, leading to incomplete extraction of this compound.
Recommended Solutions:
-
Optimize Extraction Method: Consider advanced extraction techniques that have demonstrated higher efficiency compared to traditional methods. Supercritical Fluid Extraction (SC-CO2) and Pressurized Liquid Extraction (PLE) are often more effective than conventional Soxhlet extraction.[1][2] Ultrasound-Assisted Extraction (UAE) is another efficient method that can reduce extraction time and increase yield.[1]
-
Solvent Selection: The choice of solvent is critical. Non-polar solvents are generally preferred for phytosterol extraction.[2] Experiment with solvents such as n-hexane, petroleum ether, and ethanol (B145695) to determine the most effective one for your specific plant material.[2][3]
-
Sample Preparation: Ensure the plant material is properly dried, as high initial moisture content (>10%) can lead to degradation of this compound.[2] Grinding the material to a smaller particle size can also increase the surface area available for extraction.
Problem 2: Degradation of this compound
Possible Cause: this compound are susceptible to degradation at high temperatures and through oxidation.
Recommended Solutions:
-
Temperature Control: Employ extraction techniques that operate at lower temperatures, such as Ultrasound-Assisted Extraction (UAE) or maceration.[2][4] If using high-temperature methods like Soxhlet or PLE, it is crucial to minimize the extraction time to prevent degradation of these heat-labile compounds.[1][2]
-
Prevent Oxidation: Handle samples and extracts under an inert atmosphere, such as nitrogen, whenever possible to minimize exposure to oxygen.[5] Store samples and extracts at low temperatures (-20°C) and protect them from light to prevent oxidative degradation.[5] The addition of antioxidants like butylhydroxytoluene (B512018) (BHT) to the extraction solvents can also help prevent oxidation.[3]
Problem 3: Incomplete Saponification
Possible Cause: this compound in plant matrices often exist as esters, which require saponification (alkaline hydrolysis) to be released as free sterols for accurate quantification. Incomplete saponification will result in low recovery.[5][6]
Recommended Solutions:
-
Optimize Saponification Conditions: Ensure the saponification reaction is carried out for a sufficient duration (e.g., 1-2 hours) and at an appropriate temperature (e.g., 60-90°C).[2][5] Use an adequate concentration of the alkaline solution, such as 2M ethanolic potassium hydroxide (B78521) (KOH).[2] For complex matrices like cereals, a preliminary acid hydrolysis step might be necessary to break down the carbohydrate matrix before saponification.[5]
-
Efficient Extraction of Unsaponifiables: After saponification, use a non-polar solvent like n-hexane or petroleum ether to extract the unsaponifiable matter containing the free this compound.[5] Perform multiple extractions (at least three times) and pool the organic layers to ensure complete recovery.[3][5]
Problem 4: Co-extraction of Interfering Compounds
Possible Cause: Crude extracts often contain other lipids and pigments, such as chlorophyll, which can interfere with the isolation and quantification of this compound.
Recommended Solutions:
-
Saponification: A saponification step is crucial not only for hydrolyzing sterol esters but also for removing fatty acids, which are converted into soaps and can then be washed away.[2][3]
-
Chromatographic Purification: Use column chromatography with an appropriate stationary phase, such as silica (B1680970) gel, to separate this compound from other co-extracted compounds. A gradient elution with solvents of increasing polarity (e.g., a hexane (B92381) and ethyl acetate (B1210297) gradient) is often effective.[2]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for phytosterol extraction, and how do they compare?
A1: Common methods include Soxhlet extraction, Ultrasound-Assisted Extraction (UAE), and Supercritical Fluid Extraction (SC-CO2). SC-CO2 and UAE generally offer higher yields and are more suitable for heat-sensitive compounds compared to the prolonged high temperatures of Soxhlet extraction.[1]
Q2: Which solvents are best for phytosterol extraction?
A2: Non-polar solvents are generally most effective. N-hexane, petroleum ether, and ethanol are commonly used.[2][3] The optimal solvent can depend on the specific plant matrix and the extraction technique being employed.
Q3: Is saponification always necessary?
A3: Saponification is highly recommended, especially when dealing with complex lipid matrices. It serves two main purposes: to hydrolyze phytosterol esters into free sterols for accurate quantification and to remove interfering fatty acids by converting them into soaps.[2][3][6]
Q4: How can I prevent the degradation of this compound during extraction?
A4: To prevent degradation, it is important to use lower extraction temperatures when possible (e.g., with UAE or maceration) and to minimize extraction times for high-temperature methods.[2] Protecting samples from light and oxygen by working under an inert atmosphere and storing extracts at low temperatures is also crucial.[5]
Q5: What are the best analytical techniques for quantifying this compound?
A5: Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography-mass spectrometry (HPLC-MS) are the most common and reliable methods for the separation, identification, and quantification of this compound.[1][7][8] For GC analysis, derivatization (e.g., silylation) is often required.[5]
Data Presentation
Table 1: Comparison of Phytosterol Yields from Different Extraction Methods
| Plant Source | Extraction Method | Solvent | Temperature (°C) | Pressure (bar) | Yield | Reference |
| Kalahari Melon Seeds | Soxhlet | Petroleum Ether | - | - | 431.1 mg/100g | [1] |
| Kalahari Melon Seeds | SC-CO2 | CO2 | 40 | 300 | 1063.6 mg/100g | [1] |
| Himalayan Walnuts | Maceration | n-hexane | - | - | - | [1] |
| Himalayan Walnuts | UAE | n-hexane | - | - | 63.68% (oil yield) | [1] |
| Himalayan Walnuts | MAE | n-hexane | - | - | - | [1] |
| Cocoa Butter | Soxhlet | - | - | - | 4960 ± 0.01 µg/g | [1] |
| Cocoa Butter | UAE | - | - | - | 5106 ± 0.02 µg/g | [1] |
| Cocoa Butter | SC-CO2 with Ethanol | CO2, Ethanol | - | - | 6441 ± 0.11 µg/g | [1] |
| Almonds | Saponification | - | - | - | 1.15 ± 0.07 mg/g | [1] |
| Almonds | PLE | Methanol | - | - | 1.16 ± 0.15 mg/g | [1] |
Experimental Protocols
Protocol 1: Saponification of Crude Lipid Extract
Objective: To hydrolyze esterified this compound and remove fatty acids from a crude lipid extract.
Reagents:
-
Crude lipid extract
-
2M Ethanolic Potassium Hydroxide (KOH)
-
Deionized water
-
Non-polar solvent (e.g., n-hexane or diethyl ether)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the crude lipid extract in a minimal amount of ethanol.
-
Add the 2M ethanolic KOH solution.
-
Reflux the mixture for 1-2 hours at 60-80°C.[2]
-
After cooling, transfer the mixture to a separatory funnel.
-
Add an equal volume of water and extract the unsaponifiable fraction multiple times with a non-polar solvent (e.g., n-hexane).[2]
-
Combine the organic layers and wash with water until the pH is neutral.[2]
-
Dry the organic layer over anhydrous sodium sulfate.[2]
-
Evaporate the solvent under reduced pressure to obtain the unsaponifiable matter containing free this compound.[2]
Protocol 2: General Workflow for Phytosterol Quantification by GC-MS
Objective: To quantify this compound in a prepared sample.
Procedure:
-
Sample Preparation: Weigh the sample and add an internal standard.
-
Saponification: Perform alkaline hydrolysis as described in Protocol 1 to release free sterols.
-
Extraction: Use a non-polar solvent (e.g., n-hexane) to perform a liquid-liquid extraction of the unsaponifiable fraction.
-
Evaporation: Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen.
-
Derivatization (Silylation): To the dried extract, add a silylating agent (e.g., BSTFA with 1% TMCS) and heat at 70°C for 30 minutes.[5]
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS system for separation and detection.
-
Quantification: Integrate the peaks of interest and quantify using a calibration curve prepared with phytosterol standards.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Advances and Challenges in Plant Sterol Research: Fundamentals, Analysis, Applications and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Extraction and Quantitation of this compound from Edible Brown Seaweeds: Optimization, Validation, and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aocs.org [aocs.org]
Technical Support Center: Minimizing Matrix Effects in LC-MS/MS Analysis of Phytosterols
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted guidance on overcoming challenges associated with matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of phytosterols (B1254722).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a significant problem in phytosterol analysis?
A1: The "matrix" encompasses all components within a sample apart from the specific analyte of interest, including salts, lipids, proteins, and other endogenous compounds.[1][2] Matrix effects arise when these co-eluting components interfere with the ionization of the target phytosterol in the mass spectrometer's ion source.[1][3] This interference can lead to ion suppression (a decrease in signal) or, less commonly, ion enhancement (an increase in signal), both of which compromise the accuracy, sensitivity, and reproducibility of quantitative analysis.[1][2][3]
Q2: How can I detect the presence of matrix effects in my LC-MS/MS assay?
A2: A common and effective method is the post-column infusion experiment.[4][5][6] This technique helps to qualitatively identify regions in the chromatogram where ion suppression or enhancement occurs.[2][6] The process involves continuously infusing a standard solution of your phytosterol analyte into the mobile phase flow after the analytical column but before the mass spectrometer. A blank matrix extract (a sample known not to contain the analyte) is then injected.[4][5] Any dip or rise in the constant analyte signal baseline indicates a region of ion suppression or enhancement, respectively.[4][5][7]
Q3: What are the most effective sample preparation techniques to reduce matrix effects for this compound?
A3: Rigorous sample preparation is a primary strategy for minimizing matrix effects.[1][8] For this compound, which are often present in complex lipid-rich matrices like oils, foods, or biological fluids, the following techniques are highly effective:
-
Saponification: This process uses an alkaline solution (e.g., ethanolic potassium hydroxide) to hydrolyze esterified this compound into their free form and to break down interfering lipids (triglycerides) into water-soluble soaps, which can then be easily removed.[3][9][10]
-
Liquid-Liquid Extraction (LLE): Following saponification, LLE with a non-polar solvent like n-hexane or heptane (B126788) is used to selectively extract the non-polar this compound, leaving behind more polar, interfering matrix components in the aqueous phase.[3][8][9] Multiple extractions can ensure complete recovery.[3]
-
Solid-Phase Extraction (SPE): SPE offers a more selective cleanup by using a solid sorbent (like C18) to retain the analytes of interest while matrix components are washed away.[1][2][11] This technique is highly effective at removing a broad range of interferences.[2]
Q4: How does the choice of an internal standard help compensate for matrix effects?
A4: Using an appropriate internal standard (IS) is crucial for compensating for, rather than eliminating, matrix effects. The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., d7-cholesterol).[12] The SIL-IS co-elutes with the analyte and experiences nearly identical ion suppression or enhancement because it has the same physicochemical properties.[1] Therefore, the ratio of the analyte's signal to the IS's signal remains constant, allowing for accurate and reliable quantification even when the absolute signal intensity fluctuates due to matrix effects.[1]
Q5: Can chromatographic conditions be optimized to minimize matrix effects?
A5: Yes, optimizing the chromatographic separation is a key strategy. The goal is to separate the phytosterol analytes from co-eluting matrix components that cause interference.[1][4] This can be achieved by:
-
Adjusting the Mobile Phase: Modifying the solvent composition, gradient slope, and additives can alter selectivity and improve resolution.
-
Using High-Resolution Columns: Employing columns with different stationary phases (e.g., C8, C18, Phenyl) or smaller particle sizes can enhance separation efficiency.[11]
-
Divert Valve: Using a divert valve to send the highly unretained, often "dirty," portion of the sample injection to waste instead of the MS source can prevent contamination and reduce matrix load.[6]
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Reproducibility / High %RSD | Inconsistent matrix effects between samples; Variable analyte recovery during sample preparation. | 1. Incorporate a stable isotope-labeled internal standard (SIL-IS) to compensate for variability. 2. Refine and validate the sample preparation protocol (e.g., saponification, LLE, SPE) to ensure consistent cleanup.[1][3] 3. Use matrix-matched calibrants to mimic the matrix of the unknown samples.[1][3] |
| Low Analyte Signal / Ion Suppression | Co-elution of matrix components (e.g., phospholipids, salts); High concentration of matrix components altering ESI droplet properties. | 1. Perform a post-column infusion experiment to identify the suppression zone.[4][5] 2. Improve chromatographic separation to move the analyte peak away from the suppression zone.[4] 3. Enhance sample cleanup using SPE or double LLE to remove interfering compounds.[8][11] 4. Dilute the sample extract, if sensitivity allows, to reduce the overall concentration of matrix components.[6] |
| Inaccurate Quantification | Non-compensated matrix effects; Inappropriate calibration strategy. | 1. Quantify using the ratio of the analyte to a co-eluting SIL-IS. 2. Prepare calibration standards in a blank matrix extract that is representative of the study samples.[1] 3. If a blank matrix is unavailable, use the standard addition method.[3] |
| Peak Tailing or Poor Peak Shape | Analyte interaction with active sites in the LC system; Co-elution with a strongly retained matrix component. | 1. Optimize mobile phase pH or additives. 2. Consider using metal-free or PEEK-lined columns and tubing, as some compounds can interact with stainless steel surfaces, causing peak shape issues and signal loss.[13] 3. Improve sample cleanup to remove the interfering component. |
Comparison of Sample Preparation Techniques for Matrix Effect Reduction
The following table summarizes the effectiveness of common sample preparation techniques in reducing matrix effects for complex samples. The values represent a general percentage reduction in ion suppression.
| Technique | Typical Reduction in Matrix Effects (%) | Advantages | Disadvantages |
| Dilution (1:10) | 20 - 50% | Simple, fast, and inexpensive. | May reduce analyte concentration below the limit of quantification (LOQ).[2] |
| Protein Precipitation (PPT) | 30 - 60% | Quick and easy for removing proteins. | Ineffective at removing other interferences like lipids and salts, which are major sources of matrix effects.[8] |
| Liquid-Liquid Extraction (LLE) | 60 - 90% | Good for removing highly polar interferences like salts. Can be selective based on solvent choice and pH.[1] | Can be labor-intensive and may use large volumes of organic solvents. |
| Solid-Phase Extraction (SPE) | 70 - 95% | Highly selective and effective at removing a wide range of interferences. Can be automated for high throughput.[1][2] | Requires method development to optimize sorbent selection and elution conditions. Can be more costly.[2] |
Experimental Protocols
Protocol: Saponification and LLE for Phytosterol Extraction from Edible Oil
This protocol describes a robust method for extracting total this compound from a complex lipid matrix, minimizing interference from triglycerides and other saponifiable materials.
1. Reagents and Materials:
-
Edible oil sample
-
Internal Standard (IS) solution (e.g., d7-cholesterol or 5α-cholestane in toluene, 1 mg/mL)
-
Ethanolic Potassium Hydroxide (KOH), 2 M
-
n-Hexane, HPLC grade
-
Deionized Water
-
Screw-capped glass tubes (PTFE-lined caps)
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
2. Procedure:
-
Sample Preparation: Accurately weigh approximately 250 mg of the oil sample into a screw-capped glass tube.[3]
-
Internal Standard Spiking: Add a known volume (e.g., 50 µL) of the IS solution to the tube.
-
Saponification: Add 5 mL of 2 M ethanolic KOH.[3] Tightly cap the tube and vortex vigorously for 30 seconds.
-
Heating: Place the tube in a heating block set to 90°C for 1 hour.[3] Vortex briefly every 15-20 minutes to ensure complete reaction.
-
Cooling: Allow the tube to cool completely to room temperature.
-
Extraction:
-
Add 5 mL of deionized water and 5 mL of n-hexane to the cooled mixture.
-
Vortex vigorously for 1 minute to extract the unsaponifiable matter (containing this compound) into the hexane (B92381) layer.
-
Centrifuge at 3000 rpm for 5 minutes to achieve clear phase separation.
-
-
Collection: Carefully transfer the upper hexane layer to a clean tube using a glass pipette.
-
Repeat Extraction: Repeat the extraction (steps 6-7) two more times with fresh n-hexane, pooling all organic layers to maximize recovery.[3]
-
Evaporation: Evaporate the pooled hexane extract to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in a known volume (e.g., 1 mL) of the initial LC mobile phase (or an appropriate solvent like methanol/acetonitrile). Vortex to dissolve, and transfer to an autosampler vial for LC-MS/MS analysis.
Visualizations
Experimental Workflow for Phytosterol Analysis
The following diagram illustrates the complete workflow from sample receipt to data analysis, highlighting key stages for mitigating matrix effects.
Caption: Workflow for minimizing matrix effects in phytosterol analysis.
Troubleshooting Logic for Ion Suppression
This decision tree provides a logical pathway for diagnosing and resolving ion suppression issues.
Caption: Decision tree for troubleshooting ion suppression in LC-MS/MS.
References
- 1. longdom.org [longdom.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. lctsbible.com [lctsbible.com]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. apps.thermoscientific.com [apps.thermoscientific.com]
- 10. [PDF] Analysis of sterols from various food matrices | Semantic Scholar [semanticscholar.org]
- 11. This compound: Extraction Methods, Analytical Techniques, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimization of Saponification for Phytosterol Analysis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of saponification time and temperature for phytosterol extraction and analysis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the saponification of phytosterols (B1254722).
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Phytosterol Yield | Incomplete saponification of phytosteryl esters. | - Increase saponification time or temperature. Optimal conditions are matrix-dependent; for example, peanuts have shown optimal saponification at 75°C for about 43-46 minutes[1]. - Ensure sufficient alkali (e.g., KOH or NaOH) is present to fully hydrolyze the esters[2]. - For complex matrices like cereals, an acid hydrolysis step prior to saponification may be necessary to release all conjugated this compound[3]. |
| Degradation of heat-sensitive this compound. | - Avoid excessively high temperatures, as they can lead to the loss of heat-sensitive compounds[4][5]. - Consider a gentler, cold saponification method, which is often recommended for the analysis of sterol oxides to prevent artifact formation. | |
| Inefficient extraction of the unsaponifiable fraction. | - Perform multiple extractions with a nonpolar solvent (e.g., hexane, diethyl ether) to maximize the recovery of the unsaponifiable matter containing the free sterols[4][5][6]. | |
| Presence of Interfering Compounds in GC/HPLC Analysis | Incomplete removal of fatty acid soaps. | - After saponification, ensure proper separation of the aqueous and organic layers during liquid-liquid extraction. - A washing step of the organic extract with water can help remove residual soap. |
| Co-extraction of other unsaponifiable lipids. | - The unsaponifiable fraction can contain other lipids like tocopherols, carotenoids, and triterpenes. - If necessary, further purification of the sterol fraction can be achieved using techniques like solid-phase extraction (SPE) or thin-layer chromatography (TLC)[7]. | |
| Inconsistent or Irreproducible Results | Variability in reaction conditions. | - Precisely control the temperature and timing of the saponification reaction. The use of a reflux system can help maintain a constant temperature[2]. - Ensure consistent and thorough mixing during the reaction. |
| Sample matrix effects. | - The optimal saponification conditions can vary significantly depending on the sample matrix (e.g., oil, seed, seaweed)[1][8][9]. Optimization is required for each different type of sample. | |
| Degradation of this compound during storage or processing. | - Store samples appropriately to prevent oxidation. - Be aware that some labile sterols can degrade during harsh saponification treatments[6]. | |
| Formation of Artifacts | Harsh saponification conditions. | - High temperatures and strong alkali concentrations can lead to the formation of artifacts[6][10]. - For sensitive analyses, such as for sterol oxides, a mild, cold saponification is advised[6]. |
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of saponification in phytosterol analysis?
A1: The primary purpose of saponification is to hydrolyze phytosteryl esters and triglycerides. This process releases the this compound into their free form, which is necessary for accurate quantification, and it converts triglycerides into fatty acid salts (soap), which can then be separated from the unsaponifiable fraction containing the this compound.[3][6]
Q2: Which alkali should I use for saponification, NaOH or KOH?
A2: Both sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) are commonly used for saponification in phytosterol analysis.[4][5] The choice may depend on the specific protocol or the solvent system being used. For instance, ethanolic KOH is frequently cited.[5]
Q3: What are typical temperature ranges for hot saponification?
A3: Hot saponification is typically carried out at temperatures ranging from 60°C to 100°C.[1][2][11] For example, a study on peanuts optimized the temperature at 75°C[1], while another on Jatropha oil used 55°C[12]. The reaction is often performed under reflux to maintain a constant temperature.[2]
Q4: When is cold saponification recommended?
A4: Cold saponification, performed at room temperature, is recommended when analyzing for labile or heat-sensitive compounds, such as sterol oxides, to prevent the formation of artifacts.[6] It is also a viable method for general phytosterol analysis, though it may require a longer reaction time.[8][9]
Q5: How long should the saponification reaction be carried out?
A5: The reaction time depends on the temperature and the sample matrix. Hot saponification can range from 30 minutes to several hours.[1][2][12] For instance, optimal time for peanuts at 75°C was found to be around 43-46 minutes[1], while for Jatropha oil at 55°C, it was 3.5 hours[12]. Cold saponification typically requires a much longer duration, potentially overnight (e.g., 14.5 hours)[8][9].
Q6: What solvents are typically used for saponification and subsequent extraction?
A6: Saponification is usually performed in an alcoholic solution, such as ethanolic or methanolic KOH or NaOH.[4][5][13] Following saponification, the unsaponifiable matter containing the this compound is extracted using a nonpolar solvent like n-hexane, diethyl ether, or chloroform.[6]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the optimization of saponification conditions for phytosterol extraction.
Table 1: Optimization of Saponification Conditions for this compound in Peanuts
| Parameter | Range Studied | Optimal Value |
| Saponification Time at 75°C | 15 - 55 min | 42.82 - 45.95 min |
| 60% KOH Amount | 5 - 15 mL | 10.76 - 11.50 mL |
| Final Ethanol Concentration | 25 - 45% | 43.23 - 43.70% |
| Source:[1] |
Table 2: Optimization of Saponification Conditions for this compound in Jatropha Oil
| Parameter | Optimal Value |
| Temperature | 55°C |
| Time | 3.5 hours |
| Sulphuric Acid | 0.25 mL for 25g oil |
| Resulting Yield | 199 mg/10g |
| Source:[12] |
Table 3: Optimization of Saponification Conditions for this compound in Edible Brown Seaweeds (Cold Saponification)
| Parameter | Optimal Value |
| KOH Concentration | 1.85 M |
| Reaction Time | 14.5 hours |
| Solution Volume | 1.65 mL |
| Source:[8][9] |
Experimental Protocols
General Protocol for Hot Saponification and Extraction of this compound
This protocol provides a general methodology for the saponification of this compound from an oil or lipid extract. Note: This is a generalized procedure and may require optimization for specific sample matrices.
-
Sample Preparation: Weigh approximately 0.1 to 1.0 g of the oil or lipid extract into a flask.
-
Alkaline Hydrolysis:
-
Add a solution of 1 M KOH or NaOH in 95% ethanol. The volume will depend on the amount of sample, but a 10:1 ratio of solvent to sample (v/w) is a good starting point.
-
Add an internal standard if quantitative analysis is to be performed.
-
-
Saponification:
-
Attach a condenser to the flask and place it in a water bath or on a heating mantle.
-
Heat the mixture to a temperature between 70°C and 80°C and reflux for 1 to 2 hours with constant stirring.
-
-
Extraction of Unsaponifiables:
-
Cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Add an equal volume of deionized water.
-
Extract the unsaponifiable matter by adding an equal volume of a nonpolar solvent (e.g., n-hexane or diethyl ether). Shake vigorously for 1-2 minutes and allow the layers to separate.
-
Collect the upper organic layer.
-
Repeat the extraction of the aqueous layer two more times with fresh nonpolar solvent.
-
-
Washing and Drying:
-
Combine the organic extracts and wash them with an equal volume of deionized water to remove any remaining soap. Repeat the washing step until the wash water is neutral.
-
Dry the organic extract by passing it through anhydrous sodium sulfate.
-
-
Solvent Evaporation:
-
Evaporate the solvent from the extract using a rotary evaporator or under a stream of nitrogen.
-
-
Derivatization and Analysis:
-
The dried residue containing the free this compound can then be derivatized (e.g., silylation) for analysis by Gas Chromatography (GC) or dissolved in an appropriate solvent for High-Performance Liquid Chromatography (HPLC) analysis.
-
Visualizations
Caption: Workflow for optimizing saponification time, temperature, and alkali concentration.
Caption: Troubleshooting logic for addressing low phytosterol yield after saponification.
References
- 1. pure.korea.ac.kr [pure.korea.ac.kr]
- 2. US7173144B1 - Process for producing this compound by saponification in an alcohol/water solvent - Google Patents [patents.google.com]
- 3. aocs.org [aocs.org]
- 4. mdpi.com [mdpi.com]
- 5. This compound: Extraction Methods, Analytical Techniques, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances and Challenges in Plant Sterol Research: Fundamentals, Analysis, Applications and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Extraction and Quantitation of this compound from Edible Brown Seaweeds: Optimization, Validation, and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Extraction and Quantitation of this compound from Edible Brown Seaweeds: Optimization, Validation, and Application [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Microwave-Assisted Saponification Method Followed by Solid-Phase Extraction for the Characterization of Sterols and Dialkyl Ketones in Fats [mdpi.com]
- 12. Extraction of this compound from Jatropha Seed Oil by the Saponification and Acid Hydrolysis Method in Chemical Engineering | Scientific.Net [scientific.net]
- 13. Saponification | Department of Chemistry | University of Washington [chem.washington.edu]
"improving peak shape and resolution in phytosterol HPLC analysis"
Welcome to the technical support center for phytosterol analysis using High-Performance Liquid Chromatography (HPLC). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, thereby improving peak shape and resolution.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered in phytosterol HPLC analysis?
The most frequent challenges in phytosterol HPLC analysis include poor peak shape (tailing, fronting, and broadening), inadequate resolution between structurally similar phytosterols (B1254722) (e.g., β-sitosterol and stigmasterol), and low detector sensitivity due to the lack of strong chromophores in phytosterol structures.[1][2][3]
Q2: Why is derivatization sometimes recommended for phytosterol analysis?
Derivatization is often employed to enhance the detectability of this compound.[1][2] Since this compound lack strong UV-absorbing chromophores, derivatizing agents can be used to attach a UV-active or fluorescent tag to the molecule. This process can significantly increase sensitivity, allowing for lower detection limits.[1][2] Additionally, derivatization can improve chromatographic separation.[1]
Q3: Which type of HPLC column is best suited for phytosterol analysis?
Reversed-phase columns, particularly C18 and C8 columns, are widely used for the separation of this compound.[4][5] C18 columns are often favored for their enhanced hydrophobic interactions, which can improve the retention and separation of these non-polar compounds.[5] Normal-phase HPLC with a silica (B1680970) column can also be employed for the simultaneous analysis of this compound with other lipid-soluble compounds.[6]
Q4: How does temperature affect the separation of this compound?
Column temperature is a critical parameter that can influence retention time, selectivity, and peak shape.[7] Increasing the column temperature generally leads to shorter retention times and sharper peaks due to a decrease in mobile phase viscosity.[7] However, the optimal temperature should be determined empirically for each method, as it can also affect the selectivity between closely eluting this compound.[7][8] In some cases, a higher temperature can improve resolution, while in others, a lower temperature may be more effective.[7][8]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your HPLC analysis of this compound.
Issue 1: Poor Peak Shape (Tailing, Fronting, Broadening)
Poor peak shape can compromise the accuracy of integration and reduce resolution. The ideal peak shape is a symmetrical Gaussian curve.
Troubleshooting Workflow for Poor Peak Shape
Caption: Troubleshooting logic for poor peak shape in HPLC.
| Potential Cause | Recommended Solution |
| Column Contamination or Deterioration | If a guard column is used, remove it and check the peak shape. If it improves, replace the guard column. If the problem persists, try backflushing the analytical column according to the manufacturer's instructions. If this fails, the column may need to be replaced.[9] |
| Inappropriate Sample Solvent | The sample solvent should be as weak as or weaker than the mobile phase. Dissolving the sample in a solvent stronger than the mobile phase can lead to peak distortion.[9] |
| Secondary Interactions | Peak tailing, especially for basic compounds, can occur due to interactions with residual silanol (B1196071) groups on the silica-based stationary phase. Adding a competitive base to the mobile phase or using a base-deactivated column can mitigate this. |
| Extra-column Volume | Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening. Use tubing with the smallest possible internal diameter and length.[10] |
| Column Overload | Injecting too much sample can lead to fronting or tailing peaks. Reduce the injection volume or the sample concentration. |
Issue 2: Poor Resolution
Inadequate separation between phytosterol peaks is a common problem due to their structural similarities.
Troubleshooting Workflow for Poor Resolution
Caption: Steps to improve peak resolution in HPLC analysis.
| Parameter | Optimization Strategy |
| Mobile Phase Composition | Adjusting the ratio of organic solvent (e.g., acetonitrile (B52724), methanol) to water can significantly impact selectivity.[11][12] Sometimes, changing the organic modifier (e.g., from acetonitrile to methanol) can alter the elution order and improve separation.[8] For ionizable compounds, adjusting the pH of the mobile phase can be crucial.[11][12] |
| Column Temperature | Systematically varying the column temperature can fine-tune the separation. A change of just a few degrees can sometimes be enough to resolve closely eluting peaks.[7] |
| Flow Rate | Decreasing the flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the analysis time.[13][14] |
| Stationary Phase | If optimizing the mobile phase and other parameters is insufficient, consider using a column with a different stationary phase that offers different selectivity. For example, a phenyl-hexyl column might provide better separation for aromatic-containing analytes compared to a standard C18 column. Using a column with smaller particles (e.g., sub-2 µm) can also significantly enhance resolution.[5] |
Experimental Protocols
General Reversed-Phase HPLC Method for this compound
This protocol provides a starting point for the analysis of common this compound like campesterol, stigmasterol, and β-sitosterol.
Experimental Workflow
Caption: General workflow for phytosterol HPLC analysis.
Method Parameters
| Parameter | Typical Conditions |
| Column | C18, 250 x 4.6 mm, 5 µm particle size[4][15] |
| Mobile Phase | Isocratic elution with Acetonitrile:Water (95:5 v/v)[4] or Acetonitrile:Methanol (e.g., 10:90 v/v)[8] |
| Flow Rate | 1.0 - 2.0 mL/min[4][15] |
| Column Temperature | 25 - 40 °C[4][15] |
| Injection Volume | 10 - 20 µL[15][16] |
| Detection | UV/PDA at 202-210 nm[4][8] |
Sample Preparation
-
Saponification: To hydrolyze sterol esters, the sample is typically refluxed with an ethanolic potassium hydroxide (B78521) solution.[5]
-
Extraction: The unsaponifiable matter containing the free sterols is then extracted with an organic solvent like hexane (B92381) or diethyl ether.[5]
-
Evaporation and Reconstitution: The organic extract is evaporated to dryness, and the residue is redissolved in the mobile phase or a compatible solvent for injection.[16]
Derivatization Protocol for Enhanced Sensitivity
For applications requiring higher sensitivity, derivatization with an agent like dansyl chloride can be performed.[1][2]
Method Parameters for Dansyl Chloride Derivatization
| Parameter | Condition |
| Derivatizing Agent | Dansyl chloride (4 mg/mL)[1] |
| Catalyst | 4-dimethylaminopyridine (DMAP) (8 mg/mL)[1] |
| Solvent | Dichloromethane[1] |
| Reaction Temperature | 40 °C[1] |
| Reaction Time | 30 minutes[1] |
This derivatization can lead to a significant increase in UV absorption, for instance, a 23-fold increment for plant sterols has been reported.[1][2]
References
- 1. Development of an innovative phytosterol derivatization method to improve the HPLC-DAD analysis and the ESI-MS detection of plant sterols/stanols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. uhplcs.com [uhplcs.com]
- 4. Development and Validation of a Simple Isocratic HPLC Method for Simultaneous Estimation of this compound in Cissus quadrangularis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Development of a Simultaneous Normal-Phase HPLC Analysis of Lignans, Tocopherols, this compound, and Squalene in Sesame Oil Samples | MDPI [mdpi.com]
- 7. chromtech.com [chromtech.com]
- 8. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. mastelf.com [mastelf.com]
- 12. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 13. pharmaguru.co [pharmaguru.co]
- 14. pharmagrowthhub.com [pharmagrowthhub.com]
- 15. hrcak.srce.hr [hrcak.srce.hr]
- 16. High-performance liquid chromatography analysis of this compound in Panax ginseng root grown under different conditions - PMC [pmc.ncbi.nlm.nih.gov]
"addressing phytosterol degradation during sample preparation"
Welcome to the technical support center for phytosterol analysis. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals address the challenges associated with phytosterol degradation during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of phytosterol degradation during sample preparation?
A1: Phytosterols (B1254722) are susceptible to degradation primarily through oxidation.[1][2] Key factors that promote degradation include exposure to heat, light, oxygen (air), and the presence of metal ions.[3] High temperatures during extraction or drying steps can significantly accelerate oxidation.[4][5][6] For instance, drastic heating, such as microwaving for 2 minutes or electrical heating at 90°C for 15 minutes, can lead to a 60% decrease in total phytosterol content.[4][7] Autoxidation and photo-oxidation are the main mechanisms responsible for the formation of phytosterol oxidation products (POPs).[8][9]
Q2: What are phytosterol oxidation products (POPs) and why are they a concern?
A2: Phytosterol oxidation products (POPs) are compounds formed when this compound react with oxygen.[2][8] Common POPs include 7-keto, 7-hydroxy, epoxy, and triol derivatives, which are formed by the oxidation of the steroid ring.[5][8] These products are a concern because they can be absorbed by the body and may have pro-atherogenic and pro-inflammatory properties, potentially posing health risks.[2][8][10] Therefore, it is crucial to both minimize their formation during sample preparation and accurately quantify their presence in the final analysis.[8][10]
Q3: Is saponification always necessary for phytosterol analysis?
A3: Saponification is a crucial step for determining the total phytosterol content in many samples, especially food and biological matrices.[1] This is because this compound often exist in esterified (bound to fatty acids) or glycosylated (bound to sugars) forms.[1][3] Saponification, which is an alkaline hydrolysis process, breaks these bonds and releases the this compound into their free, quantifiable form.[1] However, if you are only interested in analyzing free this compound, this step might be omitted, though it is generally required for a comprehensive analysis.[3][11]
Q4: Why is derivatization required for the GC analysis of this compound?
A4: Derivatization is a critical step for the gas chromatography (GC) analysis of this compound because they are relatively non-volatile compounds.[1] The most common derivatization technique is silylation, which converts the hydroxyl group of the sterol into a more volatile and less polar trimethylsilyl (B98337) (TMS) ether.[1] This process improves chromatographic separation, peak shape, and detection sensitivity.[1] While some newer GC-MS/MS methods are being developed for underivatized this compound, derivatization remains standard practice for most GC-based analyses.[1]
Q5: What are the most suitable analytical techniques for phytosterol analysis?
A5: Gas chromatography (GC) coupled with mass spectrometry (GC-MS) or a flame ionization detector (GC-FID) is considered the gold standard for phytosterol determination.[1][3] GC offers excellent separation of different phytosterol isomers.[1] High-performance liquid chromatography (HPLC) is another widely used technique and has the advantage of analyzing this compound without the need for derivatization.[1][9][10] LC coupled with mass spectrometry (LC-MS) can simplify the analysis by eliminating the derivatization step.[3][8][9][10] For enhancing selectivity in identifying POPs, tandem mass spectrometry (MS/MS) is a reliable method.[8]
Troubleshooting Guide
Issue 1: Low Phytosterol Recovery
Symptom: The quantified amount of this compound is significantly lower than expected.
| Possible Cause | Troubleshooting Action |
| Incomplete Saponification | Ensure the saponification reaction is carried out for a sufficient duration (e.g., 1 hour at 80-90°C). Use an adequate concentration of ethanolic KOH or NaOH. For complex matrices like cereals, a preliminary acid hydrolysis step might be necessary.[1][11] |
| Inefficient Extraction | Use a non-polar solvent like n-hexane or petroleum ether for extracting the unsaponifiable fraction. Perform the extraction multiple times (at least three) and pool the organic layers to ensure complete recovery.[1] |
| Thermal Degradation | Avoid high temperatures during sample preparation. If using Soxhlet extraction, consider alternative methods like ultrasonic-assisted extraction (UAE) which can be performed at lower temperatures.[1][12] Drastic heating can lead to a 60% loss of this compound.[4][7] |
| Oxidative Degradation | Handle and store samples and extracts under an inert atmosphere (e.g., nitrogen) whenever possible.[1] Store samples at low temperatures (-20°C) and protect them from light.[1][5] |
Issue 2: Poor Chromatographic Peak Shape (Tailing or Fronting)
Symptom: Asymmetrical peaks in the chromatogram, leading to inaccurate integration and quantification.
| Possible Cause | Troubleshooting Action |
| Incomplete Derivatization (GC) | Ensure the derivatization reaction goes to completion. Use a fresh silylating agent and optimize reaction time and temperature. |
| Active Sites in GC System | The hydroxyl group of underivatized sterols can interact with active sites in the injector liner or column. Use a deactivated injector liner and ensure the GC column is properly conditioned according to the manufacturer's instructions.[1] |
| Inappropriate HPLC Conditions | Optimize the mobile phase composition (e.g., the ratio of organic solvent to water). Ensure the chosen column (e.g., C18) provides good retention and separation for sterols.[1] |
Issue 3: Co-elution of Phytosterol Isomers
Symptom: Different this compound are not fully separated, appearing as a single, broad peak.
| Possible Cause | Troubleshooting Action |
| Insufficient Chromatographic Resolution (GC) | Use a high-resolution capillary column specifically designed for sterol analysis (e.g., a mid-polarity phenyl-methylpolysiloxane column). Optimize the GC oven temperature program with a slow ramp rate to improve separation.[1] |
| Suboptimal HPLC Method | Adjust the mobile phase gradient and flow rate. Consider using a different stationary phase or a longer column to enhance separation. |
Issue 4: High Levels of Phytosterol Oxidation Products (POPs) Detected
Symptom: Significant peaks corresponding to POPs are present in the chromatogram, indicating degradation.
| Possible Cause | Troubleshooting Action |
| Exposure to Air and Light | Minimize the sample's exposure to atmospheric oxygen and light during all preparation steps.[1][13] Work in a fume hood flushed with nitrogen if possible. Use amber vials for storage. |
| High Temperatures | Reduce temperatures during extraction and solvent evaporation steps. Use a rotary evaporator under vacuum for solvent removal instead of heating at atmospheric pressure. Heating at 180°C can significantly increase POP formation.[5] |
| Presence of Pro-oxidants | Metal ions can accelerate phytosterol degradation.[14] Ensure all glassware is thoroughly cleaned to remove any trace metals. |
| Inadequate Antioxidant Protection | For samples prone to oxidation, consider adding an antioxidant like butylated hydroxytoluene (BHT) or tocopherol during the initial extraction step.[5][8][10] |
Quantitative Data Summary
Table 1: Comparison of Phytosterol Extraction Methods
| Extraction Method | Principle | Typical Recovery Rate | Advantages | Disadvantages |
| Soxhlet Extraction | Continuous solid-liquid extraction with a recycling solvent. | 85-95%[1] | Well-established, high extraction efficiency. | Time-consuming, requires large volumes of solvent, potential for thermal degradation of analytes.[1][15] |
| Ultrasonic-Assisted Extraction (UAE) | Uses high-frequency sound waves to disrupt cell walls and enhance solvent penetration. | 90-98%[1] | Faster than Soxhlet, reduced solvent consumption.[1][12] | Can generate heat, potentially degrading thermolabile compounds if not controlled.[1] |
| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (typically CO2) as the extraction solvent. | 92-99%[1] | Environmentally friendly (uses non-toxic CO2), highly selective.[1] | High initial equipment cost.[1] |
Table 2: Effect of Heating on Phytosterol Content
| Heating Condition | Phytosterol Loss (%) | Reference |
| Schaal oven (24h at 65°C) | 4% | [4][7] |
| Microwave (2 min at 900W) | ~60% | [4][7] |
| Electrical heating (15 min at 90°C) | ~60% | [4][7] |
| Heating vegetable oils at 200°C | 50-60% | [4] |
Table 3: Efficacy of Antioxidants in Preventing β-Sitosterol and Campesterol Oxidation at 180°C
| Antioxidant | Efficacy | Reference |
| Tocopherols (B72186) (Natural) | Higher antioxidant activity than BHT.[8] | [8] |
| Tocopherols (Synthetic) | Showed higher activity than natural tocopherols in one study.[8] | [8] |
| Butylated Hydroxytoluene (BHT) | Less effective than tocopherols in the cited studies.[8] | [8] |
| TBHQ, VE, EGCG, CA (Ternary Combo) | Reduced 7-keto-PS formation by 56% after 3h at 180°C. | [5] |
Experimental Protocols
Protocol 1: Total Phytosterol Analysis by GC-MS
This protocol provides a general workflow for the quantification of total this compound in an oil sample.
-
Saponification:
-
Weigh approximately 250 mg of the oil sample into a screw-capped glass tube.
-
Add 50 µL of a 1 mg/mL internal standard solution (e.g., 5α-cholestane in toluene).[1]
-
Add 5 mL of 2 M ethanolic potassium hydroxide.[1]
-
Tightly cap the tube and vortex for 30 seconds.
-
Place the tube in a heating block or water bath at 90°C for 1 hour, with occasional vortexing.[1]
-
Allow the tube to cool to room temperature.
-
-
Extraction of Unsaponifiables:
-
Add 5 mL of deionized water and 5 mL of n-hexane to the cooled tube.
-
Vortex vigorously for 1 minute and then centrifuge to separate the layers.
-
Carefully transfer the upper hexane (B92381) layer to a clean glass tube.
-
Repeat the extraction with another 5 mL of n-hexane twice more, pooling all hexane extracts.[1]
-
Evaporate the pooled hexane extract to dryness under a gentle stream of nitrogen.
-
-
Derivatization (Silylation):
-
To the dried extract, add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).[1]
-
Cap the tube tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before GC-MS analysis.
-
-
GC-MS Analysis:
-
Injector: 280°C, Split mode.
-
Column: Mid-polarity phenyl-methylpolysiloxane column (e.g., DB-5ms).
-
Oven Program: Initial temperature 180°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 15 min.[1]
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range 50-550 m/z or use Selected Ion Monitoring (SIM) for higher sensitivity.[1]
-
Visualizations
Caption: Experimental workflow for phytosterol quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Oxidative Stability of this compound in Camellia Seed Oil During Heating: The Impact of Different Antioxidants [mdpi.com]
- 6. This compound: Physiological Functions and Potential Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Analytical Strategies to Analyze the Oxidation Products of this compound, and Formulation-Based Approaches to Reduce Their Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Analytical Strategies to Analyze the Oxidation Products of this compound, and Formulation-Based Approaches to Reduce Their Generation - UBC Library Open Collections [open.library.ubc.ca]
- 11. aocs.org [aocs.org]
- 12. This compound: Extraction Methods, Analytical Techniques, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Advances and Challenges in Plant Sterol Research: Fundamentals, Analysis, Applications and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Refining Derivatization Protocols for Sensitive GC-MS Phytosterol Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the derivatization protocol for sensitive gas chromatography-mass spectrometry (GC-MS) detection of phytosterols (B1254722).
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC-MS analysis of this compound?
A1: Derivatization is a critical step for several reasons. This compound in their natural form have low volatility due to the presence of polar hydroxyl groups, making them unsuitable for direct GC analysis.[1] Derivatization, typically through silylation, replaces the active hydrogen in the hydroxyl group with a nonpolar trimethylsilyl (B98337) (TMS) group. This conversion into TMS ethers increases the volatility and thermal stability of the this compound, allowing them to be vaporized and travel through the GC column for separation and subsequent detection by the mass spectrometer.[1][2]
Q2: What are the most common derivatization reagents for phytosterol analysis?
A2: The most frequently used derivatization reagents for this compound are silylating agents. These include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[1] Often, a catalyst such as trimethylchlorosilane (TMCS) is added, typically at a concentration of 1%, to enhance the reaction rate.[1][3] Another combination of reagents that has been used is hexamethyldisilazane (B44280) (HMDS) and TMCS in anhydrous pyridine (B92270).[3]
Q3: How can I improve the sensitivity of my phytosterol detection by GC-MS?
A3: Improving detection sensitivity can be achieved through several strategies. Optimizing the derivatization process to ensure complete reaction is crucial.[4] Employing selected ion monitoring (SIM) mode on the mass spectrometer, which focuses on specific ions characteristic of the target analytes, can significantly enhance sensitivity compared to the full scan mode.[1][4] Additionally, ensuring a clean sample extract, free from interfering matrix components, and using a well-maintained GC-MS system with a suitable column are also vital for achieving low detection limits.[1]
Q4: What are the key considerations for sample preparation before derivatization?
A4: Proper sample preparation is essential for successful derivatization and analysis. For many sample matrices, a saponification step is required to release esterified this compound and remove interfering lipids.[3][5] This is typically followed by a liquid-liquid extraction to isolate the unsaponifiable matter containing the this compound.[2] It is critically important to ensure that the extracted sample is completely dry before adding the derivatization reagent, as moisture can deactivate the silylating agent and lead to incomplete derivatization.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the derivatization and GC-MS analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Incomplete derivatization leaving polar hydroxyl groups.[2] 2. Active sites in the GC system (injector liner, column, detector).[2] | 1. Optimize the derivatization reaction: ensure the sample is dry, use fresh reagents in sufficient excess, and allow adequate reaction time and temperature. 2. Use a deactivated injector liner and a high-quality, well-conditioned GC column. Periodically condition the column as per the manufacturer's instructions.[2] |
| Broad or Distorted Peaks | 1. Incomplete or inconsistent derivatization.[2] 2. Suboptimal injection technique (too slow). 3. Contamination at the head of the GC column. | 1. Review and optimize the derivatization protocol. 2. Employ a fast injection to ensure rapid sample vaporization.[2] 3. Trim the first few centimeters of the column from the injector end to remove accumulated contaminants.[2] |
| Poor Peak Resolution/Co-elution | 1. Inadequate GC column selectivity for structurally similar this compound.[2] 2. Suboptimal GC temperature program (ramp rate too fast).[2] | 1. Switch to a mid- to high-polarity column, such as one with a cyanopropylphenyl polysiloxane stationary phase.[2] 2. Decrease the temperature ramp rate to allow for better separation.[2] |
| Low or No Analyte Signal | 1. Incomplete derivatization. 2. Loss of analyte during sample preparation. 3. Instrument sensitivity issues. | 1. Verify the derivatization procedure, ensuring anhydrous conditions and sufficient reagent concentration. 2. Review the extraction and sample transfer steps for potential losses. The use of an internal standard can help monitor recovery.[5] 3. Check the GC-MS system performance, including the detector and ion source. |
| Ghost Peaks/Carryover | 1. Contamination from a previous injection. 2. Septum bleed. | 1. Run a blank solvent injection to confirm carryover. Clean the injector and replace the liner if necessary. 2. Use high-quality septa and replace them regularly. |
Experimental Protocols
Detailed Methodology for Silylation of this compound
This protocol provides a general framework for the silylation of phytosterol extracts for GC-MS analysis. Optimization may be required for specific sample matrices and instrumentation.
Materials:
-
Dried phytosterol extract
-
Silylating reagent (e.g., BSTFA + 1% TMCS)
-
Anhydrous pyridine (optional, as a solvent)
-
Reacti-Vials™ or other suitable reaction vials with screw caps
-
Heating block or oven
-
Vortex mixer
-
Nitrogen gas supply
Procedure:
-
Ensure Anhydrous Conditions: It is crucial that the dried phytosterol extract is completely free of moisture, as water will react with the silylating reagent and inhibit the derivatization of the target analytes.[2]
-
Reagent Addition: Place the dried extract in a reaction vial. Add the silylating reagent. A common approach is to add 50 µL of BSTFA (with 1% TMCS).[3] If the extract is not readily soluble in the silylating reagent, a small volume of anhydrous pyridine can be added as a solvent.
-
Reaction Incubation: Tightly cap the vial and vortex thoroughly for 1 minute to ensure complete mixing.[3]
-
Heating: Incubate the mixture at a controlled temperature. A typical condition is 60°C for 60 minutes.[3] The optimal time and temperature may need to be determined empirically for specific this compound or sample matrices.
-
Cooling: After incubation, allow the vial to cool to room temperature before opening.
-
GC-MS Analysis: The derivatized sample is now ready for injection into the GC-MS system.
Visualizations
Caption: Experimental workflow for GC-MS analysis of this compound.
Caption: Troubleshooting decision tree for derivatization issues.
References
"troubleshooting inconsistent results in phytosterol quantification"
Welcome to the technical support center for phytosterol quantification. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the analysis of phytosterols (B1254722).
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for phytosterol quantification, and which one should I choose?
A1: The two most prevalent techniques for phytosterol analysis are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[1]
-
Gas Chromatography (GC) , particularly when coupled with Mass Spectrometry (GC-MS), is often considered the "gold standard" due to its high resolution and sensitivity.[2][3] GC with Flame Ionization Detection (GC-FID) is also widely used because it is simpler and more cost-effective.[1][2] A critical step for traditional GC analysis is derivatization, which makes the this compound more volatile.[2]
-
High-Performance Liquid Chromatography (HPLC) offers the advantage of analyzing this compound in their native form without the need for derivatization.[2][4]
The choice between GC and HPLC depends on the specific requirements of your analysis, including the sample matrix, desired sensitivity, and available equipment.
Q2: Why is saponification necessary for total phytosterol analysis?
A2: In many biological and food matrices, this compound exist in various forms: free, esterified (bound to fatty acids), and glycosylated (bound to sugars). Saponification is an alkaline hydrolysis process that breaks these ester and glycoside bonds, liberating the this compound into their free, quantifiable form. This step is crucial for an accurate determination of the total phytosterol content in a sample.[2] For some matrices, like cereals, an initial acid hydrolysis step may be required to break down the carbohydrate matrix before saponification.[5][6]
Q3: Is derivatization always required for GC analysis of this compound?
A3: For conventional GC analysis, derivatization is a critical step. This compound are not very volatile, and derivatization, typically through silylation, converts their hydroxyl group into a more volatile and less polar trimethylsilyl (B98337) (TMS) ether. This enhances chromatographic separation and detection.[2][5] However, some modern GC-MS/MS methods are being developed that can analyze underivatized this compound.[2][7]
Q4: What are the most common internal standards for phytosterol quantification?
A4: Using an internal standard (IS) is essential for accurate and precise quantification, as it corrects for variations during sample preparation and injection.[2] Commonly used internal standards include:
-
5α-cholestane[5]
-
Dihydrocholesterol (5α-cholestan-3β-ol)[5]
-
Betulin[5]
-
Deuterated analogs of the target this compound[3]
The ideal internal standard should have chemical properties similar to the analytes of interest.[2]
Troubleshooting Guides
Inconsistent Results in GC Analysis
Problem: Low Recovery of this compound
| Potential Cause | Troubleshooting Action |
| Incomplete Saponification | Ensure sufficient reaction time (e.g., 1 hour at 80-90°C), adequate alkali concentration (ethanolic KOH or NaOH), and consider a preliminary acid hydrolysis for complex matrices.[2] |
| Inefficient Extraction | Use a non-polar solvent like n-hexane or petroleum ether. Perform multiple extractions (at least 3) and pool the organic layers to ensure complete recovery.[2] |
| Oxidation of this compound | Handle samples under an inert atmosphere (e.g., nitrogen) whenever possible. Store samples and extracts at low temperatures (-20°C) and protect them from light.[2] |
Problem: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Action |
| Active Sites in the GC System | The hydroxyl group of underivatized sterols can interact with active sites. Ensure complete derivatization, use a deactivated injector liner, and properly condition the GC column.[2][8] |
| Incomplete Derivatization | Review the derivatization procedure. Ensure the sample is dry before adding the reagent, use a sufficient excess of the reagent, and allow the reaction to complete.[8] |
Problem: Co-elution of this compound
| Potential Cause | Troubleshooting Action |
| Insufficient Chromatographic Resolution | Many this compound are structural isomers with similar retention times. Use a high-resolution capillary column designed for sterol analysis (e.g., mid-polarity phenyl-methylpolysiloxane column).[2] |
| Suboptimal GC Oven Temperature Program | Optimize the temperature program with a slow ramp rate to improve the separation of isomeric this compound.[2][8] |
Inconsistent Results in HPLC Analysis
Problem: Poor Peak Shape
| Potential Cause | Troubleshooting Action |
| Inappropriate Mobile Phase or Column Chemistry | Optimize the mobile phase composition (e.g., the ratio of organic solvent to water). Ensure the chosen column (e.g., C18, C8) provides good retention and separation for sterols.[2] |
Problem: Inaccurate Quantification
| Potential Cause | Troubleshooting Action |
| Inappropriate Detector for HPLC-UV | This compound have weak UV absorbance. Use a more sensitive detector for non-chromophoric compounds, such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).[2] |
| Matrix Effects in LC-MS | Matrix components can interfere with the ionization of target analytes. Implement appropriate sample clean-up procedures or use matrix-matched calibration standards.[2] |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound in Vegetable Oil
This protocol provides a general framework and may require optimization for different sample matrices and instruments.[8]
-
Sample Preparation (Saponification):
-
Weigh approximately 250 mg of the oil sample into a screw-capped tube.
-
Add 50 µL of an internal standard solution (e.g., epicoprostanol (B1214048) in chloroform).
-
Add 5 mL of 2 M ethanolic potassium hydroxide.
-
Blanket the tube with nitrogen, cap it tightly, and vortex.
-
Heat the tube at 60°C for 1 hour with occasional vortexing.
-
Allow the tube to cool to room temperature.
-
-
Extraction:
-
Add 5 mL of deionized water and 5 mL of n-hexane to the saponified sample.
-
Vortex thoroughly and centrifuge to separate the layers.
-
Transfer the upper hexane (B92381) layer to a clean tube.
-
Repeat the hexane extraction two more times, pooling the hexane layers.
-
Evaporate the pooled hexane extract to dryness under a stream of nitrogen.
-
-
Derivatization:
-
Add 100 µL of a derivatization reagent (e.g., BSTFA with 1% TMCS) to the dried extract.
-
Cap the tube and heat at 70°C for 30 minutes.
-
Cool the sample to room temperature before GC-MS analysis.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Use a capillary column suitable for sterol analysis (e.g., 5% phenyl-methylpolysiloxane).
-
Set an appropriate oven temperature program to ensure good separation.
-
Quantify the this compound using the internal standard.
-
Protocol 2: GC-MS Analysis of this compound in Milk & Yogurt
This protocol is adapted for dairy matrices.[1]
-
Sample Preparation:
-
Directly saponify the milk or yogurt sample.
-
-
Extraction:
-
Extract the unsaponifiable matter containing the this compound.
-
-
Derivatization:
-
Derivatize the hydroxyl group of the this compound to form TMS ethers.
-
-
GC-MS Analysis:
-
Separate and quantify the derivatized this compound using a gas chromatograph coupled with a mass spectrometer.
-
Method Validation Data
Method validation ensures that an analytical procedure is reliable and reproducible.[1] Key validation parameters from various studies on phytosterol analysis are summarized below.
| Parameter | GC-FID | GC-MS | GC-MS (in Milk & Yogurt) | LC-MS/MS (in Aloe Vera Gel) |
| Linearity (R²) | ||||
| >0.99 | >0.99[9] | - | >0.999[10] | |
| Limit of Detection (LOD) | - | <0.24 mg/kg[9] | - | - |
| Limit of Quantification (LOQ) | - | - | - | 2.3-4.1 ng/mL[10] |
| Accuracy (Recovery) | - | 81% - 105.1%[9] | - | 95% - 105%[10] |
| Precision (RSD) | - | <10% | - | Intra-day: 2.6-6.4%, Inter-day: 3.8-7.3%[10] |
Visualizations
Caption: Generalized workflow for the analysis of this compound.
Caption: Troubleshooting logic for inconsistent GC results in phytosterol analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. austinpublishinggroup.com [austinpublishinggroup.com]
- 4. azom.com [azom.com]
- 5. aocs.org [aocs.org]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Development and validation of methodologies for the quantification of this compound and phytosterol oxidation products in cooked and baked food products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Validation of an LC-MS/MS method for the quantitation of this compound derived from Aloe vera gel - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Mobile Phase for Reverse-Phase HPLC of Sterols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the reverse-phase high-performance liquid chromatography (RP-HPLC) analysis of sterols.
Frequently Asked Questions (FAQs)
Q1: What are the most common organic solvents used for sterol separation in RP-HPLC?
A1: The most frequently used organic solvents for the separation of sterols in reverse-phase HPLC are acetonitrile (B52724) and methanol (B129727), typically mixed with water.[1][2] Acetonitrile is often preferred for its lower UV absorbance at short wavelengths and its ability to produce sharper peaks.[2][3] Methanol is a cost-effective alternative.[3] Sometimes, isopropanol (B130326) is added to the mobile phase, particularly as a component of the stronger solvent in a gradient system, to help elute highly hydrophobic sterols.[4][5]
Q2: Should I use an isocratic or a gradient elution for my sterol analysis?
A2: The choice between isocratic and gradient elution depends on the complexity of your sample.
-
Isocratic elution , which uses a constant mobile phase composition, is suitable for simple mixtures where the sterols have similar polarities. It is often simpler to set up and more reproducible.[6][7]
-
Gradient elution , where the mobile phase composition changes during the run (e.g., by increasing the percentage of the organic solvent), is generally better for complex samples containing sterols with a wide range of polarities.[8] A gradient can improve peak resolution and reduce analysis time for strongly retained compounds.[8][9] For complex sterol mixtures, a shallow gradient is often necessary to resolve isomers.[4]
Q3: What is the role of additives like ammonium (B1175870) acetate (B1210297) or formic acid in the mobile phase?
A3: Additives are often used to improve peak shape and enhance ionization for mass spectrometry (MS) detection.
-
Ammonium acetate is a volatile buffer that is useful for controlling pH in LC-MS applications.[10][11] It can also help to reduce peak tailing. For sterol analysis, it is commonly used at concentrations around 5 mM.[4][9]
-
Formic acid (typically at 0.1%) is used to acidify the mobile phase. This can improve the peak shape of some compounds and is also compatible with MS detection.[4][10]
Q4: How does column temperature affect the separation of sterols?
A4: Column temperature is a critical parameter that influences retention time, selectivity, and mobile phase viscosity. Increasing the column temperature generally leads to:
-
Shorter retention times due to increased analyte solubility and decreased mobile phase viscosity.[12]
-
Changes in selectivity , which can sometimes improve the resolution of closely eluting sterol isomers.[13]
-
Lower system backpressure because of the reduced viscosity of the mobile phase.[12]
For sterol isomer separations, exploring temperatures in the range of 40-50°C can be beneficial.[4]
Troubleshooting Guide
Problem: All peaks in my chromatogram are tailing.
-
Possible Cause: A common reason for universal peak tailing is a problem at the head of the column, such as a partially blocked inlet frit or a void in the packing material.[14] This can be caused by the accumulation of particulate matter from the sample or mobile phase.
-
Solution:
-
First, try reversing the column and flushing it with a strong solvent to dislodge any particulates from the frit.[14]
-
If you are using a guard column, replace it, as it may be contaminated.[15][16]
-
Ensure your samples and mobile phases are filtered through a 0.45 µm filter before use to prevent frit blockage.[17]
-
Problem: Only some of my sterol peaks are tailing, particularly the more basic ones.
-
Possible Cause: This is often due to secondary interactions between the analytes and active sites (residual silanols) on the silica-based stationary phase.[18][19]
-
Solution:
-
Adjust Mobile Phase pH: Using a mobile phase with a low pH (e.g., by adding 0.1% formic acid) can suppress the ionization of silanol (B1196071) groups and reduce these interactions.[10]
-
Add a Competing Base: Incorporating a small amount of a competing base, like triethylamine (B128534) (TEA), into the mobile phase can mask the active silanol sites.[10]
-
Increase Buffer Concentration: If you are using a buffer, increasing its concentration can sometimes help to improve peak shape.[19]
-
Problem: I am seeing co-elution of structurally similar sterols (e.g., stigmasterol (B192456) and campesterol).
-
Possible Cause: Sterol isomers and other structurally similar sterols can be very difficult to separate due to their similar physicochemical properties.[20]
-
Solution:
-
Optimize the Mobile Phase Selectivity:
-
Adjust the Column Temperature: Experiment with different column temperatures (e.g., 25°C, 40°C, 50°C) as this can change selectivity.[4][13]
-
Lower the Flow Rate: Reducing the flow rate can increase the efficiency of the separation, potentially resolving co-eluting peaks.[13]
-
Consider a Different Stationary Phase: If mobile phase optimization is insufficient, a column with a different selectivity, such as a C30 column, might provide the necessary resolution for geometric isomers.[4]
-
Problem: My retention times are shifting from run to run.
-
Possible Cause: Unstable retention times can be due to several factors, including inadequate column equilibration, changes in mobile phase composition, or temperature fluctuations.[10]
-
Solution:
-
Ensure Proper Equilibration: When using a gradient, make sure the column is re-equilibrated with the initial mobile phase for a sufficient time between injections.
-
Prepare Fresh Mobile Phase: Mobile phases, especially those containing buffers, should be prepared fresh daily to avoid changes in pH or microbial growth.[2] Ensure accurate and consistent preparation of the mobile phase.[17]
-
Use a Column Oven: Maintaining a constant column temperature is crucial for reproducible retention times.
-
Data Presentation
Table 1: Example Isocratic Mobile Phases for Sterol Analysis
| Sterol(s) | Column | Mobile Phase Composition | Flow Rate (mL/min) | Temperature (°C) | Reference |
| Cholesterol | C18 (3.9 x 300 mm, 10 µm) | Acetonitrile:Methanol:2-Propanol (7:3:1, v/v/v) | 1.6 | Ambient | [5] |
| Cholesterol | C18 (2.1 x 100 mm, 3.5 µm) | Acetonitrile:Methanol (60:40, v/v) | 0.5 | 30 | [7] |
| Cholesterol & Tocopherols | C18 (3.9 x 300 mm, 4 µm) | Acetonitrile:2-Propanol (83:17, v/v) | 1.5 | 26 | [6][21] |
Table 2: Example Gradient Mobile Phases for Complex Sterol Mixtures
| Sterol(s) | Column | Mobile Phase A | Mobile Phase B | Gradient Program | Flow Rate (mL/min) | Temperature (°C) | Reference |
| General Sterols | C18 (2.0 x 250 mm, 3 µm) | 85% Methanol, 5 mM Ammonium Acetate | 100% Methanol, 5 mM Ammonium Acetate | Start with 100% A for 2 min, ramp to 100% B over 13 min, hold for 10 min | 0.25 | 30 | [9] |
| Sterol Isomers | C18 or C30 (2.1 x 150 mm, <3 µm) | Water with 0.1% Formic Acid or 5 mM Ammonium Acetate | Acetonitrile:Isopropanol (80:20, v/v) with 0.1% Formic Acid or 5 mM Ammonium Acetate | Shallow gradient over 20-30 min | 0.2-0.4 | 40-50 | [4] |
Experimental Protocols
Protocol 1: Mobile Phase Preparation (General)
-
Use High-Purity Solvents: Always use HPLC-grade solvents (e.g., acetonitrile, methanol, water) and high-purity additives (e.g., ammonium acetate, formic acid).[17]
-
Measure Components Accurately: Precisely measure the required volumes of each solvent and aqueous component separately before mixing.[17]
-
Prepare Buffers: If using a buffer, dissolve the salt in the aqueous portion of the mobile phase first.
-
Mix and Filter: Combine the components and mix thoroughly. Filter the final mobile phase mixture through a 0.45 µm solvent-compatible filter to remove any particulates.[17]
-
Degas the Mobile Phase: Before use, degas the mobile phase to prevent bubble formation in the pump and detector. This can be done by sonication for 10-15 minutes, sparging with helium, or using an in-line degasser.[2][17]
-
Label Appropriately: Clearly label the mobile phase container with its composition, preparation date, and expiration date.
Protocol 2: Systematic Mobile Phase Optimization
-
Define Objectives: Clearly define the goal of the separation (e.g., resolve a critical pair of sterols, reduce run time).
-
Initial Scouting Gradient:
-
Start with a standard C18 column.
-
Use a broad, fast linear gradient (e.g., 50% to 100% organic solvent in 15-20 minutes) to determine the approximate elution conditions for your sterols of interest.[13]
-
Perform this scouting run with both acetonitrile and methanol as the organic modifier to assess which provides better initial selectivity.
-
-
Optimize the Gradient:
-
Based on the scouting run, design a shallower gradient around the elution range of your target compounds. For example, if the sterols eluted between 70% and 90% acetonitrile, create a new gradient from 65% to 95% over a longer period (e.g., 30 minutes) to increase resolution.[13]
-
-
Optimize Temperature and Flow Rate:
-
Once a promising gradient is established, investigate the effect of column temperature. Analyze the sample at different temperatures (e.g., 30°C, 40°C, 50°C) to see if selectivity improves.
-
Evaluate the effect of flow rate. A lower flow rate generally increases efficiency and resolution but also increases run time. Find a balance that meets your separation goals.[12]
-
-
Fine-Tune with Additives: If peak shape is poor, introduce additives like 0.1% formic acid or 5-10 mM ammonium acetate to the mobile phase and re-evaluate the separation.[3][4]
Mandatory Visualization
Caption: A workflow for the systematic optimization of the mobile phase in RP-HPLC.
Caption: A decision tree for troubleshooting common RP-HPLC issues with sterols.
References
- 1. High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. welch-us.com [welch-us.com]
- 3. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. animbiosci.org [animbiosci.org]
- 6. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 7. Determination of Cholesterol Content in Butter by HPLC: Up-to-Date Optimization, and In-House Validation Using Reference Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mastelf.com [mastelf.com]
- 9. lipidmaps.org [lipidmaps.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. longdom.org [longdom.org]
- 13. benchchem.com [benchchem.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 16. waters.com [waters.com]
- 17. Guideline for Preparation of Mobile Phase Required for HPLC | Pharmaguideline [pharmaguideline.com]
- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 19. gmpinsiders.com [gmpinsiders.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
"preventing oxidation of phytosterols during storage and analysis"
Technical Support Center: Phytosterol Stability
Welcome to the technical support center for phytosterol analysis. This resource provides researchers, scientists, and drug development professionals with detailed guidance on preventing the oxidation of phytosterols (B1254722) during storage and analysis.
Frequently Asked Questions (FAQs): Storage and Handling
Q1: What is phytosterol oxidation and why is it a concern?
A1: this compound, like cholesterol, possess a double bond in their steroidal ring structure that makes them susceptible to oxidation when exposed to factors like heat, light, and oxygen.[1][2][3][4] This process creates phytosterol oxidation products (POPs), also known as oxythis compound, which include hydroxy, keto, and epoxy derivatives.[5][6] The formation of POPs is a concern because they may have pro-inflammatory properties, can interfere with analytical accuracy, and their presence indicates a degradation of the primary compound of interest.[7][8]
Q2: What are the optimal storage conditions for pure phytosterol standards and samples containing this compound?
A2: To minimize degradation, this compound and related samples should be stored under conditions that limit exposure to pro-oxidative factors. The ideal conditions are:
-
Temperature: Store at low temperatures, such as -20°C, for long-term stability.[5] Storing at refrigerated (4°C) or room temperature (20°C) can lead to faster degradation over time.[9][10]
-
Atmosphere: Purge containers with an inert gas like nitrogen or argon before sealing to displace oxygen. Store in tightly sealed, air-tight containers.
-
Light: Use amber glass vials or wrap containers in aluminum foil to protect samples from light, which can accelerate photo-oxidation.[11]
-
Matrix: The lipid matrix can influence stability. At temperatures below 140°C, this compound are often more stable in a saturated lipid matrix, while at higher temperatures, an unsaturated matrix may offer more protection.[12][13]
Q3: How long can I store my phytosterol samples before analysis?
A3: The stability of this compound is highly dependent on the storage conditions and the sample matrix. For prepared samples, it is recommended to complete all analyses within 48 hours, even when stored at -20°C in protected containers.[5] For long-term storage of raw materials or standards, periodic re-analysis is recommended to ensure integrity. Studies have shown that significant losses can occur over several weeks or months, especially at temperatures above freezing.[9][10][14]
FAQs: Use of Antioxidants
Q1: Can antioxidants be used to prevent phytosterol oxidation?
A1: Yes, co-formulating this compound with antioxidants is an effective strategy to prevent or substantially reduce the generation of POPs.[7][15][16] Antioxidants work by scavenging free radicals and suppressing oxidation initiators.
Q2: Which antioxidants are most effective for stabilizing this compound?
A2: Both natural and synthetic antioxidants have been shown to be effective. Tocopherols (B72186) (Vitamin E) are commonly used and show high protective activity.[3][16] Synthetic antioxidants like Butylated Hydroxytoluene (BHT) are also effective.[3] Studies suggest that synergistic combinations, such as a mix of antioxidants with a chelating agent like citric acid, can provide the best protective effect.[5][16]
Q3: How does the effectiveness of different antioxidants compare?
A3: The efficacy depends on the specific phytosterol, the matrix, and the conditions (e.g., temperature). Some studies have found tocopherols to be more effective than BHT in protecting β-sitosterol and campesterol (B1663852) at high temperatures.[3] The following table summarizes findings from a study on preventing thermal oxidation of this compound in Camellia seed oil at 180°C.
| Antioxidant/Combination (0.02% w/w) | Inhibition Rate of PS Oxidation |
| Vitamin E (VE) | 21% |
| Tertiary Butylhydroquinone (TBHQ) | 29% |
| VE + TBHQ | 35% |
| VE + TBHQ + Citric Acid (CA) | 42% |
| Data sourced from a study on phytosterol oxidation in Camellia Seed Oil.[5] |
Troubleshooting Guide: Analysis
This guide addresses common issues encountered during the gas chromatography (GC) and liquid chromatography (LC) analysis of this compound.
Q1: I see unexpected or broad peaks in my GC chromatogram. What could be the cause?
A1: This issue can stem from several sources:
-
Formation of POPs: The unexpected peaks may be various phytosterol oxidation products (POPs) formed during storage or sample preparation.[8]
-
Incomplete Derivatization: this compound require derivatization (typically silylation) to increase their volatility for GC analysis.[17][18] If the reaction is incomplete, you will see broad, tailing peaks for the underivatized sterols. Ensure your sample is completely dry and use a sufficient excess of the derivatization reagent.[17]
-
System Contamination: Active sites in the GC liner, column, or detector can interact with the hydroxyl groups of this compound, causing peak tailing.[17] Ensure all components in the sample path are properly deactivated and inert.
Q2: My phytosterol peaks are co-eluting. How can I improve resolution?
A2: Co-elution is a common challenge due to the structural similarity of different this compound.[17][19]
-
Optimize GC Column: A non-polar column may not provide enough selectivity. Consider using a mid-polarity or high-polarity column designed for sterol analysis.
-
Adjust Temperature Program: A fast temperature ramp can reduce separation efficiency. Try decreasing the ramp rate to allow for better interaction between the analytes and the column's stationary phase.[17]
-
Consider 2D-GC: For highly complex samples, two-dimensional gas chromatography (GCxGC) can provide significantly improved resolution by using two columns with different separation mechanisms.[8]
Q3: Why is my phytosterol recovery low after sample preparation?
A3: Low recovery can be attributed to degradation during processing or inefficient extraction.
-
Harsh Saponification: While saponification is necessary to hydrolyze steryl esters, overly harsh conditions (high temperature or prolonged time) can degrade the this compound themselves. Optimize the time and temperature of this step.
-
Oxidation During Extraction: The entire sample preparation workflow should be designed to minimize oxidation.[20] Work quickly, keep samples cool, and consider adding an antioxidant like BHT to the extraction solvents.
-
Inefficient Extraction: Ensure the chosen solvent system is appropriate for your sample matrix to achieve complete lipid extraction. Solid Phase Extraction (SPE) is often used for purification and can help concentrate the sterol fraction, but the SPE method must be optimized to prevent loss of analytes.[11][19]
Visual Guides and Protocols
Diagram: Recommended Workflow for Phytosterol Analysis
The following diagram outlines the key steps in phytosterol analysis, highlighting stages where oxidation is a risk and preventive measures should be taken.
Caption: Workflow for phytosterol analysis, noting key oxidation control points.
Diagram: Troubleshooting Analytical Issues
This flowchart provides a logical path to diagnose and resolve common problems during phytosterol analysis.
Caption: A decision tree for troubleshooting common phytosterol analysis issues.
Experimental Protocol: Quantification of this compound and POPs by GC-MS
This protocol provides a generalized methodology for the analysis of this compound and their oxidation products. Method validation is crucial to ensure procedures are reliable and fit for purpose.[20]
Objective: To extract, separate, and quantify this compound and POPs from a given matrix (e.g., enriched food product).
Materials:
-
Solvents: Hexane (B92381), Ethanol, Chloroform, Methanol (HPLC grade)
-
Reagents: Potassium Hydroxide (KOH), Pyridine (B92270), BHT (Butylated Hydroxytoluene)
-
Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Internal Standards (IS): e.g., 5α-cholestane or epicoprostanol
-
Solid Phase Extraction (SPE): Silica (B1680970) cartridges (e.g., 500 mg)
Procedure:
-
Lipid Extraction: a. Homogenize the sample. b. To approximately 1-5 g of sample, add the internal standard and an antioxidant (e.g., 50 µL of 1% BHT in ethanol). c. Perform lipid extraction using an appropriate solvent system (e.g., chloroform/methanol 2:1, v/v). This step should be repeated three times to ensure complete extraction. d. Combine the organic phases and evaporate the solvent under a stream of nitrogen at a temperature below 40°C.
-
Saponification: a. Redissolve the lipid extract in 5 mL of 2 M ethanolic KOH. b. Blanket the headspace of the vial with nitrogen, seal tightly, and heat in a water bath at 60-70°C for 60 minutes with occasional vortexing. This step hydrolyzes fatty acid esters to release free sterols.[21]
-
Extraction of Unsaponifiable Matter: a. After cooling, add 5 mL of deionized water and 10 mL of hexane. b. Vortex vigorously for 2 minutes and centrifuge to separate the layers. c. Carefully transfer the upper hexane layer containing the unsaponifiables to a new tube. d. Repeat the hexane extraction two more times. Combine all hexane extracts. e. Wash the combined hexane phase with deionized water until neutral pH is achieved. f. Dry the hexane extract over anhydrous sodium sulfate (B86663) and evaporate to dryness under nitrogen.
-
Purification by SPE: a. Condition a silica SPE cartridge with 5 mL of hexane. b. Redissolve the dried unsaponifiable extract in a minimal volume of hexane and load it onto the cartridge. c. Elute less polar compounds (e.g., hydrocarbons) with hexane. d. Elute the phytosterol fraction with a more polar solvent mixture, such as hexane:diethyl ether (e.g., 9:1 v/v). POPs, being more polar, may require a solvent like acetone (B3395972) for elution.[11] e. Collect the desired fraction(s) and evaporate to dryness under nitrogen.
-
Derivatization (Silylation): a. Ensure the dried extract is completely free of moisture. b. Add 100 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS. c. Seal the vial and heat at 70°C for 30 minutes to form trimethylsilyl (B98337) (TMS) ether derivatives.[18]
-
GC-MS Analysis: a. GC Column: Use a capillary column suitable for sterol analysis (e.g., DB-5ms, HP-5ms, or equivalent). b. Injection: Inject 1 µL of the derivatized sample. c. Temperature Program: A typical program might start at 180°C, hold for 1 min, ramp to 280°C at 5°C/min, and hold for 20 min. This must be optimized for the specific analytes and column. d. MS Detection: Use electron impact (EI) ionization.[22] For quantification, operate in Selected Ion Monitoring (SIM) mode for higher sensitivity and selectivity. For identification, scan a full mass range (e.g., 50-600 m/z).
-
Quantification: a. Generate calibration curves using authentic standards for each phytosterol and POP. b. Calculate the concentration of each analyte in the original sample based on the peak area ratio to the internal standard.
References
- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 2. researchgate.net [researchgate.net]
- 3. Analytical Strategies to Analyze the Oxidation Products of this compound, and Formulation-Based Approaches to Reduce Their Generation [mdpi.com]
- 4. Advances and Challenges in Plant Sterol Research: Fundamentals, Analysis, Applications and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxidative Stability of this compound in Camellia Seed Oil During Heating: The Impact of Different Antioxidants [mdpi.com]
- 6. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 7. Analytical Strategies to Analyze the Oxidation Products of this compound, and Formulation-Based Approaches to Reduce Their Generation - UBC Library Open Collections [open.library.ubc.ca]
- 8. Analytical Strategies to Analyze the Oxidation Products of this compound, and Formulation-Based Approaches to Reduce Their Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Photooxidation stability of this compound with different relative spatial positions in different particles [maxapress.com]
- 12. DSpace [helda.helsinki.fi]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. austinpublishinggroup.com [austinpublishinggroup.com]
- 20. benchchem.com [benchchem.com]
- 21. files01.core.ac.uk [files01.core.ac.uk]
- 22. aocs.org [aocs.org]
Technical Support Center: Method Refinement for Analyzing Phytosterol Oxidation Products (POPs)
Welcome to the technical support center for the analysis of phytosterol oxidation products (POPs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to refine your analytical methods for POPs.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during the analysis of POPs, presented in a question-and-answer format.
Sample Preparation
-
Question: What are the best practices to prevent further oxidation of phytosterols (B1254722) during sample preparation?
-
Question: My sample matrix is complex (e.g., high-fat food). What is the most effective way to extract and clean up POPs?
-
Answer: For complex matrices, a multi-step approach is often necessary. This typically involves lipid extraction followed by saponification to release esterified sterols.[3] Subsequently, a clean-up step using Solid Phase Extraction (SPE) is highly effective for isolating POPs from the unsaponifiable matter.[3][4] For certain applications, Thin Layer Chromatography (TLC) can also be used for purification.[2]
-
Gas Chromatography (GC) Analysis
-
Question: I am observing poor resolution and co-elution of POPs, especially between isomers, in my GC analysis. How can I improve this?
-
Answer: Poor resolution is a common challenge due to the structural similarity of POPs.[5] Consider the following troubleshooting steps:
-
Column Selection: A non-polar column may not provide sufficient selectivity. Switching to a mid- or high-polarity column, such as one with a cyanopropylphenyl polysiloxane stationary phase, can significantly improve separation.[5]
-
Temperature Program: A rapid temperature ramp can lead to inadequate separation.[5] Try optimizing your temperature program with a slower ramp rate to enhance the interaction between the analytes and the stationary phase.[5]
-
-
-
Question: My chromatogram shows significant peak tailing for my POPs. What is causing this and how can I fix it?
-
Answer: Peak tailing is often due to active sites within the GC system or incomplete derivatization.[5]
-
System Inertness: Free hydroxyl groups on POPs can interact with active sites in the injector, column, or detector.[5] Ensure all components in the sample flow path, including the liner and column, are properly deactivated.[5]
-
Optimize Derivatization: Incomplete derivatization can leave polar hydroxyl groups exposed, leading to tailing. Ensure your sample is completely dry before adding the derivatization reagent, use a sufficient excess of the reagent, and allow the reaction to proceed to completion.[5]
-
-
-
Question: Why is derivatization necessary for the GC analysis of POPs, and what are the common reagents used?
-
Answer: POPs are often not volatile enough for direct GC analysis due to their polar hydroxyl groups. Derivatization converts them into more volatile and thermally stable derivatives, improving chromatographic peak shape and sensitivity.[6] The most common method is silylation, which forms trimethylsilyl (B98337) (TMS) ethers.[2] Widely used silylating agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like 1% trimethylchlorosilane (TMCS).[6]
-
Liquid Chromatography (LC) Analysis
-
Question: What are the advantages of using LC-MS for POPs analysis compared to GC-MS?
-
Question: My LC-MS analysis of POPs has a very long run time. How can I shorten it without compromising resolution?
-
Answer: Long analysis times can be a drawback of normal-phase LC methods.[4] Consider switching to a reversed-phase LC method, which can often provide faster separations.[4] Additionally, using columns with smaller particle sizes (e.g., sub-2 µm or core-shell particles) can improve efficiency and allow for faster flow rates and shorter run times while maintaining good resolution. A recently developed method achieved a run time of just 5 minutes using a poroshell C18 column.[9]
-
Quantification and Validation
-
Question: I am struggling with the accuracy and reproducibility of my POPs quantification. What are the key factors to consider?
-
Answer: Accurate quantification of POPs can be challenging due to the lack of commercially available standards for all compounds.[8]
-
Internal Standards: The use of an appropriate internal standard is crucial to correct for variations in sample preparation and instrument response. For POPs, isotopically labeled analogs are ideal but not always available. Cholesterol oxidation products (COPs) are often used as reference standards for calibration when authentic POP standards are unavailable.[4]
-
Method Validation: A thorough method validation is essential to ensure reliability. Key parameters to evaluate include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability and reproducibility).[5][9]
-
-
Data Presentation
Table 1: Method Performance for POPs Analysis in Various Food Matrices
| Analyte(s) | Matrix | Method | Recovery (%) | LOD | LOQ | Reference |
| This compound (PS) & POPs | Cooked and Baked Foods | GC-MS | PS: 81-105.1, POPs: 65.5-121.8 | PS: <0.24 mg/kg, POPs: <0.02 mg/kg | - | [5] |
| 7-ketositosterol, 7-ketocampesterol, etc. | Edible Oils | GC-SIM-MS | - | Hydroxy, triol, keto derivatives: <2.99 ng/mL; Epoxide derivatives: 14.6-36.3 ng/mL | - | [7] |
| β-sitosterol, campesterol, stigmasterol | Vegetable Oils | GC-FID | - | 2.0–2.3 mg/100 g | 6.5–7.7 mg/100 g | [10] |
| Brassicasterol, Campesterol, Stigmasterol, β-Sitosterol | Edible Oils | LC-APCI-MS/MS | - | 2-25 ng/mL | 10-100 ng/mL | [6][11] |
| Minor this compound | Aloe Vera Gel | LC-MS/MS | 95-105 | - | 2.3-4.1 ng/mL | [6] |
| Cholesterol Oxidation Products (as proxy) | Dairy Products | GC-TOF/MS | - | - | - | [12] |
Experimental Protocols
Protocol 1: Saponification of Phytosterol Esters in Food Samples
This protocol is a general guideline for releasing free this compound from their esterified forms in a food matrix.
-
Sample Preparation: Homogenize a representative portion of the food sample. Weigh approximately 1-5 g of the homogenized sample into a flask.
-
Internal Standard Addition: Add a known amount of an appropriate internal standard (e.g., 5α-cholestane or an isotopically labeled sterol) to the sample.
-
Saponification Solution: Prepare a 1 M solution of potassium hydroxide (B78521) (KOH) in 95% ethanol.
-
Saponification: Add 50 mL of the ethanolic KOH solution to the sample. Reflux the mixture at 80-90°C for 1-2 hours with constant stirring.[13][14] To prevent oxidation, perform this step under a nitrogen atmosphere.[1]
-
Cooling and Dilution: After saponification, cool the mixture to room temperature and add an equal volume of distilled water.
-
Extraction of Unsaponifiables: Transfer the solution to a separatory funnel and extract the unsaponifiable fraction three times with 50 mL of a non-polar solvent such as n-hexane or diethyl ether.[13]
-
Washing: Combine the organic extracts and wash them with distilled water until the washings are neutral to pH paper.
-
Drying and Evaporation: Dry the organic extract over anhydrous sodium sulfate. Filter the solution and evaporate the solvent to dryness under a stream of nitrogen. The residue contains the free this compound and their oxidation products.
Protocol 2: Trimethylsilyl (TMS) Derivatization for GC-MS Analysis
This protocol describes the derivatization of the hydroxyl groups of POPs to make them suitable for GC analysis.
-
Sample Preparation: Ensure the extracted sample containing the POPs is completely dry. Any residual moisture will deactivate the derivatization reagent.[5]
-
Reagent Preparation: Use a silylating reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[6] These reagents are moisture-sensitive and should be handled in a dry environment.
-
Derivatization Reaction: Dissolve the dried extract in a small volume of a dry solvent like pyridine (B92270) or toluene. Add an excess of the silylating reagent (e.g., 100 µL).
-
Incubation: Cap the reaction vial tightly and heat at 60-70°C for 30-60 minutes to ensure complete derivatization.[15][16]
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.
Protocol 3: GC-MS Analysis of POPs
This is a representative GC-MS method for the analysis of derivatized POPs.
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a similar mid-polarity column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector: Splitless mode at 280°C.
-
Oven Temperature Program:
-
MSD Conditions:
-
Transfer line temperature: 290°C.
-
Ion source temperature: 230°C.
-
Quadrupole temperature: 150°C.
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Acquisition mode: Full scan (m/z 50-650) for identification and Selected Ion Monitoring (SIM) for quantification.
-
Protocol 4: LC-MS/MS Analysis of POPs
This is a representative LC-MS/MS method for the analysis of POPs without derivatization.
-
Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
Column: Poroshell 120 EC-C18 (2.1 x 50 mm, 1.9 µm) or similar high-efficiency reversed-phase column.
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile/methanol (90:10, v/v)
-
-
Gradient Program:
-
0-1 min: 80% B
-
1-5 min: Linear gradient to 100% B
-
5-7 min: Hold at 100% B
-
7.1-8 min: Return to 80% B and equilibrate
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
MS/MS Conditions:
-
Ionization mode: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.
-
Gas temperature: 325°C.
-
Vaporizer temperature: 350°C.
-
Capillary voltage: 4000 V.
-
Acquisition mode: Multiple Reaction Monitoring (MRM) for quantification. Specific precursor-product ion transitions for each POP need to be optimized.
-
Mandatory Visualization
References
- 1. youngin.com [youngin.com]
- 2. devtoolsdaily.com [devtoolsdaily.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Analytical Strategies to Analyze the Oxidation Products of this compound, and Formulation-Based Approaches to Reduce Their Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of methodologies for the quantification of this compound and phytosterol oxidation products in cooked and baked food products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of this compound in edible oils using APCI liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mljar.com [mljar.com]
- 8. codementor.io [codementor.io]
- 9. benchchem.com [benchchem.com]
- 10. repositorio.ital.sp.gov.br [repositorio.ital.sp.gov.br]
- 11. harvest.usask.ca [harvest.usask.ca]
- 12. mdpi.com [mdpi.com]
- 13. This compound: Extraction Methods, Analytical Techniques, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. orbi.uliege.be [orbi.uliege.be]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. austinpublishinggroup.com [austinpublishinggroup.com]
Validation & Comparative
A Comparative Guide to GC-MS and LC-MS/MS for the Quantification of Phytosterols in Plasma
For researchers, scientists, and drug development professionals engaged in the analysis of phytosterols (B1254722) in plasma, the choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a critical decision that impacts method performance and workflow efficiency. This guide provides an objective comparison of these two analytical techniques, supported by experimental data, to facilitate the selection of the most suitable method for your research needs.
Method Performance Comparison
The selection of an analytical method for phytosterol quantification is often dictated by the required sensitivity, specificity, and throughput. Below is a summary of key performance parameters for validated GC-MS and LC-MS/MS methods.
| Validation Parameter | GC-MS | LC-MS/MS |
| Linearity (Correlation Coefficient, r²) | >0.99[1][2] | >0.99[3] |
| Recovery (%) | 71.0 - 101[1][2] | 80 - 88[4] |
| Precision (Intra-day RSD %) | <8[1] | 1.4 - 9.9[3] |
| Precision (Inter-day RSD %) | <8[1] | 1.4 - 9.9[3] |
| Limit of Detection (LOD) | 0.1 - 0.36 µmol/L[1][2] | 0.25 - 0.68 µg/L[3] |
| Limit of Quantification (LOQ) | 2.58 µmol/L[1] | Not explicitly stated in provided abstracts |
Experimental Protocols
Detailed and validated protocols are essential for accurate and reproducible quantification of plasma this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
The GC-MS method for phytosterol analysis typically involves four key steps: saponification, extraction, derivatization, and GC-MS analysis.
1. Saponification:
-
To 200 µL of plasma, add an internal standard (e.g., 0.8 µg of cholestane (B1235564) in toluene).[1]
-
Add 1 M potassium hydroxide (B78521) (KOH) in ethanol (B145695) and incubate at 70°C for 1 hour to hydrolyze the sterol esters.[1]
2. Extraction:
-
After cooling, extract the free sterols twice with a hexane/ethanol (20:1, v/v) solution.[1]
-
Evaporate the combined organic layers to dryness under a stream of nitrogen.
3. Derivatization:
-
Re-dissolve the dried extract in 100 µL of pyridine.
-
Add 200 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and incubate at a specified temperature and time to form trimethylsilyl (B98337) (TMS) ethers of the sterols.[1] This step is crucial to increase the volatility of the sterols for GC analysis.
4. GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS system.
-
Separation is typically achieved on a capillary column (e.g., DB-5).
-
The mass spectrometer is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity, monitoring characteristic ions for each phytosterol and the internal standard.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
The LC-MS/MS method offers a more direct analysis by eliminating the need for derivatization.
1. Saponification and Extraction:
-
The saponification and extraction steps are similar to the GC-MS protocol, involving alkaline hydrolysis followed by liquid-liquid extraction to isolate the free sterols.
2. LC-MS/MS Analysis:
-
Reconstitute the dried extract in a suitable solvent (e.g., methanol/acetonitrile).
-
Inject the sample into the LC-MS/MS system.
-
Chromatographic separation is performed on a reverse-phase column (e.g., C18).
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity for the quantification of target this compound. Atmospheric pressure chemical ionization (APCI) is a common ionization source for sterol analysis.[5]
Method Workflows
The following diagrams illustrate the experimental workflows for both GC-MS and LC-MS/MS methods for phytosterol quantification in plasma.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of a comprehensive two-dimensional gas chromatography-mass spectrometry method for the analysis of phytosterol oxidation products in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. agilent.com [agilent.com]
A Guide to Inter-laboratory Comparison for the Standardization of Phytosterol Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of phytosterols (B1254722), crucial compounds in food science, nutrition, and pharmaceutical development. Accurate and reproducible analysis of this compound is paramount for ensuring product quality, verifying health claims, and advancing research. This document summarizes data from inter-laboratory comparison studies, details experimental protocols for standardized methods, and offers visual workflows to facilitate understanding and implementation of these analytical techniques.
Data Presentation: A Comparative Overview of Analytical Methods
The accurate quantification of this compound is predominantly achieved through gas chromatography (GC) and to a lesser extent, liquid chromatography (LC) based methods. The choice of method often depends on the sample matrix, the required sensitivity, and the specific this compound of interest. Inter-laboratory studies and proficiency tests are essential for evaluating the performance and comparability of these methods across different laboratories.
Below is a summary of performance data from a collaborative study on the determination of this compound in various food matrices and a single-laboratory validation for saw palmetto raw materials and dietary supplements. This data highlights the expected precision and accuracy of a standardized GC-FID method.
Table 1: Summary of Inter-laboratory Study Performance Data for Phytosterol Analysis by GC-FID (AOCS Official Method Ce 12-16)
| Analyte | Sample Matrix | Mean Concentration (% w/w) | Repeatability (RSDr) (%) | Reproducibility (RSDR) (%) |
| Total this compound | Phytosterol Concentrate | 92.7 | 0.48 | 1.83 |
| Fish Oil (spiked) | 2.61 | 0.22 | 2.07 | |
| Campesterol | Phytosterol Concentrate | 25.0 | 0.58 | 1.76 |
| Fish Oil (spiked) | 0.18 | 1.19 | 2.47 | |
| β-Sitosterol | Phytosterol Concentrate | 40.1 | 0.54 | 2.13 |
| Fish Oil (spiked) | 2.00 | 0.20 | 2.31 | |
| Stigmasterol | Phytosterol Concentrate | 20.3 | 0.66 | 2.04 |
| Fish Oil (spiked) | 0.02 | 1.99 | 10.33 | |
| Sitostanol | Phytosterol Concentrate | 1.09 | 0.88 | 5.97 |
| Fish Oil (spiked) | 0.27 | 0.65 | 1.51 |
Data sourced from a collaborative study on AOCS Official Method Ce 12-16.
Table 2: Single-Laboratory Validation Data for Phytosterol Analysis in Saw Palmetto by GC-FID
| Analyte | Repeatability (RSDr) (%) | Reproducibility (RSDR) (%) | Recovery (%) |
| Campesterol | 3.93 - 17.3 | 7.97 - 22.6 | 99.8 |
| Stigmasterol | 3.56 - 22.7 | 0 - 26.7 | 111 |
| β-Sitosterol | 3.70 - 43.9 | 5.27 - 43.9 | 111 |
Data from an interlaboratory study on the determination of this compound in saw palmetto raw materials and dietary supplements.[1]
Experimental Protocols
Detailed and standardized experimental protocols are fundamental to achieving comparable and reliable results in phytosterol analysis. Below are the key steps involved in the widely recognized official methods.
AOCS Official Method Ce 12-16: Sterols and Stanols in Foods and Dietary Supplements Containing Added this compound
This method is applicable for the determination of total free and esterified sterols and stanols in a wide range of foods and dietary supplements.[2][3]
Principle: The sample is saponified to liberate esterified this compound. The unsaponifiable matter containing the free sterols is then extracted, derivatized to form trimethylsilyl (B98337) (TMS) ethers, and subsequently analyzed by gas chromatography with flame ionization detection (GC-FID).[2][3]
Detailed Protocol:
-
Sample Preparation:
-
Accurately weigh a representative portion of the homogenized sample.
-
Add an internal standard (e.g., epicoprostanol) to the sample.
-
-
Saponification:
-
Add ethanolic potassium hydroxide (B78521) solution to the sample.
-
Reflux the mixture to saponify the lipids and release the this compound from their esterified forms.
-
-
Extraction of Unsaponifiables:
-
After cooling, add water and an organic solvent (e.g., toluene) to the saponified mixture.
-
Shake vigorously and allow the layers to separate.
-
Collect the organic (upper) layer containing the unsaponifiable matter.
-
Wash the organic layer with water and potassium hydroxide solution to remove interfering substances.
-
-
Derivatization:
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Add a silylating agent (e.g., a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS)) to the dried residue.
-
Heat the mixture to convert the this compound to their volatile TMS ethers.
-
-
Gas Chromatographic Analysis:
-
Instrument: Gas chromatograph equipped with a flame ionization detector (FID).
-
Column: A capillary column suitable for sterol analysis (e.g., 5% phenyl-methylpolysiloxane).
-
Injection: Inject an aliquot of the derivatized sample into the GC.
-
Temperature Program: Utilize a temperature program that allows for the separation of the major this compound.
-
Quantification: Identify and quantify the individual this compound based on the retention times and peak areas relative to the internal standard.
-
ISO 12228-1:2014: Animal and vegetable fats and oils — Determination of individual and total sterols contents — Gas chromatographic method
This international standard specifies a procedure for the determination of the content and composition of sterols in animal and vegetable fats and oils.[4][5][6]
Principle: The fat or oil sample is saponified, and the unsaponifiable matter is extracted. The sterol fraction is then isolated from the unsaponifiables by thin-layer chromatography (TLC). The recovered sterols are derivatized to their TMS ethers and analyzed by GC-FID.[4][5][6]
Detailed Protocol:
-
Saponification and Extraction:
-
Saponify the oil sample with an ethanolic potassium hydroxide solution.
-
Extract the unsaponifiable matter with an organic solvent.
-
-
Isolation of Sterols by TLC:
-
Apply the concentrated unsaponifiable matter to a preparative TLC plate.
-
Develop the plate in a suitable solvent system to separate the sterol band from other components.
-
Scrape the silica (B1680970) gel corresponding to the sterol band.
-
Elute the sterols from the silica gel with a solvent.
-
-
Derivatization and GC Analysis:
-
Follow the derivatization and GC analysis steps as described in the AOCS Official Method Ce 12-16.
-
AOAC Official Method 994.10: Cholesterol in Foods
While this method is for cholesterol, its principles are directly applicable to phytosterol analysis, as this compound are structurally similar to cholesterol. The method employs a direct saponification technique.[7][8][9]
Principle: The food sample is directly saponified at a high temperature with an ethanolic potassium hydroxide solution. The unsaponifiable fraction containing cholesterol (and other sterols) is extracted with toluene. The sterols are then derivatized to their TMS ethers and quantified by GC.[7][8][9]
Detailed Protocol:
-
Direct Saponification:
-
Weigh the sample directly into a flask.
-
Add the internal standard and ethanolic KOH.
-
Reflux the mixture.
-
-
Extraction:
-
After cooling, extract the unsaponifiables with toluene.
-
-
Derivatization and GC Analysis:
-
Follow the derivatization and GC analysis steps as described in the AOCS Official Method Ce 12-16.
-
Mandatory Visualization
The following diagrams illustrate the key workflows in the inter-laboratory comparison and analysis of this compound.
References
- 1. organomation.com [organomation.com]
- 2. aocs.org [aocs.org]
- 3. library.aocs.org [library.aocs.org]
- 4. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 5. bipea.org [bipea.org]
- 6. webstore.ansi.org [webstore.ansi.org]
- 7. academic.oup.com [academic.oup.com]
- 8. scribd.com [scribd.com]
- 9. scribd.com [scribd.com]
A Guide to Utilizing Certified Reference Materials for Robust Phytosterol Method Validation
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of phytosterols (B1254722) is critical for quality control in the food and dietary supplement industries, as well as for research into their therapeutic effects. Method validation is a cornerstone of reliable analysis, and the use of Certified Reference Materials (CRMs), such as Standard Reference Materials (SRMs) from the National Institute of Standards and Technology (NIST), is indispensable for ensuring the accuracy and comparability of results. This guide provides a comparative overview of available SRMs and the two predominant analytical techniques for phytosterol analysis: Gas Chromatography with Flame Ionization Detection (GC-FID) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Comparing Certified Reference Materials for this compound
Several certified reference materials are available to support the validation of analytical methods for this compound. The choice of a CRM will depend on the matrix of the samples being analyzed.
| Certified Reference Material | Matrix | Certified this compound | Intended Use |
| NIST SRM 3251 | Saw Palmetto Extract | β-Sitosterol, Campesterol, Stigmasterol | Validation of methods for determining this compound in dietary supplements and similar complex botanical matrices. |
| BCR-162 | Soya-Maize Oil Blend | β-Sitosterol, Campesterol, Stigmasterol | Validation of methods for determining this compound in edible fats and oils. |
| BCR-163 | Pig and Beef Fat Blend | Cholesterol (with certified phytosterol values) | Primarily for cholesterol analysis, but can be used for phytosterol method validation in animal fat matrices. |
| BCR-164 | Anhydrous Milk-Fat | Cholesterol (with certified phytosterol values) | Primarily for cholesterol analysis, but can be used for phytosterol method validation in dairy fat matrices. |
Head-to-Head: GC-FID vs. LC-MS/MS for Phytosterol Analysis
Both GC-FID and LC-MS/MS are powerful techniques for the quantification of this compound. The choice between them often depends on factors such as the need for structural confirmation, sensitivity requirements, and sample throughput.
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation of volatile derivatives based on boiling point and polarity, with detection by flame ionization. | Separation based on polarity, with detection and quantification based on mass-to-charge ratio of specific ions. |
| Sample Preparation | Requires saponification to release esterified this compound, followed by extraction and derivatization (e.g., silylation) to increase volatility. | Typically requires saponification and extraction. Derivatization is generally not necessary. |
| Selectivity | Good, but can be susceptible to co-elution with structurally similar compounds. | Excellent, as it relies on specific precursor-to-product ion transitions for each analyte, minimizing interferences. |
| Sensitivity | Generally lower than LC-MS/MS. | High sensitivity, allowing for the detection and quantification of low-level this compound. |
| Run Time | Typically longer due to the need for temperature programming and derivatization. | Can offer faster analysis times, especially with modern ultra-high-performance liquid chromatography (UHPLC) systems. |
| Confirmation | Primarily based on retention time matching with standards. Mass spectrometry (GC-MS) can be used for confirmation. | Provides structural confirmation through fragmentation patterns, enhancing confidence in analyte identification. |
| Cost | Lower initial instrument cost and operational expenses. | Higher initial instrument cost and maintenance expenses. |
Experimental Protocols
Below are detailed methodologies for the analysis of this compound using GC-FID and LC-MS/MS, incorporating the use of a certified reference material like NIST SRM 3251 for method validation.
Experimental Workflow for Phytosterol Method Validation
Caption: Workflow for phytosterol method validation using a CRM.
Detailed Protocol 1: Phytosterol Analysis by GC-FID
1. Sample and SRM Preparation:
-
Weigh an appropriate amount of the test sample and the Certified Reference Material (e.g., NIST SRM 3251) into separate screw-capped tubes.
-
Add an internal standard (e.g., 5α-cholestane) to each tube.
-
Saponification: Add 2 M potassium hydroxide (B78521) in ethanol (B145695) and heat at 80°C for 1 hour to hydrolyze any esterified this compound.
-
Extraction: After cooling, add water and extract the unsaponifiable matter three times with n-hexane.
-
Combine the hexane (B92381) extracts and wash with water until neutral.
-
Evaporate the hexane extract to dryness under a stream of nitrogen.
2. Derivatization:
-
To the dried residue, add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane).
-
Heat at 70°C for 30 minutes to convert the this compound to their volatile trimethylsilyl (B98337) (TMS) ethers.
3. GC-FID Analysis:
-
Gas Chromatograph: Agilent 7890A or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at 180°C, hold for 1 minute, ramp to 290°C at 10°C/min, and hold for 20 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Detector: Flame Ionization Detector (FID) at 300°C.
-
Injection Volume: 1 µL.
4. Method Validation using SRM:
-
Accuracy: Analyze the prepared SRM sample and calculate the recovery of the certified this compound (β-sitosterol, campesterol, stigmasterol) by comparing the measured concentrations to the certified values.
-
Precision: Perform replicate analyses of the SRM and the test sample to determine repeatability (intra-day precision) and intermediate precision (inter-day precision), expressed as the relative standard deviation (%RSD).
-
Linearity: Prepare a series of calibration standards of the target this compound at different concentrations and analyze them to establish the linearity of the detector response.
Detailed Protocol 2: Phytosterol Analysis by LC-MS/MS
1. Sample and SRM Preparation:
-
Follow the same saponification and extraction procedure as described for the GC-FID method (Protocol 1, step 1).
-
After evaporating the hexane extract to dryness, reconstitute the residue in an appropriate solvent for LC-MS analysis (e.g., methanol (B129727) or acetonitrile).
2. LC-MS/MS Analysis:
-
Liquid Chromatograph: Agilent 1290 Infinity II or equivalent.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for each phytosterol should be optimized.
3. Method Validation using SRM:
-
Accuracy: Analyze the prepared SRM sample and determine the recovery of the certified this compound by comparing the quantified values against the certified concentrations.
-
Precision: Assess repeatability and intermediate precision by analyzing multiple preparations of the SRM and a sample on the same day and on different days.
-
Linearity: Construct calibration curves for each phytosterol using a series of standard solutions.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of each analyte that can be reliably detected and quantified.
Logical Relationship in Method Validation
Caption: The role of CRMs in ensuring reliable analytical data.
A Comparative Guide to HPLC and GC-MS Methods for Phytosterol Profiling
For researchers, scientists, and drug development professionals, the accurate and precise quantification of phytosterols (B1254722) is paramount for quality control, efficacy testing, and regulatory compliance. The two most prominent analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective cross-validation of these methods, supported by experimental data and detailed methodologies, to facilitate the selection of the most appropriate technique for specific research needs.
Methodology Overview
High-Performance Liquid Chromatography (HPLC) is a technique that separates, identifies, and quantifies components in a mixture.[1] It is particularly well-suited for non-volatile and thermally labile compounds like this compound, which can often be analyzed in their native form without the need for chemical derivatization.[1] In contrast, Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[1] This technique is ideal for volatile and thermally stable compounds. For non-volatile compounds such as this compound, a derivatization step is typically required to increase their volatility and thermal stability.[1]
Quantitative Performance Data
The selection of an analytical method is often dictated by its performance characteristics. The following tables summarize key validation parameters for HPLC and GC-MS methods for the quantification of this compound, compiled from various studies. It is important to note that these values can vary depending on the specific instrumentation, column, and experimental conditions.
Table 1: HPLC Method Validation Parameters for Phytosterol Analysis
| Validation Parameter | Performance Data | Reference |
| Linearity (r²) | > 0.998 - 0.999 | [2] |
| Linearity Range | 1.70–130 μg/mL | [2] |
| Limit of Detection (LOD) | 0.32–9.30 μg/mL | [2] |
| Limit of Quantification (LOQ) | 0.98–28.1 μg/mL | [2] |
| Precision (%RSD) | < 5% | [2] |
| Accuracy (Recovery) | 95-105% | [2] |
Table 2: GC-MS Method Validation Parameters for Phytosterol Analysis
| Validation Parameter | Performance Data | Reference |
| Linearity (r²) | > 0.99 | [3] |
| Linearity Range | 1 ng/mL to 50 μg/mL | [3] |
| Limit of Detection (LOD) | 2 ng/mL to 25 ng/mL | [3] |
| Limit of Quantification (LOQ) | 10 ng/mL to 100 ng/mL | [3] |
| Precision (%RSD) | < 15% | [4] |
| Accuracy (Recovery) | 93.5% and 101% | [5] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and comparison of analytical methods. Below are representative protocols for both HPLC and GC-MS analysis of this compound.
HPLC-UV Protocol for Phytosterol Analysis
This protocol is based on reversed-phase HPLC with UV detection.
-
Sample Preparation (Saponification and Extraction):
-
Weigh an appropriate amount of the sample into a flask.
-
Add an internal standard (e.g., 5α-cholestane).
-
Perform alkaline saponification by adding ethanolic potassium hydroxide (B78521) solution and refluxing the mixture to liberate sterols from their esterified forms.[6]
-
After cooling, extract the unsaponifiable matter containing the this compound using a suitable solvent like n-hexane.[3][6]
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
HPLC System: An HPLC system equipped with a UV or PDA detector is typically used.[1][2]
-
Column: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm) is commonly employed.[1]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile (B52724) and methanol (B129727) (e.g., 80:20 v/v) is often effective.[1][2]
-
Flow Rate: A flow rate of 1.0 to 1.5 mL/min is typical.[1]
-
Detection: UV detection at a wavelength around 205-210 nm.[7]
-
-
Data Analysis:
-
Identify and quantify this compound by comparing the retention times and peak areas of the sample components with those of authentic standards.
-
GC-MS Protocol for Phytosterol Analysis
This protocol involves derivatization to increase the volatility of the this compound.
-
Sample Preparation (Saponification and Extraction):
-
Derivatization:
-
Evaporate the extracted sample to dryness under a stream of nitrogen.
-
Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and heat to convert the this compound to their trimethylsilyl (B98337) (TMS) ethers.[4][8]
-
Evaporate the derivatizing agent and reconstitute the residue in a suitable solvent like iso-octane.[4]
-
-
Chromatographic Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.[5]
-
Column: A non-polar capillary column, such as a TG-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness), is commonly used.[5][9]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[5]
-
Oven Temperature Program: A temperature gradient is typically employed, for instance, starting at 150°C, holding for a few minutes, then ramping up to 320°C.[9]
-
Injector and Detector Temperatures: Injector temperature around 250-280°C and MS source temperature around 230-250°C.[4][5]
-
Ionization Mode: Electron Impact (EI) ionization is common.[8]
-
-
Data Analysis:
-
Identify this compound based on their retention times and mass spectra, often by comparison to spectral libraries and authentic standards. Quantification is achieved by monitoring specific ions (Selected Ion Monitoring - SIM) and comparing peak areas to those of standards.[10]
-
Method Comparison and Workflow
The choice between HPLC and GC-MS depends on several factors, including the specific analytical needs, available instrumentation, and the nature of the sample matrix.
Caption: A generalized workflow for the analysis of this compound.
HPLC offers a more straightforward sample preparation workflow by eliminating the need for derivatization, making it a more direct method for analyzing this compound.[1] It is particularly advantageous for heat-sensitive compounds. GC-MS, on the other hand, provides higher sensitivity and selectivity, which is crucial for the analysis of trace levels of this compound in complex matrices.[11] The mass spectral data from GC-MS also provides a higher degree of confidence in compound identification.[8]
Caption: Strengths and weaknesses of HPLC and GC-MS for phytosterol analysis.
Conclusion
Both HPLC and GC-MS are powerful techniques for the quantification of this compound, each with its own set of advantages and disadvantages. For routine quality control where simplicity and direct analysis are key, HPLC may be the preferred method. For research applications that demand high sensitivity and confident identification of a wide range of this compound, GC-MS is an excellent choice.[1] Ultimately, the selection between HPLC and GC-MS will depend on the specific requirements of the analysis, including the sample matrix, the required sensitivity, the availability of instrumentation, and the desired sample throughput. A thorough cross-validation of both methods can provide the highest level of confidence in analytical results.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative analysis of this compound in edible oils using APCI liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rivm.nl [rivm.nl]
- 5. vjfc.nifc.gov.vn [vjfc.nifc.gov.vn]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. aocs.org [aocs.org]
- 9. myfoodresearch.com [myfoodresearch.com]
- 10. GC/EI-MS method for the determination of this compound in vegetable oils - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
A Comparative Analysis of the Bioavailability of Free Phytosterols and Phytosterol Esters
A comprehensive guide for researchers and drug development professionals on the comparative bioavailability and efficacy of free phytosterols (B1254722) versus their esterified counterparts. This document synthesizes experimental data to provide an objective comparison of their performance.
Introduction: this compound and Cholesterol Management
This compound, plant-derived sterols structurally similar to cholesterol, are recognized for their cholesterol-lowering properties. They are available in dietary supplements and functional foods in two primary forms: free this compound and phytosterol esters. The key difference lies in their chemical structure; phytosterol esters are formed by binding a fatty acid to the sterol molecule, a process called esterification. This modification significantly increases their fat solubility, which influences their formulation in food products and their subsequent physiological behavior.[1] The central mechanism of action for lowering cholesterol requires this compound to be in their free, unesterified form within the intestine to compete with cholesterol for absorption.[2]
The Critical Role of Hydrolysis in Bioavailability
For phytosterol esters to exert their cholesterol-lowering effect, they must first be hydrolyzed in the small intestine to release the free this compound.[3] This enzymatic cleavage is carried out by pancreatic enzymes, specifically cholesterol esterase.[2] Studies have shown that this hydrolysis process is highly efficient. In a study involving ileostomy subjects, it was found that approximately 88.4% of phytosterol esters and 85.7% of phytostanol esters were hydrolyzed during their passage through the small bowel.[4] This near-complete hydrolysis ensures that the active, free phytosterol is available to interfere with cholesterol absorption.
The free this compound then compete with dietary and biliary cholesterol for incorporation into micelles, which are essential for the transport of lipids to the intestinal wall for absorption.[5] By displacing cholesterol from these micelles, this compound effectively reduce the amount of cholesterol that can be absorbed into the bloodstream.[6][7]
Quantitative Comparison of Efficacy
Experimental data from clinical trials provide a direct comparison of the effects of free this compound and phytosterol esters on the absorption of cholesterol and other fat-soluble compounds.
| Parameter Measured | Free this compound | Phytosterol Esters | Study Population | Key Findings |
| Cholesterol Absorption | ~60% decrease[8][9] | ~60% decrease[8][9] | 26 Normocholesterolemic Men | Both forms demonstrated a similar and significant reduction in cholesterol absorption. |
| β-Carotene Bioavailability | Reduced by ~50%[8][9] | Reduced by ~50%[8][9] | 26 Normocholesterolemic Men | The reduction was significantly less with free this compound compared to esters.[8] |
| α-Tocopherol Bioavailability | Reduced by ~20%[8][9] | Reduced by ~20%[8][9] | 26 Normocholesterolemic Men | The reduction was less with free this compound (P=0.054).[8] |
| Phytosterol Bioavailability (in vivo, rats) | Lower (Peak blood conc. at 4h)[10] | Higher (Peak blood conc. at 3h for PL & PO)[10] | Wistar Rats | Phytosterol Linoleic (PL) and Oleic (PO) esters showed significantly higher bioavailability than free this compound (PS) and Phytosterol Acetic (PA) esters.[10] |
| Phytosterol Absorption (in vitro) | 14.84 ± 0.56 µg/g (at 6h)[10] | 78.89 ± 2.82 µg/g (PL at 4h)75.93 ± 2.64 µg/g (PO at 4h)25.84 ± 0.86 µg/g (PA at 6h)[10] | Caco-2 Cell Monolayer | Absorption of linoleic and oleic esters was significantly higher than for free this compound and acetic esters.[10] |
Data sourced from Richelle et al. (2004)[8] and Yang et al. (2020)[10].
Signaling and Digestive Pathways
The pathway from ingestion to physiological effect involves several key steps, primarily digestion, hydrolysis, and micellar competition.
References
- 1. Plant Sterol vs. Phytosterol Ester Softgels: Key Differences - CONAT [conatbio.com]
- 2. The in vitro hydrolysis of phytosterol conjugates in food matrices by mammalian digestive enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dietary Plant Sterol Esters Must Be Hydrolyzed to Reduce Intestinal Cholesterol Absorption in Hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phytosterol and phytostanol esters are effectively hydrolysed in the gut and do not affect fat digestion in ileostomy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phytosterol ester processing in the small intestine: impact on cholesterol availability for absorption and chylomicron cholesterol incorporation in healthy humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phytosterol ester processing in the small intestine: impact on cholesterol availability for absorption and chylomicron cholesterol incorporation in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Both free and esterified plant sterols reduce cholesterol absorption and the bioavailability of beta-carotene and alpha-tocopherol in normocholesterolemic humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
A Comparative Guide to Evaluating Linearity, LOD, and LOQ for Phytosterol Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of phytosterols (B1254722) is paramount for quality control in the food and pharmaceutical industries, as well as for advancing research into their therapeutic benefits. Validating the analytical methods used for this purpose is a critical step to ensure reliable and reproducible data. This guide provides a comparative overview of key validation parameters—linearity, limit of detection (LOD), and limit of quantitation (LOQ)—for various analytical methods employed in phytosterol analysis, supported by experimental data from peer-reviewed studies.
Quantitative Data Summary
The performance of an analytical method is often defined by its linearity, sensitivity (LOD), and the lowest concentration at which the analyte can be reliably quantified (LOQ). The following table summarizes these parameters for common analytical techniques used for phytosterol analysis.
| Analytical Method | Phytosterol Analyte(s) | Linearity (r²) | LOD | LOQ | Matrix | Reference |
| LC-MS/MS | Brassicasterol, Campesterol, Cycloartenol, β-Sitosterol, Stigmasterol, Lupeol | >0.99 | 2 - 25 ng/mL | 10 - 100 ng/mL | Edible Oils | [1][2] |
| SFC-APCI-MS/MS | Brassicasterol, Campesterol, Stigmasterol, β-Sitosterol, δ-5-Avenasterol, Cycloartenol, Lupeol | - | 1 - 15 ng/mL | 5 - 40 ng/mL | Coconut and Palm Oil | [2] |
| UHPLC-MS/MS | Campesterol, β-Sitosterol, Stigmasterol | - | 0.005 - 0.015 ng/mL | 0.030 - 0.10 ng/mL | Edible Oils | [2] |
| LC-MS/MS | Five "Aloe sterols" | >0.999 | - | 2.3 - 4.1 ng/mL | Aloe Vera Gel Powder | [3][4] |
| GC-FID | Campesterol, β-Sitosterol, Stigmasterol | >0.999 | 0.01 - 0.12 mg/100 g | 0.04 - 0.40 mg/100 g | Nuts and Seeds | [5] |
| GC-FID | β-Sitosterol | 0.9985 | 0.36 mg/100 g | 1.20 mg/100 g | Virgin Camellia and Olive Oil | [6][7] |
| GC-MS | β-Sitosterol, Stigmasterol, Campesterol | ≥0.9868 | - | 4.3 µg/mL (LLOQ) | Deli-Style Turkey | [8] |
| GC-MS/MS | Cholesterol, Brassicasterol, Stigmasterol, β-Sitosterol, Campesterol | - | - | 2 mg/kg | General Foods | [9] |
| RP-HPLC-CAD | Five this compound | - | <5 ng | <10 ng | Red Palm Oil | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. Below are summaries of typical experimental protocols for the analysis of this compound using common chromatographic techniques.
Protocol 1: LC-MS/MS Analysis of this compound in Edible Oils[1][2]
-
Sample Preparation:
-
Saponification: An aliquot of the oil sample is mixed with a 2 M ethanolic potassium hydroxide (B78521) (KOH) solution.
-
Extraction: The saponified mixture is extracted with hexane (B92381).
-
Reconstitution: The hexane extract is evaporated to dryness and the residue is reconstituted in isopropanol.
-
-
Chromatography:
-
System: A liquid chromatography-tandem mass spectrometry (LC-MS/MS) system is used.
-
Column: A reversed-phase C18 or similar column is typically employed.
-
Mobile Phase: An isocratic mobile phase, such as acetonitrile/methanol (99:1, v/v), is used for elution.
-
Flow Rate: A suitable flow rate is maintained, for example, 600 µL/min.
-
-
Mass Spectrometry:
-
Ionization: Positive ion atmospheric pressure chemical ionization (APCI) is a common ionization technique.
-
Detection: Selected reaction monitoring (SRM) is used for the quantification of specific this compound.
-
-
Validation Parameters:
-
Linearity: Calibration curves are generated by analyzing a series of standard solutions of known concentrations. A linear range up to 50 µg/mL is often investigated.
-
LOD and LOQ: These are determined based on the signal-to-noise ratio, typically 3 for LOD and 10 for LOQ.
-
Protocol 2: GC-FID Analysis of this compound in Nuts and Seeds[5][11]
-
Sample Preparation:
-
Lipid Extraction: Lipids are extracted from the ground sample using a method like the modified Folch procedure.
-
Saponification: The extracted lipids are saponified with ethanolic KOH to release free this compound.
-
Extraction of Unsaponifiables: The unsaponifiable matter containing the this compound is extracted.
-
Derivatization: The extracted this compound are derivatized to form trimethylsilyl (B98337) (TMS) ethers to increase their volatility for GC analysis.
-
-
Chromatography:
-
System: A gas chromatograph equipped with a flame ionization detector (GC-FID) is used.
-
Column: A capillary column, such as one with a 5% diphenyl/95% dimethylpolysiloxane stationary phase, is commonly used.
-
-
Quantification:
-
An internal standard is added to the sample prior to analysis for accurate quantification.
-
-
Validation Parameters:
-
Linearity: Assessed by analyzing a series of standards and plotting the peak area ratio (analyte/internal standard) against the concentration.
-
LOD and LOQ: Determined by analyzing samples with low concentrations of this compound.
-
Mandatory Visualizations
Experimental Workflow for Method Validation
The following diagram illustrates a generalized workflow for the validation of an analytical method for phytosterol quantification, from sample preparation to the evaluation of key performance parameters.
References
- 1. Quantitative analysis of this compound in edible oils using APCI liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Validation of an LC-MS/MS method for the quantitation of this compound derived from Aloe vera gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Determination of cholesterol and four this compound in foods without derivatization by gas chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of the Bioactivities of β-Sitosterol, Campesterol, and Stigmasterol
A comprehensive guide for researchers and drug development professionals on the distinct and overlapping biological effects of three major phytosterols (B1254722). This document provides a comparative overview of their anticancer, anti-inflammatory, and cholesterol-lowering properties, supported by experimental data and detailed methodologies.
The plant-derived sterols, β-sitosterol, campesterol (B1663852), and stigmasterol (B192456), are structurally similar to cholesterol and are the most abundant this compound in the human diet.[1] While sharing a common tetracyclic core, subtle differences in their side-chain structures lead to a diverse range of biological activities. This guide offers a comparative analysis of their bioactivities, presenting quantitative data in accessible tables, outlining experimental protocols for key assays, and visualizing associated signaling pathways to aid in research and development endeavors.
Comparative Bioactivity Overview
The primary bioactivities of β-sitosterol, campesterol, and stigmasterol include anticancer, anti-inflammatory, and cholesterol-lowering effects. While all three exhibit these properties to varying degrees, the potency and mechanisms of action can differ significantly.
Anticancer Activity
All three this compound have demonstrated anticancer properties through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and suppression of angiogenesis.
β-Sitosterol has been extensively studied and shows broad-spectrum anticancer activity against various cancer cell lines, including breast, colon, prostate, and liver cancer.[2][3] It has been shown to induce apoptosis by modulating the Bax/Bcl-2 ratio and activating caspases.[3][4]
Stigmasterol also exhibits significant anticancer effects, particularly in inhibiting tumor angiogenesis and inducing apoptosis.[5][6] Studies have shown its ability to suppress the NF-κB and PI3K/Akt signaling pathways.[5]
Campesterol has demonstrated anticancer potential, although it is generally considered less potent than β-sitosterol in some contexts.[7] Its anti-angiogenic effects have been noted, contributing to its anticancer action.[8]
Table 1: Comparative Anticancer Activity
| Bioactivity | β-Sitosterol | Campesterol | Stigmasterol | Key Findings & Citations |
| Inhibition of 5-alpha reductase (Prostate Cancer) | IC50: 3.24 ± 0.32 µM | IC50: 15.75 ± 5.56 µM | IC50: 31.89 ± 4.26 µM | β-sitosterol shows the highest inhibitory activity against 5-alpha reductase, an enzyme implicated in prostate cancer.[9] |
| Cytotoxicity in Breast Cancer Cells (MCF-7) | Effective in inducing apoptosis.[1] | Induces a substantial reduction in the cholesterol fraction of total cellular sterols.[1] | Shows synergistic anticancer effects when combined with β-sitosterol.[5] | All three this compound exhibit activity against breast cancer cells through different or complementary mechanisms. |
| Effect on Angiogenesis | Suppresses angiogenesis.[5][6] | Inhibits bFGF-induced endothelial cell proliferation and tube formation.[8] | Suppresses tumor angiogenesis by downregulating TNF-α and inhibiting VEGF signaling.[9][10] | Stigmasterol's anti-angiogenic mechanism appears to be well-elucidated, involving key inflammatory and growth factor pathways. |
Anti-inflammatory Effects
The anti-inflammatory properties of these this compound are primarily attributed to their ability to modulate key inflammatory signaling pathways, such as the NF-κB pathway.
β-Sitosterol has been shown to exert anti-inflammatory effects by inhibiting the activation of NF-κB and the MAPK signaling pathway (ERK and p38).[4] It can also down-regulate pro-inflammatory signal transduction by increasing the activity of tyrosine phosphatase SHP-1.[11]
Stigmasterol demonstrates potent anti-inflammatory activity by inhibiting the NF-κB signaling pathway and reducing the production of pro-inflammatory cytokines.[12][13]
Campesterol also possesses anti-inflammatory properties, although the specific molecular mechanisms are less extensively characterized compared to β-sitosterol and stigmasterol.
Table 2: Comparative Anti-inflammatory Activity
| Bioactivity | β-Sitosterol | Campesterol | Stigmasterol | Key Findings & Citations |
| Inhibition of NF-κB Pathway | Inhibits LPS-induced activation of NF-κB.[4] | Possesses anti-inflammatory properties, with the NF-κB pathway being a likely target. | Suppresses the NF-κB signaling pathway.[5] | Both β-sitosterol and stigmasterol are confirmed inhibitors of the pro-inflammatory NF-κB pathway. |
| Effect on Inflammatory Mediators in Colitis | Ameliorates colitis by suppressing NF-κB activation. Less effective than stigmasterol in reducing some inflammatory markers.[14] | Not comparatively studied in this context. | More effective than β-sitosterol in lowering colonic inflammation score and expression of COX-2 and CSF-1 in a colitis model.[14] | In a mouse model of colitis, stigmasterol showed superior anti-inflammatory effects compared to β-sitosterol. |
Cholesterol-Lowering Effects
This compound are well-known for their ability to lower blood cholesterol levels, primarily by inhibiting the intestinal absorption of cholesterol.
β-Sitosterol and Campesterol are the most studied in this regard. They compete with cholesterol for incorporation into micelles in the intestine, thereby reducing cholesterol absorption.[15]
Stigmasterol also contributes to lowering cholesterol levels, and some studies suggest it may be more effective than β-sitosterol in alleviating nonalcoholic fatty liver disease (NAFLD) by suppressing hepatic lipogenic gene expression.[16]
Table 3: Comparative Cholesterol-Lowering Activity
| Bioactivity | β-Sitosterol | Campesterol | Stigmasterol | Key Findings & Citations |
| Inhibition of Cholesterol Absorption | Reduces cholesterol absorption by competing for micellar solubilization.[15] | Reduces cholesterol absorption through a similar competitive mechanism.[15] | Decreases intestinal bile acids and increases fecal lipid excretion.[16] | All three this compound interfere with cholesterol absorption in the gut. |
| Effect on Hepatic Lipid Metabolism | Less effective than stigmasterol in reducing hepatic lipids in a NAFLD model.[16] | Reduces secretion of atherogenic lipoproteins from HepG2 cells.[12] | More effective than β-sitosterol in lowering hepatic total lipids, triacylglycerols, and cholesterol in a NAFLD model.[16] | Stigmasterol shows a more pronounced beneficial effect on hepatic lipid metabolism in the context of NAFLD compared to β-sitosterol. |
Signaling Pathways
The bioactivities of β-sitosterol, campesterol, and stigmasterol are mediated through their interaction with various cellular signaling pathways. The following diagrams illustrate some of the key pathways involved.
Caption: β-Sitosterol inhibits inflammatory pathways.
Caption: Stigmasterol inhibits angiogenesis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments used to assess the bioactivities of these this compound.
Cell Viability (MTT) Assay for Anticancer Activity
This assay is used to assess the cytotoxic effects of the this compound on cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.[2][11]
-
Treatment: Treat the cells with various concentrations of the phytosterol (e.g., β-sitosterol, dissolved in a suitable solvent like DMSO) and incubate for a specified period (e.g., 24, 48, or 72 hours).[2][11] A vehicle control (solvent only) should be included.
-
MTT Addition: After the incubation period, remove the medium and add MTT solution (0.5 mg/mL in PBS) to each well.[11] Incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control.
Western Blot Analysis for Protein Expression
This technique is used to detect and quantify specific proteins involved in signaling pathways.
-
Cell Lysis: After treatment with the phytosterol, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.[4][11]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[4][11]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[4]
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.[4]
In Vitro Cholesterol-Lowering Assay in HepG2 Cells
This assay assesses the effect of this compound on cellular lipid metabolism.
-
Cell Culture: Culture HepG2 cells in a suitable medium until they reach a desired confluency.[12]
-
Treatment: Incubate the cells with the this compound (β-sitosterol, campesterol, or stigmasterol) at a specific concentration (e.g., 50 µM) for 24 hours.[12]
-
Lipid Extraction: After incubation, wash the cells and extract the intracellular lipids using a suitable solvent mixture (e.g., hexane/isopropanol).
-
Lipid Quantification: Quantify the levels of intracellular cholesterol and cholesterol esters using gas chromatography-mass spectrometry (GC-MS).[12]
-
Apolipoprotein Measurement: Measure the secretion of apolipoprotein B100 (apoB100) into the culture medium using Western blotting to assess VLDL production.[12]
Conclusion
β-sitosterol, campesterol, and stigmasterol, while structurally similar, exhibit distinct profiles in their biological activities. β-sitosterol often demonstrates potent and broad-spectrum anticancer effects. Stigmasterol shows particular promise in its anti-inflammatory and anti-angiogenic properties, with evidence suggesting superior efficacy in certain inflammatory conditions compared to β-sitosterol. Campesterol is a well-established cholesterol-lowering agent and also contributes to the overall anticancer and anti-inflammatory potential of phytosterol mixtures.
The provided data and experimental protocols offer a foundation for researchers to further explore the therapeutic potential of these compounds. The differences in their bioactivities highlight the importance of studying these this compound both individually and in combination to fully understand their synergistic or differential effects. Future research should focus on elucidating the more nuanced aspects of their mechanisms of action and translating these preclinical findings into clinical applications.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Evaluation of β-Sitosterol Loaded PLGA and PEG-PLA Nanoparticles for Effective Treatment of Breast Cancer: Preparation, Physicochemical Characterization, and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. β-sitosterol induces G1 arrest and causes depolarization of mitochondrial membrane potential in breast carcinoma MDA-MB-231 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Bioactivity of this compound and Their Production in Plant in Vitro Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. β-sitosterol suppresses fibroblast growth factor and epidermal growth factor receptors to induce apoptosis and inhibit migration in lung cancer: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of campesterol from Chrysanthemum coronarium L. and its antiangiogenic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lupeol and stigmasterol suppress tumor angiogenesis and inhibit cholangiocarcinoma growth in mice via downregulation of tumor necrosis factor-α - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lupeol and stigmasterol suppress tumor angiogenesis and inhibit cholangiocarcinoma growth in mice via downregulation of tumor necrosis factor-α | PLOS One [journals.plos.org]
- 11. β-sitosterol induces reactive oxygen species-mediated apoptosis in human hepatocellular carcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Margarine this compound decrease the secretion of atherogenic lipoproteins from HepG2 liver and Caco2 intestinal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Investigation of the anti-inflammatory effects of stigmasterol in mice: insight into its mechanism of action | Semantic Scholar [semanticscholar.org]
- 15. Stigmasterol attenuates inflammatory response of microglia via NF-κB and NLRP3 signaling by AMPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Assessing Accuracy and Precision in Phytosterol Quantification Protocols: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of phytosterols (B1254722) is critical for researchers, scientists, and drug development professionals in verifying food labeling, ensuring the quality of dietary supplements, and advancing research into their therapeutic benefits.[1] This guide provides an objective comparison of the most common analytical methods for phytosterol quantification, focusing on Gas Chromatography (GC) and Liquid Chromatography (LC) techniques. We present supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most suitable protocol for specific research needs.
Overview of Analytical Methods
Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary techniques for analyzing this compound.[1] GC, particularly when coupled with a flame ionization detector (GC-FID) or mass spectrometry (GC-MS), is favored for its high resolution and sensitivity.[1] HPLC is also widely used, especially for the analysis of phytosterol esters without the need for prior saponification.[1] More advanced techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) offer enhanced separation speed and sensitivity.[2][3]
Data Presentation: A Quantitative Comparison
The performance of an analytical method is determined by several key validation parameters, including linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (expressed as relative standard deviation, %RSD). The following tables summarize the performance characteristics of various phytosterol quantification protocols as reported in recent scientific literature.
Table 1: Performance of Gas Chromatography (GC) Based Methods
| Method | Analyte(s) | Linearity (R²) | Precision (%RSD) | Recovery (%) | Limit of Quantification (LOQ) | Derivatization Required? | Reference |
| GC-FID | β-sitosterol, Stigmasterol, Campesterol | ≥ 0.9868 | < 15% | Not Specified | 4.3 µg/mL | Yes (TMS ethers) | [4] |
| GC-MS | This compound in Milk & Yogurt | Not Specified | Not Specified | Not Specified | Not Specified | Yes (TMS ethers) | [1] |
| Derivatization-free GC-MS/MS | This compound and Cholesterol | Not Specified | 2-12% | 91-95% | 2 mg/kg | No | [5] |
| GC/MS-SIM | 30 Sterols and Triterpenes | Not Specified | Not Specified | Not Specified | Not Specified | Yes (Silylation) | [6] |
Table 2: Performance of Liquid Chromatography (LC) Based Methods
| Method | Analyte(s) | Linearity (R²) | Precision (%RSD) | Recovery (%) | Limit of Quantification (LOQ) | Derivatization Required? | Reference |
| LC-MS/MS | Aloe Sterols | > 0.999 | Intra-day: 2.6-6.4, Inter-day: 3.8-7.3 | 95-105% | 2.3-4.1 ng/mL | No | [3][5] |
| APCI-LC-MS/MS | 6 this compound in Edible Oils | Not Specified | Not Specified | Not Specified | 10-100 ng/mL | No | [5][7] |
| UHPLC-UV/CAD | 7 Plant Sterols and Stanols | Not Specified | Within-day: 1.0-5.8, Between-day: 1.4-6.7 | 95.4-103.4% | 0.3-1.2 µg/mL (in samples) | No | [8] |
| HPLC-CAD | 5 this compound | > 0.997 | Not Specified | Not Specified | <10 ng on column | No | [9][10] |
| LC-MS | Sterols in Biological Samples | Not Specified | Not Specified | Not Specified | Extrapolated from S/N | No | [11] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and replication of analytical methods. Below are generalized protocols for the key phytosterol quantification techniques.
Protocol 1: Gas Chromatography (GC) Based Analysis
This protocol outlines the typical steps for phytosterol analysis using GC, which often requires derivatization to increase the volatility of the analytes.[12]
1. Lipid Extraction:
-
A modified Folch method is commonly used to extract lipids from the sample matrix.[1]
2. Saponification:
-
The extracted lipids are saponified using an ethanolic potassium hydroxide (B78521) (KOH) solution to release free this compound from their esterified forms.[7] This step is crucial for determining the total phytosterol content.[12]
3. Extraction of Unsaponifiables:
-
The unsaponifiable matter, which contains the free this compound, is extracted from the saponified mixture using an organic solvent like n-hexane.[7]
4. Derivatization:
-
The hydroxyl group of the this compound is derivatized to form more volatile trimethylsilyl (B98337) (TMS) ethers, making them suitable for GC analysis.[6][12]
5. GC Analysis:
-
The derivatized sample is injected into a gas chromatograph.
-
Separation: A capillary column, such as one coated with 95% dimethyl- and 5% diphenyl-polysiloxane, is typically used for separation.[13]
-
Detection: A flame ionization detector (FID) or a mass spectrometer (MS) is used for detection and quantification.[13][14] Quantification is often performed using an internal standard like 5α-cholestane.[1][14]
References
- 1. benchchem.com [benchchem.com]
- 2. jascoinc.com [jascoinc.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. GC/EI-MS method for the determination of this compound in vegetable oils - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative analysis of this compound in edible oils using APCI liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A UHPLC method for the rapid separation and quantification of this compound using tandem UV/Charged aerosol detection - A comparison of both detection techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Simplified LC-MS Method for Analysis of Sterols in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. aocs.org [aocs.org]
- 14. files01.core.ac.uk [files01.core.ac.uk]
A Comparative Guide to In Vitro and In Vivo Models for Assessing Phytosterol Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Phytosterols (B1254722), plant-derived compounds structurally similar to cholesterol, are of significant interest in the pharmaceutical and nutraceutical industries for their cholesterol-lowering effects.[1][2] Assessing their bioavailability—the extent to which they are absorbed and become available at the site of action—is a critical step in the development of functional foods and therapeutic agents. This guide provides a detailed comparison of the two primary methodologies used for this assessment: in vitro cell-based assays and in vivo animal models.
At a Glance: In Vitro vs. In Vivo Models
| Feature | In Vitro Models (e.g., Caco-2 cells) | In Vivo Models (e.g., Wistar rats) |
| Biological Complexity | Low (single cell type monolayer) | High (whole organism with complex physiological interactions) |
| Predictive Accuracy for Humans | Moderate; good for initial screening of absorption mechanisms. | Higher; provides systemic effects but interspecies differences exist.[1] |
| Throughput | High | Low |
| Cost | Relatively low | High |
| Time to Results | Fast | Slow |
| Ethical Considerations | Minimal | Significant; requires adherence to animal welfare regulations. |
| Data Obtained | Cellular uptake, transport rates, mechanism of transport (e.g., passive diffusion).[3][4] | Pharmacokinetics (absorption, distribution, metabolism, excretion), overall bioavailability, tissue distribution.[3][4] |
Quantitative Data Comparison
The following tables summarize comparative data from a study assessing the bioavailability of free this compound (PS) and various phytosterol esters: phytosterol acetic ester (PA), phytosterol oleate (B1233923) ester (PO), and phytosterol linoleic ester (PL).[4]
Table 1: In Vitro Absorption and Transport in Caco-2 Cell Monolayers [4]
| Compound | Cumulative Transport at 3h (µg) | Absorption at 4h (µg/g protein) |
| PS | 8.58 ± 0.51 | 14.84 ± 0.56 (at 6h) |
| PA | 13.08 ± 0.82 | 25.84 ± 0.86 (at 6h) |
| PO | 24.65 ± 0.78 | 75.93 ± 2.64 |
| PL | 27.26 ± 0.76 | 78.89 ± 2.82 |
Data from Wang et al., 2021. Values are presented as mean ± standard deviation.
Table 2: In Vivo Bioavailability and Tissue Distribution in Wistar Rats [4]
| Compound | Peak Blood Concentration at 3h (µg/mL) | Bioavailability (%) | Liver Concentration at 3h (µg/g) |
| PS | - | <5 | - |
| PA | - | <5 | - |
| PO | - | 16.88 | - |
| PL | 21.82 ± 1.36 | 19.57 | 43.65 |
Data from Wang et al., 2021. Values are presented as mean ± standard deviation where available.
Experimental Protocols
In Vitro Model: Caco-2 Cell Monolayer Assay
The human colon adenocarcinoma cell line, Caco-2, is widely used as an in vitro model of the intestinal epithelial barrier.[5] When cultured on semi-permeable supports, these cells differentiate to form a monolayer with tight junctions and microvilli, mimicking the absorptive cells of the small intestine.[4]
Cell Culture and Differentiation:
-
Caco-2 cells are seeded onto Transwell™ polyester (B1180765) membrane inserts in 12-well plates at a density of approximately 2 x 10^4 cells/mL.[4]
-
The cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum and antibiotics.
-
The culture medium is changed every 2-3 days.
-
The cells are allowed to differentiate for 18-21 days, at which point they form a confluent monolayer. The integrity of the monolayer is typically assessed by measuring the transepithelial electrical resistance (TEER).
Transport Experiment (Apical to Basolateral):
-
The culture medium is removed, and the cell monolayers are washed with pre-warmed phosphate-buffered saline (PBS).
-
A solution containing the phytosterol compound (e.g., 100 µg/mL) is added to the apical (AP) side of the Transwell™ insert.
-
Blank PBS is added to the basolateral (BL) side.
-
The plate is incubated at 37°C with gentle shaking.
-
Aliquots are collected from the basolateral side at specified time points (e.g., 1, 1.5, 2, 2.5, and 3 hours) to measure the amount of phytosterol transported across the cell monolayer.[3]
-
An equal volume of fresh PBS is added back to the basolateral side after each sampling.
-
The concentration of the phytosterol in the collected samples is quantified using High-Performance Liquid Chromatography (HPLC).[3]
In Vivo Model: Wistar Rat Oral Gavage Study
Animal models provide a systemic environment to study the complex processes of digestion, absorption, metabolism, and excretion.[6]
Animal Handling and Dosing:
-
Male Wistar rats (6 weeks old, weighing 230-270g) are housed individually in metabolism cages.[3]
-
The animals are acclimatized and fed a standard diet that is virtually free of this compound.
-
Rats are fasted overnight before the experiment.
-
The phytosterol compounds, suspended in a vehicle like corn oil, are administered to the rats via oral gavage.
Sample Collection and Analysis:
-
Blood samples are collected from the tail vein at various time points (e.g., 0, 1, 2, 3, 4, and 5 hours) post-dosing.
-
At the end of the study (e.g., 3 hours), the animals are euthanized, and tissues such as the liver, spleen, kidney, and heart are collected.
-
Feces and urine may also be collected over the study period to assess excretion.
-
The concentration of this compound in the plasma and tissue homogenates is determined by HPLC after appropriate extraction procedures.[3]
-
Bioavailability is calculated based on the plasma concentration-time curve.
Visualizing the Workflows
Discussion and Conclusion
The comparison between the in vitro Caco-2 model and the in vivo rat model reveals a consistent trend: phytosterol esters, particularly those with long-chain unsaturated fatty acids like oleic (PO) and linoleic (PL) acid, exhibit higher bioavailability than free this compound (PS).[4][6] The in vitro results, showing significantly higher transport and absorption of PO and PL, were predictive of the enhanced bioavailability observed in vivo.[4]
-
In Vitro Strengths and Limitations: The Caco-2 model is an excellent high-throughput tool for initial screening and mechanistic studies. It correctly identified the superior transport characteristics of certain phytosterol esters. However, it cannot account for the effects of digestion, metabolism by the liver (first-pass effect), or distribution throughout the body. The transport mechanism for phytosterol esters in this model was determined to be passive transport.[3][4]
-
In Vivo Strengths and Limitations: The rat model provides a holistic view, confirming that the increased absorption seen in vitro translates to higher systemic availability.[4] It also allows for the study of tissue distribution, revealing the liver as a primary site for phytosterol accumulation.[4] Nevertheless, these studies are low-throughput, expensive, and raise ethical considerations.[7] Furthermore, quantitative extrapolation to humans must be done with caution due to interspecies differences in lipid metabolism.
References
- 1. The Bioavailability and Biological Activities of this compound as Modulators of Cholesterol Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. Caco-2 Cells for Measuring Intestinal Cholesterol Transport - Possibilities and Limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. In Vivo vs. In Vitro Models: Key Differences and Applications in Preclinical Research – Home 1 [liveonbiolabs.com]
Unveiling the Impact of Food Matrices on the Cholesterol-Lowering Efficacy of Phytosterols: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cholesterol-lowering effects of phytosterols (B1254722) delivered through various food matrices. By summarizing quantitative data from key clinical trials, detailing experimental protocols, and visualizing the underlying mechanisms and study designs, this document serves as a valuable resource for understanding the interplay between phytosterol efficacy and food formulation.
Data Presentation: Quantitative Comparison of Phytosterol Efficacy
The cholesterol-lowering effect of this compound is influenced by the food matrix in which they are incorporated. The following tables summarize the quantitative data from several randomized controlled trials, showcasing the percentage reduction in Low-Density Lipoprotein (LDL) cholesterol.
Table 1: Cholesterol-Lowering Effects of this compound in Various Food Matrices
| Food Matrix | Phytosterol Type & Dosage | Study Duration | LDL Cholesterol Reduction (%) | Total Cholesterol Reduction (%) | Reference |
| Fat-Based Spreads | |||||
| Margarine | Sterol Esters (2.4 g/day ) | 4 weeks | 13.6% | Not Reported | [1] |
| Margarine | Stanol Esters (2.4 g/day ) | 4 weeks | 8.3% | Not Reported | [1] |
| Margarine | Sitostanol Ester (3 g/day ) | 12 months | ~16.3% | Not Reported | [2] |
| Margarine | Plant Sterol Esters (1.6 g/day ) | 2 months | 8.8% | 6.4% | [3] |
| Dairy Products | |||||
| Yogurt Drink | Plant Sterols (1 g/day ) | 4 weeks | Dose-dependent | Dose-dependent | [4] |
| Yogurt Drink | Plant Sterols (2 g/day ) | 8 weeks | Dose-dependent | Dose-dependent | [4][5] |
| Low-Fat Yogurt | Plant Sterols (1.6 g/day ) | 4 weeks | Not specified | TC decreased by 4.1% | [6] |
| Flavoured Milk | Plant Sterols (2%) | 30 days | 2.6% | 2.5% | [7] |
| Yogurt | Plant Sterols (2%) | 30 days | 5.3% | 4.3% | [7] |
| Phytosterol-enriched milk | Plant Sterol (1.2 g/day ) | 8 weeks | 10.2% | 5.9% | [8] |
| Cereal-Based Products | |||||
| Wholegrain Wheat Cereal Biscuits | Plant Sterols (2 g/day ) | 4 weeks | 5.6% | 4.4% | [9] |
| Other Matrices | |||||
| Soya Milk | Plant Sterols (2%) | 30 days | 12.6% | 8.7% | [7] |
| Fruit Bar | Plant Sterols (2%) | 30 days | 9.1% | 5.0% | [7] |
Note: The reported efficacy can vary based on the study population's baseline cholesterol levels, dietary habits, and the specific composition of the food matrix.
Experimental Protocols
Understanding the methodologies behind these findings is crucial for their interpretation and for designing future studies. Below are detailed protocols from key experiments.
Protocol 1: Randomized, Controlled, Single-Blind Crossover Study of this compound in Low-Fat Foods and Margarine
-
Objective: To determine the efficacy of plant sterol esters and non-esterified stanols in lowering plasma cholesterol when incorporated into low-fat foods and margarine.[1]
-
Study Design: A randomized, controlled, single-blind crossover study.
-
Participants: Hypercholesterolemic subjects.
-
Intervention:
-
Study 1: A 12-week study with three 4-week periods. Participants consumed foods containing either 2.4 g/day of sterol esters, 2.4 g/day of non-esterified stanols, or control foods. The this compound were incorporated into breakfast cereal, bread, and spreads.
-
Study 2: A crossover design where participants consumed a 50% dairy fat spread with or without 2.4 g/day of sterol esters.
-
-
Primary Outcome Measures: Plasma lipids, including total cholesterol and LDL cholesterol.
-
Key Findings: In Study 1, sterol esters reduced LDL cholesterol by 13.6%, and stanols reduced it by 8.3%. In Study 2, the sterol ester-fortified spread significantly lowered LDL cholesterol compared to the control spread.[1]
Protocol 2: Double-Blind, Randomized, Crossover Clinical Trial of Phytosterol-Enriched Milk in Children and Adolescents
-
Objective: To examine the effects of daily consumption of a phytosterol-enriched milk compound on the lipid profiles of children and adolescents with dyslipidemia.[8]
-
Study Design: A randomized, double-blind, crossover clinical trial.
-
Participants: Twenty-eight dyslipidemic outpatients aged 6-9 years.
-
Intervention: Participants were randomly allocated to receive either milk enriched with 1.2 g/day of plant sterols or a control (skim milk) for 8 weeks. After a washout period, they crossed over to the other treatment.
-
Primary Outcome Measures: Changes from baseline in the mean lipid profile, including total cholesterol (TC) and low-density lipoprotein cholesterol (LDL-C).
-
Key Findings: After 8 weeks, the phytosterol-enriched milk significantly reduced LDL-C by 10.2% and TC by 5.9% compared to the control group.[8]
Protocol 3: Randomized Crossover Clinical Trial of this compound in Wholegrain Wheat Breakfast Cereal Biscuits
-
Objective: To test the cholesterol-lowering effect of 2 g of plant sterols incorporated into a single serve of wholegrain wheat breakfast cereal biscuits.[9]
-
Study Design: A double-blind, randomized crossover study with two 4-week intervention phases without a washout period.
-
Participants: Fifty volunteers with a total cholesterol of >5.5 mmol/L.
-
Intervention: Participants consumed either standard wholegrain wheat breakfast cereal biscuits or biscuits enriched with 2 g of plant sterols per serve for 4 weeks, then crossed over to the other treatment.
-
Primary Outcome Measures: LDL cholesterol levels.
-
Key Findings: The plant sterol-enriched breakfast cereal biscuits lowered LDL cholesterol by 5.6% compared to the standard biscuits.[9]
Mandatory Visualization
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of action of this compound in lowering cholesterol.
Caption: Typical workflow of a randomized controlled trial.
Conclusion
The cholesterol-lowering efficacy of this compound is well-established, with typical reductions in LDL cholesterol ranging from 5% to 15%. However, the food matrix plays a significant role in modulating this effect. Fat-based spreads, dairy products, and certain other matrices like soya milk have consistently demonstrated robust cholesterol-lowering capabilities. The choice of food matrix, alongside phytosterol dosage and the baseline lipid profile of the individual, are critical factors influencing the therapeutic outcome. The provided experimental protocols and diagrams offer a framework for understanding the current evidence and for guiding future research and development in this area.
References
- 1. Cholesterol-lowering effects of plant sterol esters and non-esterified stanols in margarine, butter and low-fat foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Cholesterol-Lowering Margarines: Are They Better? | AAFP [aafp.org]
- 3. Plant sterol-enriched margarine lowers plasma LDL in hyperlipidemic subjects with low cholesterol intake: effect of fibrate treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of yoghurt enriched with plant sterols on serum lipids in patients with moderate hypercholesterolaemia | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 5. Effects of yoghurt enriched with plant sterols on serum lipids in patients with moderate hypercholesterolaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. asclepiusopen.com [asclepiusopen.com]
- 8. Phytosterol-enriched milk lowers LDL-cholesterol levels in Brazilian children and adolescents: Double-blind, cross-over trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cholesterol-Lowering Effects of Plant Sterols in One Serve of Wholegrain Wheat Breakfast Cereal Biscuits—A Randomised Crossover Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Dose-Response Relationship of Phytosterol Supplementation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the dose-response relationships of different phytosterol supplementations in managing hypercholesterolemia. The focus is on the differential effects of commonly studied phytosterols (B1254722)—β-sitosterol, campesterol (B1663852), and stigmasterol (B192456)—on lipid profiles, particularly low-density lipoprotein (LDL) cholesterol. This document summarizes key experimental data, details methodologies from cited clinical trials, and visualizes relevant biological pathways and experimental workflows.
Data Presentation: Quantitative Comparison of Phytosterol Efficacy
The following tables summarize the dose-dependent effects of phytosterol supplementation on LDL cholesterol reduction as reported in human clinical trials. It is important to note that most studies have investigated phytosterol mixtures rather than individual compounds. Data for specific this compound are limited.
Table 1: Dose-Response of Total this compound (Sterols and Stanols) on LDL Cholesterol Reduction
| Daily Dose ( g/day ) | Mean LDL Cholesterol Reduction (%) | Key Findings |
| 0.6 - 1.5 | 6 - 7.5 | A clinically significant reduction in LDL cholesterol is observed even at lower doses.[1][2] |
| 1.5 - 3.0 | 7.5 - 12 | The LDL-cholesterol-lowering effect continues to increase up to approximately 3 g/d.[3][4] A daily intake of about 2g is widely recommended for an 8-10% reduction.[5] |
| > 3.0 | ~12 | The dose-response effect appears to plateau with intakes beyond 3 g/day .[2][4] |
Table 2: Dose-Response of β-Sitosterol on LDL Cholesterol Reduction
| Daily Dose ( g/day ) | Mean LDL Cholesterol Reduction (%) | Key Findings |
| ~6.0 | 10 - 13 | An optimal daily dose of approximately 6 grams was identified, with no additional benefit at higher doses.[6] |
| 2 - 9 | 10 - 15 | Significant reductions in LDL cholesterol are observed within this range without affecting HDL or triglycerides.[7] |
| 12.0 | Significant Reduction | A high dose of 12 g/day resulted in a significant drop in total and LDL cholesterol.[8] |
Note: Data on the specific dose-response of campesterol and stigmasterol from human trials are limited. Preclinical studies in mice suggest that stigmasterol may be more effective than β-sitosterol in improving certain aspects of lipid metabolism and alleviating non-alcoholic fatty liver disease (NAFLD).[9][10]
Experimental Protocols
The methodologies employed in the cited studies are crucial for interpreting the data. Below are summaries of typical experimental protocols.
Study Design: The majority of studies are randomized, double-blind, placebo-controlled trials with a crossover or parallel-group design.
Participant Population: Participants are typically adults with mild to moderate hypercholesterolemia. Exclusion criteria often include the use of lipid-lowering medications, pregnancy, and certain medical conditions.
Intervention:
-
Phytosterol Formulation: this compound are commonly administered as esters incorporated into food matrices like margarines, yogurts, or beverages to enhance solubility and efficacy.[11] Some studies have also used encapsulated forms.[1]
-
Dosage: Doses are administered daily, often divided and consumed with meals to maximize the inhibition of cholesterol absorption.[2]
-
Control/Placebo: The placebo group receives the same food matrix without the addition of this compound.
Data Collection and Analysis:
-
Lipid Profile Measurement: Blood samples are collected at baseline and at the end of each intervention period to measure total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides using standard enzymatic methods.
-
Cholesterol Absorption and Synthesis Markers: To elucidate the mechanism of action, some studies measure serum levels of non-cholesterol sterols like campesterol and β-sitosterol (markers of cholesterol absorption) and lathosterol (B1674540) (a marker of cholesterol synthesis).[12]
-
Statistical Analysis: Statistical methods such as ANOVA are used to compare the effects of different doses of this compound with placebo.
Mandatory Visualizations
Signaling Pathway of Phytosterol-Mediated Cholesterol Reduction
The primary mechanism by which this compound lower plasma cholesterol is by inhibiting the intestinal absorption of dietary and biliary cholesterol. This is a competitive process based on the structural similarity between cholesterol and this compound.
Caption: this compound compete with cholesterol for micellarization and uptake via NPC1L1 in enterocytes.
Experimental Workflow for a Dose-Response Clinical Trial
The following diagram illustrates a typical workflow for a clinical trial designed to assess the dose-response relationship of phytosterol supplementation.
Caption: A randomized, crossover clinical trial design for evaluating phytosterol dose-response.
References
- 1. Continuous dose-response relationship of the LDL-cholesterol-lowering effect of phytosterol intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. LDL-cholesterol-lowering effect of plant sterols and stanols across different dose ranges: a meta-analysis of randomised controlled studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [Dose-effect of beta-sitosterin in type IIa and IIb hypercholesterolemias (author's transl)] [pubmed.ncbi.nlm.nih.gov]
- 7. Beneficial effects of β-sitosterol on type 1 cholecystokinin receptor dysfunction induced by elevated membrane cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Beta-sitosterol in the treatment of hypercholesterolemia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Intake of stigmasterol and β-sitosterol alters lipid metabolism and alleviates NAFLD in mice fed a high-fat western-style diet - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intake of stigmasterol and β-sitosterol alters lipid metabolism and alleviates NAFLD in mice fed a high-fat western-style diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dose effects of dietary this compound on cholesterol metabolism: a controlled feeding study1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Simultaneous Analysis of Phytosterols and Tocopherols: GC-MS vs. LC-MS/MS
For researchers, scientists, and drug development professionals, the accurate and efficient quantification of phytosterols (B1254722) and tocopherols (B72186) is critical for quality control, formulation development, and clinical research. This guide provides a comprehensive comparison of two prevalent analytical techniques for the simultaneous determination of these bioactive compounds: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We present a detailed examination of their respective methodologies, performance characteristics, and experimental workflows to aid in the selection of the most suitable method for your research needs.
Performance Comparison: A Quantitative Overview
The selection of an analytical method hinges on its performance metrics. The following table summarizes the key validation parameters for both GC-MS and LC-MS/MS methodologies, offering a clear comparison of their linearity, sensitivity, and accuracy.
| Method | Analyte | Linearity Range (µg/mL) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) |
| GC-MS | Tocopherols | 10 - 1000 ng/mL (as TMS derivatives) | 0.3 - 2.5 ng/mL | 1.0 - 8.3 ng/mL | 83.7 - 117.2 |
| This compound | 0.05 - 10 | LOD: 0.578–0.852 μg/mL | LOQ: 1.925–2.841 μg/mL | 96.1 - 100.4 | |
| LC-MS/MS | α-Tocopherol | 0.25 - 10[1] | - | - | - |
| γ-Tocopherol | Quadratic (0.25 - 10)[1] | - | - | - | |
| δ-Tocopherol | Quadratic (0.25 - 10)[1] | - | - | - | |
| Brassicasterol | 0.05 - 10[1] | - | - | - | |
| Campesterol | 0.05 - 10[1] | - | - | - | |
| Stigmasterol | 0.05 - 10[1] | - | - | - | |
| β-Sitosterol | 0.05 - 10[1] | - | - | - |
Experimental Protocols: A Step-by-Step Guide
Detailed and reproducible experimental protocols are fundamental to successful analytical method implementation. Here, we provide comprehensive methodologies for both GC-MS and LC-MS/MS analyses, from sample preparation to instrumental analysis.
Sample Preparation: Saponification and Extraction (Common to both methods)
Saponification is a crucial step to hydrolyze sterol esters and triglycerides, liberating the free this compound and tocopherols for analysis.
-
Sample Weighing: Accurately weigh a suitable amount of the homogenized sample (e.g., 1-5 g of oil or ground plant material) into a round-bottom flask.
-
Internal Standard Addition: Spike the sample with an appropriate internal standard (e.g., 5α-cholestane for this compound and rac-tocol (B8261127) for tocopherols) to correct for variations in sample preparation and instrument response.
-
Saponification: Add 50 mL of 2 M ethanolic potassium hydroxide (B78521) (KOH) solution to the flask. Reflux the mixture at 80°C for 60 minutes with constant stirring.[2]
-
Extraction: After cooling to room temperature, transfer the mixture to a separatory funnel. Add 50 mL of deionized water and 100 mL of n-hexane. Shake vigorously for 2 minutes and allow the layers to separate.
-
Collect Supernatant: Collect the upper hexane (B92381) layer containing the unsaponifiable matter.
-
Repeat Extraction: Repeat the extraction of the aqueous layer twice more with 50 mL of n-hexane.
-
Washing: Combine the hexane extracts and wash them three times with 50 mL of deionized water to remove any residual soap.
-
Drying: Dry the hexane extract over anhydrous sodium sulfate.
-
Evaporation: Evaporate the solvent to dryness under a stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitution: Reconstitute the dried residue in a known volume of an appropriate solvent (e.g., hexane for GC-MS or the mobile phase for LC-MS/MS).
GC-MS Protocol
GC-MS analysis of this compound and tocopherols necessitates a derivatization step to increase their volatility and thermal stability.
-
Derivatization:
-
GC-MS Conditions:
-
Column: A non-polar capillary column, such as a (5%-phenyl)-methylpolysiloxane (e.g., HP-5ms), is commonly used.[4]
-
Injector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 180°C, hold for 1 minute.
-
Ramp to 260°C at 20°C/min, hold for 9 minutes.
-
Ramp to 300°C at 5°C/min, hold for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-650.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
LC-MS/MS Protocol
LC-MS/MS offers the advantage of analyzing this compound and tocopherols without the need for derivatization.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., Poroshell 120 EC-C18) is typically employed.
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and methanol (B129727) (e.g., 99:1, v/v).[1]
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
-
MS/MS Conditions:
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode is often preferred for better ionization of this compound.[1]
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 40 V.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
-
Collision Gas: Argon.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification. Specific precursor-to-product ion transitions for each analyte and internal standard are monitored.
-
Visualizing the Workflow: A Comparative Diagrammatic Representation
To provide a clear visual comparison of the analytical processes, the following diagrams illustrate the experimental workflows for both the GC-MS and LC-MS/MS methods.
Caption: Experimental workflow for the simultaneous analysis of this compound and tocopherols by GC-MS.
Caption: Experimental workflow for the simultaneous analysis of this compound and tocopherols by LC-MS/MS.
Concluding Remarks
Both GC-MS and LC-MS/MS are powerful techniques for the simultaneous analysis of this compound and tocopherols. The choice between the two methods will depend on the specific requirements of the analysis.
-
GC-MS offers excellent separation efficiency and is a well-established technique with extensive libraries for compound identification. However, the mandatory derivatization step adds to the sample preparation time and can be a source of variability.
-
LC-MS/MS provides the significant advantage of direct analysis without derivatization, leading to a simpler and potentially faster workflow. The use of MRM mode enhances selectivity and sensitivity, making it particularly suitable for complex matrices.
By carefully considering the performance data, experimental protocols, and workflows presented in this guide, researchers can make an informed decision on the most appropriate method for their analytical needs, ensuring robust and reliable quantification of these important bioactive compounds.
References
- 1. The simultaneous quantification of this compound and tocopherols in liposomal formulations using validated atmospheric pressure chemical ionization- liquid chromatography -tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of Two Stationary Phases for the Determination of this compound and Tocopherols in Mango and Its By-Products by GC-QTOF-MS - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Phytosterols
Essential Safety and Handling Guide for Phytosterols (B1254722)
This guide provides crucial safety protocols and logistical information for the handling and disposal of this compound in a laboratory setting. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe operational conduct.
Hazard Assessment
This compound are generally not classified as hazardous substances.[1][2][3] However, some commercial grades or mixtures, particularly in powder form, may pose physical hazards. One safety data sheet for a "Practical Grade" of this compound indicates that it can cause skin and serious eye irritation, and may cause respiratory irritation, likely due to the fine particle size.[4] The primary risks are associated with inhalation of dust and direct contact with the eyes and skin.
Toxicological Data Summary
| Metric | Value | Species | Source |
| Acute Oral Toxicity (LD50) | > 5 g/kg | Rat | [3] |
This data indicates very low acute toxicity if ingested.
Personal Protective Equipment (PPE)
A risk assessment should be conducted for each specific procedure to determine the appropriate level of PPE. The following recommendations represent the minimum required PPE for handling this compound in a laboratory setting.[5]
PPE Requirements Summary
| Task | Eye/Face Protection | Hand Protection | Respiratory Protection | Body Protection |
| Handling/Weighing Solids | Safety goggles | Chemical-resistant gloves | NIOSH-approved respirator (if dust is generated or not in a fume hood) | Lab coat |
| Handling Solutions | Safety glasses with side shields (goggles if splash risk) | Chemical-resistant gloves | Not generally required | Lab coat |
-
Eye/Face Protection : Wear chemical safety goggles, especially when handling powders.[6] If there is a significant splash hazard from solutions, a face shield should be used.[5]
-
Skin and Body Protection : A standard lab coat is mandatory.[7] Wear suitable chemical-resistant gloves.[6] Hands should be washed thoroughly after handling and before leaving the laboratory.[4][7]
-
Respiratory Protection : If handling fine powders outside of a certified chemical fume hood or if dust may be generated, a NIOSH-approved respirator is required.[4][5] For handling solutions, respiratory protection is not typically necessary.
Operational and Disposal Plans
Safe Handling Protocols (Operational Plan)
Adherence to standard laboratory safety rules is essential.[8] This includes keeping work areas tidy, ensuring safety equipment is accessible, and never working alone.[8]
Step 1: Preparation
-
Designate a specific area for handling this compound, preferably within a chemical fume hood or a ventilated enclosure, especially when working with powders.[4][5]
-
Ensure all necessary PPE, spill kit materials, and labeled waste containers are readily accessible before starting work.
-
Cover the work surface with a disposable bench cover to contain any potential spills.[5]
Step 2: Handling Solid this compound
-
All work involving weighing, dissolving, or transferring phytosterol powder must be conducted in a certified chemical fume hood to minimize inhalation exposure.[4][5]
-
Use a tared weigh paper or an appropriate container for weighing the solid material.
-
To prepare a solution, add the solvent to the solid slowly to prevent splashing and aerosolization.[5]
-
Ensure the container is sealed before removing it from the fume hood.
Step 3: Post-Handling Decontamination
-
After handling, decontaminate all surfaces with an appropriate solvent and wipe them clean.[5]
-
Wash hands thoroughly with soap and water after removing gloves.[7]
Storage Plan
-
Store this compound in a cool, dry, and well-ventilated place.[3]
-
Keep containers tightly sealed and clearly labeled with the chemical name and any relevant hazard information.[9]
-
Store away from incompatible materials and keep away from food and drink.[1]
Disposal Plan
-
Waste Segregation : Collect all materials contaminated with this compound, including gloves, bench covers, and unused chemicals, in a dedicated, sealed, and clearly labeled hazardous waste container.[4][5]
-
Disposal Method : Dispose of waste in accordance with all applicable local, regional, and national regulations.[3][4] Do not dispose of chemicals down the sink drain.[8]
Emergency Procedures and First Aid
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with large amounts of water for several minutes, removing contact lenses if present and easy to do so.[4] If irritation persists, seek medical attention.[4] |
| Skin Contact | Remove contaminated clothing. Rinse skin thoroughly with large amounts of water.[2] If skin irritation occurs, seek medical advice.[4] |
| Inhalation | Move the person to fresh air.[3] If breathing is difficult or if you feel unwell, call a poison center or doctor.[4] |
| Ingestion | Wash out the mouth with water, provided the person is conscious.[2] Do NOT induce vomiting unless directed by medical personnel.[2] |
Process Flow for PPE Selection
The following diagram outlines the decision-making process for selecting the appropriate personal protective equipment when working with this compound.
Caption: PPE selection workflow for handling this compound.
References
- 1. carlroth.com [carlroth.com]
- 2. abmole.com [abmole.com]
- 3. parmentier.de [parmentier.de]
- 4. mpbio.com [mpbio.com]
- 5. benchchem.com [benchchem.com]
- 6. bulkactives.com [bulkactives.com]
- 7. ethz.ch [ethz.ch]
- 8. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 9. capitalresin.com [capitalresin.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
